Product packaging for Adenine hydrochloride(Cat. No.:CAS No. 2922-28-3)

Adenine hydrochloride

Cat. No.: B1665525
CAS No.: 2922-28-3
M. Wt: 171.59 g/mol
InChI Key: UQVDQSWZQXDUJB-UHFFFAOYSA-N
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Description

Adenine hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN5 B1665525 Adenine hydrochloride CAS No. 2922-28-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-6-amine;hydrochloride
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InChI

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H
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InChI Key

UQVDQSWZQXDUJB-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.Cl
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Molecular Formula

C5H6ClN5
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Related CAS

52997-46-3
Record name 9H-Purin-6-amine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID10883907
Record name 9H-Purin-6-amine, hydrochloride (1:1)
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Molecular Weight

171.59 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Adenine hydrochloride
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Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2922-28-3, 22177-51-1
Record name Adenine, monohydrochloride
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Foundational & Exploratory

The Chemical Synthesis of Adenine Hydrochloride: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Adenine, a fundamental component of nucleic acids and a key molecule in numerous biochemical processes, is of significant interest to researchers in medicinal chemistry, drug development, and molecular biology. Its hydrochloride salt is often utilized for its improved solubility and stability. This technical guide provides an in-depth overview of the primary chemical synthesis routes for adenine, with a focus on methodologies suitable for a research laboratory setting. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to aid researchers in the practical synthesis and purification of adenine hydrochloride. The synthesis methods covered include the Traube purine synthesis, synthesis from formamide, and a multi-step synthesis starting from diethyl malonate.

Introduction

Adenine is a purine nucleobase that plays a critical role in cellular function. It is a constituent of DNA and RNA, and a core component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Adenine and its derivatives are also integral to cofactors such as NAD and FAD.[1] Due to its central role in biological systems, the synthesis of adenine and its analogs is a cornerstone of research in areas such as antiviral and anticancer drug development.[3] this compound is the hydrochloride salt form of adenine, often preferred in research applications due to its enhanced solubility in aqueous solutions.[2][4]

This guide details established methods for the chemical synthesis of adenine, providing researchers with the necessary information to reproduce these syntheses in a laboratory environment.

Synthesis Methodologies

Several synthetic routes to adenine have been developed, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield. The following sections describe some of the most common and reliable methods.

Traube Purine Synthesis

The Traube purine synthesis is a classic and versatile method for the preparation of purines from pyrimidine precursors.[5][6][7] The general strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine ring. A common pathway to adenine via this method starts with the synthesis of 4,5,6-triaminopyrimidine, which is then cyclized with a one-carbon source, such as formamide or formic acid, to yield adenine.[6][8]

Traube_Synthesis cluster_start Starting Materials cluster_intermediates Intermediate Steps cluster_cyclization Cyclization cluster_product Final Product Pyrimidine Precursor Pyrimidine Precursor Nitrosation Nitrosation Pyrimidine Precursor->Nitrosation NaNO2, Acid Reduction Reduction Nitrosation->Reduction Reducing Agent (e.g., (NH4)2S) 4,5,6-Triaminopyrimidine 4,5,6-Triaminopyrimidine Reduction->4,5,6-Triaminopyrimidine Cyclization_Reaction Cyclization 4,5,6-Triaminopyrimidine->Cyclization_Reaction Formamide Formamide Formamide->Cyclization_Reaction Adenine Adenine Cyclization_Reaction->Adenine

Caption: Workflow of the Traube synthesis for adenine.

Synthesis from Formamide

Formamide can serve as both a reactant and a solvent in the synthesis of adenine.[1][9] Heating formamide, particularly in the presence of a catalyst such as phosphorus oxychloride, can lead to the formation of adenine.[1] This method is of interest in prebiotic chemistry studies and can be adapted for laboratory synthesis.

Synthesis from Diethyl Malonate

A multi-step synthesis starting from diethyl malonate and formamide can also be employed to produce adenine. This pathway involves the initial formation of a pyrimidine ring, followed by a series of functional group transformations and a final cyclization to form the purine structure. A detailed patent describes a process that starts with the reaction of formamide and diethyl malonate to form 4,6-dihydroxypyrimidine, which then undergoes nitration, chlorination, amination, reduction, and finally cyclization to yield adenine.

Diethyl_Malonate_Synthesis Diethyl Malonate\n+ Formamide Diethyl Malonate + Formamide 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Diethyl Malonate\n+ Formamide->4,6-Dihydroxypyrimidine Nitration Nitration 4,6-Dihydroxypyrimidine->Nitration 4,6-Dihydroxy-5-nitropyrimidine 4,6-Dihydroxy-5-nitropyrimidine Nitration->4,6-Dihydroxy-5-nitropyrimidine Chlorination Chlorination 4,6-Dihydroxy-5-nitropyrimidine->Chlorination 4,6-Dichloro-5-nitropyrimidine 4,6-Dichloro-5-nitropyrimidine Chlorination->4,6-Dichloro-5-nitropyrimidine Amination Amination 4,6-Dichloro-5-nitropyrimidine->Amination 4,6-Diamino-5-nitropyrimidine 4,6-Diamino-5-nitropyrimidine Amination->4,6-Diamino-5-nitropyrimidine Reduction Reduction 4,6-Diamino-5-nitropyrimidine->Reduction 4,5,6-Triaminopyrimidine 4,5,6-Triaminopyrimidine Reduction->4,5,6-Triaminopyrimidine Cyclization Cyclization 4,5,6-Triaminopyrimidine->Cyclization Ethyl Orthoformate, Acetic Anhydride Adenine Adenine Cyclization->Adenine

Caption: Multi-step synthesis of adenine from diethyl malonate.

Quantitative Data Summary

The following tables summarize quantitative data reported for various adenine synthesis methodologies.

Table 1: Reaction Yields and Purity for Adenine Synthesis

Starting Material(s)Key ReagentsReported Yield (%)Reported Purity (%)Reference
PhenylazomalononitrileFormamide, Ammonia, Pd/C76.2 - 81.298.5 - 98.7[10][11]
4,5,6-TriaminopyrimidineFormamide81.899.9 (HPLC)[8]
Malononitrile, ThioureaSodium Ethoxide, Formamide~90 (intermediate steps)Not specified[12]
2-phenylazomalononitrileFormamide, Ammonia92.3 (intermediate)Not specified[13]
p-nitrophenylazomalononitrileFormamide, Ammonia, Raney Nickel79.298.3[11]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₅H₅N₅·HCl[3]
Molecular Weight171.59 g/mol [14]
AppearanceWhite to off-white crystalline powder[3]
¹H NMR (DMSO-d₆) δ (ppm)9.5, 9.1, 8.632, 8.610[15]
¹H NMR (D₂O) δ (ppm)8.480, 8.420[15]
SolubilitySoluble in 1 M HCl (20 mg/mL)[2]
Soluble in DMSO (8 mg/mL)[4][14]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis and purification steps.

Protocol 1: Synthesis of Adenine from 4,5,6-Triaminopyrimidine

This protocol is based on the final cyclization step of the Traube synthesis.

  • Reaction Setup: In a 1000 mL reaction flask, add 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.[8]

  • Reaction: Heat the mixture to 140-150 °C for 4 hours.[8]

  • Workup and Isolation: After the reaction is complete, cool the mixture to 15-25 °C to induce crystallization.[8]

  • Purification: Filter the crude product and wash with formamide, followed by water. The crude adenine can be further purified by recrystallization from water with activated carbon for decolorization to yield a white crystalline powder.[8]

Protocol 2: Synthesis of Adenine from Phenylazomalononitrile

This protocol describes a two-step, one-pot synthesis of adenine.

  • Reaction Setup: In an autoclave, dissolve 68.1 g of phenylazomalononitrile in 680 g of formamide containing 6% by weight of ammonia.[11]

  • First Stage Reaction: Heat the mixture to 150-155 °C for 2 hours with agitation.[11]

  • Ammonia Removal: After the first stage, release the ammonia gas from the autoclave.[11]

  • Catalytic Reduction and Cyclization: To the reaction mixture, add a suitable reduction catalyst (e.g., 10 g of 5% Pd/C).[11] Introduce hydrogen gas and conduct the catalytic reduction at an elevated temperature (e.g., 150 °C) for a specified time (e.g., 5 hours).[11]

  • Workup and Purification: After cooling, filter the reaction mixture to remove the catalyst. Add water to the residue and reflux. Filter any insoluble materials. Add activated carbon to the filtrate and heat to decolorize. Filter the hot solution and cool to precipitate adenine. Collect the crystals by filtration and dry.[11]

Protocol 3: Preparation and Purification of this compound

This protocol describes the conversion of adenine to its hydrochloride salt and subsequent purification.

  • Salt Formation: Dissolve the synthesized adenine in a solution of 1N hydrochloric acid and ethanol.[16]

  • Isolation: Evaporate the solvent to obtain crude this compound.[16]

  • Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., chloroform/ethanol).[16]

  • Crystallization: Add a less polar solvent (e.g., isopropyl ether) and cool the solution (e.g., to 0 °C) to induce crystallization.[16]

  • Collection: Collect the purified this compound crystals by filtration and dry under reduced pressure.[16]

Conclusion

This technical guide has outlined several robust methods for the chemical synthesis of adenine and its subsequent conversion to this compound. The Traube synthesis and methods starting from formamide or diethyl malonate offer viable routes for laboratory-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development. Careful execution of these procedures and appropriate purification techniques are essential for obtaining high-purity this compound for research applications.

References

The Role of Adenine Hydrochloride in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of adenine hydrochloride in the intricate pathways of purine metabolism. Adenine, a fundamental component of nucleic acids and energy currency, is primarily reintroduced into the cellular nucleotide pool through the purine salvage pathway. Understanding the kinetics and regulation of this pathway is crucial for research in cellular metabolism, drug development, particularly in antiviral and anticancer therapies, and for investigating metabolic disorders.[1] this compound, as the salt form of adenine, serves as a key substrate to probe and modulate these essential biochemical processes.

Introduction to Purine Metabolism: De Novo Synthesis vs. The Salvage Pathway

Purine nucleotides, the building blocks of DNA and RNA and essential components of coenzymes and signaling molecules, are synthesized through two primary routes: the de novo synthesis pathway and the purine salvage pathway.[2][3]

  • De Novo Synthesis: This energy-intensive pathway constructs purine rings from simpler precursors, such as amino acids, bicarbonate, and formate.[4] It is a fundamental process for generating new purine nucleotides.

  • Purine Salvage Pathway: This energetically favorable pathway recycles purine bases (adenine, guanine, and hypoxanthine) and nucleosides that are products of nucleic acid degradation or are obtained from extracellular sources.[5][6] This pathway is critical for maintaining nucleotide pools in tissues with high energy demands or limited de novo synthesis capacity.

This compound directly fuels the purine salvage pathway, providing a direct route to the synthesis of adenosine monophosphate (AMP).

The Central Role of Adenine Phosphoribosyltransferase (APRT)

The key enzyme responsible for the conversion of adenine to AMP is adenine phosphoribosyltransferase (APRT) .[7][8] This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[7]

Reaction: Adenine + PRPP → AMP + PPi

APRT is a constitutively expressed enzyme found in all mammalian tissues and plays a significant role in maintaining the adenine nucleotide pool.[8]

Kinetic Properties of Adenine Phosphoribosyltransferase

The catalytic efficiency of APRT is crucial for the effective salvage of adenine. Kinetic studies have elucidated the enzyme's mechanism and its affinity for its substrates. APRT follows an ordered sequential bi-bi kinetic mechanism where PRPP binds first, followed by adenine, and after the reaction, pyrophosphate is released first, followed by AMP.[7][9][10] The release of AMP is often the rate-limiting step in the forward reaction.[9][10]

ParameterSubstrateOrganism/Enzyme SourceValueReference
Km AdenineRat Liver0.6 - 0.9 µM[11]
Hepatoma 3924A0.6 - 0.9 µM[11]
Km PRPPRat Liver2 µM[11]
Hepatoma 3924A2 µM[11]
Kd PRPPLeishmania donovaniNot Specified[9][10]
Kd AMPLeishmania donovaniNot Specified[9][10]

Table 1: Michaelis-Menten (Km) and dissociation (Kd) constants for Adenine Phosphoribosyltransferase (APRT) from various sources.

Impact of Adenine on Intracellular Nucleotide Pools and De Novo Synthesis

Supplementation with this compound has a direct and measurable impact on the intracellular concentrations of purine nucleotides and can influence the rate of de novo purine synthesis through feedback mechanisms.

Quantitative Effects on Nucleotide Pools

Studies have shown that providing exogenous adenine can significantly increase the intracellular pools of adenine nucleotides (AMP, ADP, and ATP). This is a direct consequence of its conversion to AMP by APRT and subsequent phosphorylation.

Cell Type/ConditionAdenine TreatmentChange in ATP ContentChange in GTP ContentChange in UTP ContentChange in CTP ContentReference
Physarum flavicomum (adenine-inhibited)Adenine inhibition of encystment2.6-fold increase3.3-fold increase1.3-fold increaseDecrease[12]
Physarum flavicomum (growing cells)Normal growth medium2.2-fold higher than non-growing0.6 times that of non-growing1.4-fold higher than non-growingNot detectable[12]
HCT116 and U-87 MG cellsSupplemented with adenineIncreaseDecreaseDecreaseDecrease[13]

Table 2: Effects of adenine supplementation on ribonucleotide triphosphate pools in different cell types and conditions.

Feedback Inhibition of De Novo Purine Synthesis

The products of the purine salvage pathway, particularly adenine and guanine nucleotides, act as allosteric regulators of the de novo synthesis pathway. Elevated levels of AMP and GMP can inhibit the rate-limiting enzyme of the de novo pathway, glutamine PRPP amidotransferase.[4] Exogenous adenine has been shown to inhibit the overall rate of de novo purine synthesis.

Cell LineAdenine ConcentrationInhibition of Overall De Novo Purine SynthesisSelective Inhibition of De Novo Adenine Nucleotide SynthesisStimulation of De Novo Guanine Nucleotide SynthesisReference
Human Splenic LymphoblastsConcentrations producing <40% overall inhibition< 40%50% - 70%Up to 20%[14]

Table 3: Quantitative effects of exogenous adenine on de novo purine synthesis in human lymphoblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in purine metabolism.

Measurement of Adenine Phosphoribosyltransferase (APRT) Activity

4.1.1. Continuous Coupled Enzyme Assay (Spectrophotometric)

This method provides a real-time measurement of APRT activity by coupling the production of AMP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

Principle:

  • APRT converts adenine and PRPP to AMP.

  • Myokinase (MK) converts AMP and ATP to 2 ADP.

  • Pyruvate kinase (PK) converts ADP and phosphoenolpyruvate to ATP and pyruvate.

  • Lactate dehydrogenase (LDH) converts pyruvate and NADH to lactate and NAD+.

Reagents:

  • Assay Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2.

  • Substrate Solution: 1 mM PRPP, 150 µM adenine.

  • Coupling Enzyme Mix: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase in appropriate buffer.

  • Other Reagents: ATP, phosphoenolpyruvate, NADH.

  • Enzyme Source: Purified APRT or cell lysate.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Coupling Enzyme Mix, ATP, phosphoenolpyruvate, and NADH in a cuvette.

  • Initiate the reaction by adding the enzyme source (e.g., purified APRT or cell lysate).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation, which is directly proportional to the rate of AMP production.

4.1.2. Discontinuous Assay (HPLC-based)

This method directly measures the formation of AMP from adenine and PRPP using High-Performance Liquid Chromatography (HPLC).[1][15][16]

Principle: The reaction is allowed to proceed for a defined time, then stopped, and the amount of AMP produced is quantified by separating the reaction components using reverse-phase HPLC and detecting AMP by its UV absorbance.

Reagents:

  • Reaction Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2.

  • Substrate Solution: 1 mM PRPP, 150 µM adenine.

  • Inorganic Pyrophosphatase (to drive the reaction forward).

  • Enzyme Source: Purified APRT or erythrocyte lysate.[1][16]

  • Stop Solution: e.g., perchloric acid.

  • HPLC Mobile Phase: Appropriate buffer system for separating purine nucleotides (e.g., ammonium formate buffer with a methanol gradient).[17]

Procedure:

  • Prepare reaction mixtures containing Reaction Buffer, Substrate Solution, and inorganic pyrophosphatase.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction by adding the Stop Solution.

  • Centrifuge to pellet precipitated proteins.

  • Inject the supernatant onto a reverse-phase HPLC column.

  • Separate the nucleotides using a suitable gradient elution.

  • Detect AMP by monitoring the absorbance at a specific wavelength (e.g., 254 nm).

  • Quantify the amount of AMP produced by comparing the peak area to a standard curve.

Quantification of Intracellular Purine Metabolites by HPLC-MS/MS

This highly sensitive and specific method allows for the simultaneous quantification of multiple purine metabolites in cell or tissue extracts.[18][19]

Principle: Cellular metabolites are extracted and then separated using liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides both mass-to-charge ratio and fragmentation data for precise identification and quantification.

Reagents and Equipment:

  • Cell/Tissue Lysis Buffer (e.g., methanol/acetonitrile/water mixture).

  • Internal Standards (stable isotope-labeled analogs of the target purines).

  • HPLC system with a suitable column (e.g., HILIC or C18).

  • Tandem Mass Spectrometer (e.g., triple quadrupole).

Procedure:

  • Sample Preparation:

    • Harvest cells or tissue and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a cold extraction solvent containing internal standards.

    • Centrifuge to remove cellular debris.

    • Dry the supernatant and reconstitute in a suitable solvent for injection.

  • HPLC Separation:

    • Inject the sample onto the HPLC column.

    • Separate the purine metabolites using an appropriate gradient of mobile phases.

  • MS/MS Detection:

    • Analyze the eluent from the HPLC using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Set up specific precursor-to-product ion transitions for each target purine metabolite and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its corresponding internal standard.

    • Calculate the concentration of each metabolite using a calibration curve generated from standards.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.

Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adenine_HCl This compound Adenine Adenine Adenine_HCl->Adenine APRT Adenine Phosphoribosyltransferase (APRT) Adenine->APRT PRPP PRPP (5-Phosphoribosyl- 1-pyrophosphate) PRPP->APRT AMP AMP (Adenosine Monophosphate) APRT->AMP PPi PPi (Pyrophosphate) APRT->PPi ADP ADP AMP->ADP ATP ATP ADP->ATP

Caption: Adenine Salvage Pathway via APRT.

De_Novo_Feedback_Inhibition cluster_de_novo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway Precursors Glycine, Aspartate, Glutamine, CO2, Formate PRPP_amidotransferase Glutamine PRPP Amidotransferase (Rate-limiting step) Precursors->PRPP_amidotransferase IMP IMP (Inosine Monophosphate) PRPP_amidotransferase->IMP GMP GMP IMP->GMP AMP_denovo AMP IMP->AMP_denovo GMP->PRPP_amidotransferase AMP_denovo->PRPP_amidotransferase Adenine_HCl This compound Adenine Adenine Adenine_HCl->Adenine APRT APRT Adenine->APRT AMP_salvage AMP APRT->AMP_salvage AMP_salvage->PRPP_amidotransferase Feedback Inhibition

Caption: Feedback Inhibition of De Novo Synthesis.

Experimental_Workflow_APRT_Activity Start Start: Cell/Tissue Sample Lysis Cell Lysis/ Protein Extraction Start->Lysis Assay_Setup Assay Setup: + Adenine + PRPP + Buffer Lysis->Assay_Setup Reaction Incubation (e.g., 37°C) Assay_Setup->Reaction Stop_Reaction Stop Reaction (e.g., Acid Quench) Reaction->Stop_Reaction HPLC_Analysis HPLC Separation and Detection Stop_Reaction->HPLC_Analysis Quantification Quantification of AMP HPLC_Analysis->Quantification End End: APRT Activity Quantification->End

Caption: HPLC-based APRT Activity Assay Workflow.

Conclusion

This compound is an indispensable tool for the study of purine metabolism. Its direct entry into the purine salvage pathway via adenine phosphoribosyltransferase allows for the precise investigation of this pathway's kinetics, its interplay with de novo synthesis, and its overall contribution to the maintenance of the cellular nucleotide pool. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to explore the multifaceted role of adenine in cellular physiology and pathology. A thorough understanding of these pathways is fundamental for the development of novel therapeutic strategies targeting purine metabolism.

References

The Biochemical Significance of Adenine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biochemical roles, experimental applications, and signaling pathways associated with adenine hydrochloride, tailored for researchers, scientists, and drug development professionals.

This compound, the salt form of the fundamental purine nucleobase adenine, is a cornerstone molecule in numerous biochemical processes. Its significance extends from being a primary component of nucleic acids to a crucial player in cellular energy metabolism and signal transduction. This technical guide provides a comprehensive overview of the biochemical importance of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Biochemical Roles and Quantitative Data

Adenine is integral to the structure of DNA and RNA, forming base pairs with thymine and uracil, respectively. Beyond its role in genetics, adenine is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is also a key constituent of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are vital for cellular respiration.[1]

The hydrochloride salt form enhances the stability and solubility of adenine, making it a preferred reagent in many experimental settings.[2] A summary of its key properties and relevant biochemical data is presented below.

Property/ParameterValueSource(s)
Chemical Properties
Molecular FormulaC₅H₅N₅·HCl[3]
Molecular Weight171.6 g/mol [3]
CAS Number2922-28-3[3]
AppearanceWhite to off-white crystalline powder[3]
Solubility in Water100 mg/mL[4]
Storage TemperatureRoom Temperature[3]
Biochemical Data
Adenine Receptor (mAde1R) Binding Affinity (KD)286 nM[5]
Adenine Receptor (cAdeR) Binding Affinity (KD)301 nM[5]
Adenosine A1 Receptor Affinity (Ki for adenosine)10-30 nM[6]
Adenosine A2A Receptor Affinity (Ki for adenosine)10-30 nM[6]
Intracellular ATP Concentration (Jurkat cells)~1.6 nmol/mg protein[7]
Extracellular Adenosine Concentration (in tumors)Up to 100-fold higher than normal tissue[8]
Enzyme Kinetics (Adenine Phosphoribosyltransferase - APRT)
Catalytic MechanismOrdered sequential Bi-Bi[1][3]
First Substrate to Bind5-phospho-α-D-ribose-1-diphosphate (PRPP)[1][3]
Last Product to LeaveAdenosine monophosphate (AMP)[1][3]

Key Signaling Pathways Involving Adenine and its Derivatives

Adenine and its derivatives, particularly adenosine, are pivotal signaling molecules in the purinergic signaling system. They exert their effects through a family of G protein-coupled receptors known as adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiac function.

The Purine Salvage Pathway

The purine salvage pathway is a critical metabolic route for the recycling of purine bases, including adenine, back into nucleotides. This pathway is energetically more favorable than de novo synthesis. Adenine phosphoribosyltransferase (APRT) is the key enzyme responsible for converting adenine to AMP.

Purine_Salvage_Pathway Adenine Adenine APRT Adenine Phosphoribosyltransferase (APRT) Adenine->APRT PRPP 5-Phosphoribosyl-1-pyrophosphate PRPP->APRT AMP Adenosine Monophosphate (AMP) APRT->AMP PPi Pyrophosphate APRT->PPi

Caption: The purine salvage pathway for adenine.

Adenosine Receptor Signaling and cAMP Modulation

Activation of adenosine receptors triggers intracellular signaling cascades that often involve the modulation of cyclic AMP (cAMP) levels. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase and decrease cAMP production. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor cluster_A2A_A2B A2A/A2B Receptor A1_A3 Adenosine Receptor_A1_A3 A1/A3 Receptor A1_A3->Receptor_A1_A3 Gi Gi/o Receptor_A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B Adenosine Receptor_A2A_A2B A2A/A2B Receptor A2A_A2B->Receptor_A2A_A2B Gs Gs Receptor_A2A_A2B->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_Signaling_Pathway cAMP cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (2C) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate CREB CREB PKA_active->CREB Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Phospho_CREB Phospho-CREB CREB->Phospho_CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression Gene_Expression->Cellular_Response

References

The Biological Significance of Adenine Hydrochloride: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of life, playing an indispensable role in the storage and transfer of genetic information as a key component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] Its significance extends beyond genetics, as it forms the core of adenosine triphosphate (ATP), the primary energy currency of the cell, and is a crucial component of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD).[1][2][3] Adenine hydrochloride, the salt form of adenine, is frequently utilized in research and pharmaceutical development due to its enhanced solubility in aqueous solutions, facilitating its use in a wide array of biological and chemical applications.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailing the experimental methodologies used for their determination and exploring their profound implications in a biological context.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and drug development. These properties govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Quantitative Physicochemical Data for this compound
PropertyValueReference(s)
Molecular Formula C₅H₅N₅·HCl[5]
Molecular Weight 171.59 g/mol [5][6]
Melting Point >300 °C (decomposes)[7]
Solubility (in water) 1 g in ~2 mL[8]
pKa₁ (N1-H) 4.15[7]
pKa₂ (N9-H) 9.80[7]
UV λmax (at pH 7.0) ~260 nm[2][9]
Molar Absorptivity (ε) at 261 nm ~13,400 M⁻¹cm⁻¹[3]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility

Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound in a specific solvent.

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be employed to aid in the separation of the solid and liquid phases.[8]

  • Analyze the concentration of this compound in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry at its λmax (~260 nm) or High-Performance Liquid Chromatography (HPLC).[8]

  • The measured concentration represents the aqueous solubility of this compound at the specified temperature.

Determination of pKa by Potentiometric Titration

Methodology: Potentiometric Titration

This technique is a highly precise method for determining the acid dissociation constants (pKa) of ionizable compounds.[10][11]

Procedure:

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh and dissolve a known amount of this compound in a specific volume of deionized water to create a solution of known concentration (e.g., 1 mM).[10] To maintain a constant ionic strength throughout the titration, 0.15 M KCl can be added to the solution.[11]

  • Titration:

    • Place the this compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin the titration by adding small, precise volumes of the standardized strong base (NaOH) to the solution.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve. The equivalence points are identified as the points of steepest inflection on the curve. For a diprotic acid like protonated adenine, two equivalence points and two pKa values will be observed.

Determination of UV-Vis Spectroscopic Properties

Methodology: UV-Vis Spectrophotometry

This method is used to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a compound.[12][13]

Procedure:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Perform a baseline correction using a cuvette filled with the solvent that will be used to dissolve the sample (the "blank"), typically deionized water or a buffer solution.[14][15]

  • Sample Preparation:

    • Prepare a series of this compound solutions of known concentrations in the chosen solvent. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).[16]

  • Spectral Acquisition:

    • Rinse a clean cuvette with a small amount of the most dilute this compound solution and then fill the cuvette.

    • Place the cuvette in the spectrophotometer and measure the absorbance spectrum over a defined wavelength range (e.g., 200-400 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax.[17]

    • Repeat the measurement for all the prepared solutions of different concentrations.

  • Determination of Molar Absorptivity (ε):

    • According to the Beer-Lambert law (A = εbc), a plot of absorbance at λmax versus concentration should yield a straight line passing through the origin.

    • The molar absorptivity (ε) can be calculated from the slope of this line, where the path length (b) is typically 1 cm.[13]

Biological Relevance and Signaling Pathways

The physicochemical properties of this compound are directly relevant to its multifaceted roles in biology. Its high solubility ensures its availability for critical cellular processes. The pKa values are crucial for its protonation state at physiological pH, which influences its ability to form hydrogen bonds in the DNA double helix and its interactions with enzymes.

Adenine Biosynthesis Pathway

Adenine is synthesized de novo in most organisms through a complex, multi-step pathway starting from phosphoribosyl pyrophosphate (PRPP).[18] This pathway is essential for providing the necessary building blocks for nucleic acid and cofactor synthesis.

Adenine_Biosynthesis PRPP Phosphoribosyl pyrophosphate (PRPP) PRA 5-Phosphoribosylamine (PRA) PRPP->PRA Glutamine GAR Glycinamide ribonucleotide (GAR) PRA->GAR Glycine + ATP FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR Formyl-THF FGAM Formylglycinamidine ribonucleotide (FGAM) FGAR->FGAM Glutamine + ATP AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR ATP CAIR Carboxyaminoimidazole ribonucleotide (CAIR) AIR->CAIR CO2 SAICAR Succinylaminoimidazole- carboxamide ribonucleotide (SAICAR) CAIR->SAICAR Aspartate + ATP AICAR Aminoimidazole- carboxamide ribonucleotide (AICAR) SAICAR->AICAR Fumarate FAICAR Formimidoimidazole- carboxamide ribonucleotide (FAICAR) AICAR->FAICAR Formyl-THF IMP Inosine monophosphate (IMP) FAICAR->IMP S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP Aspartate + GTP AMP Adenosine monophosphate (AMP) S_AMP->AMP Fumarate

Caption: De novo biosynthesis pathway of adenine, starting from PRPP.

Adenosine A₂A Receptor Signaling Pathway

Adenosine, a nucleoside derived from adenine, is a potent signaling molecule that exerts its effects through specific G protein-coupled receptors, including the A₂A receptor.[7] This pathway is crucial in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[19]

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A₂A Receptor G_protein Gs Protein (α, β, γ) A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2AR Binds ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active Releases catalytic subunits CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active (p)CREB CREB_inactive->CREB_active Translocates to nucleus Gene Target Gene Expression (e.g., anti-inflammatory cytokines) CREB_active->Gene Binds to CRE and activates

Caption: Simplified schematic of the adenosine A₂A receptor signaling pathway.

Applications in Drug Development

The adenine scaffold is a privileged structure in medicinal chemistry due to its ubiquitous presence in key biological molecules.[2] Modified adenine analogues are explored as potential therapeutic agents, including antiviral and anticancer drugs.[16] A comprehensive understanding of the physicochemical properties of this compound and its derivatives is therefore critical for the rational design and development of new drugs. For instance, optimizing solubility and lipophilicity can significantly improve a drug candidate's pharmacokinetic profile and ultimate efficacy.

Conclusion

This compound is a compound of fundamental importance in biological research and drug discovery. Its physicochemical properties, which can be accurately determined through the experimental protocols detailed in this guide, are intrinsically linked to its diverse and critical biological functions. From serving as a building block of the genetic code to acting as a key signaling molecule, the influence of adenine is profound. A thorough grasp of its physicochemical characteristics is essential for researchers and scientists seeking to harness its potential in the development of novel therapeutics and to further unravel the complexities of biological systems.

References

Adenine Hydrochloride: A Lynchpin in Nucleotide Salvage and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is an indispensable component of nucleic acids (DNA and RNA) and the universal energy currency, adenosine triphosphate (ATP).[1][2] While cells can synthesize purine nucleotides de novo from simple precursors, this process is energetically expensive.[3] Consequently, the purine salvage pathway, a recycling mechanism that reincorporates pre-formed purine bases, plays a critical role in maintaining the cellular nucleotide pool. Adenine hydrochloride, a stable salt of adenine, serves as a key precursor in this salvage pathway, primarily through the action of the enzyme adenine phosphoribosyltransferase (APRT).[4] This technical guide provides a comprehensive overview of the role of this compound in nucleotide synthesis, detailing its metabolic pathway, experimental methodologies for its study, and its significance in research and drug development.

The Purine Salvage Pathway: An Efficient Route to Nucleotide Synthesis

The purine salvage pathway offers an energetically favorable alternative to the de novo synthesis of purine nucleotides.[5] This pathway utilizes pre-formed purine bases, such as adenine, guanine, and hypoxanthine, derived from the breakdown of nucleic acids or from dietary sources, to regenerate nucleotides. The key enzyme responsible for the direct conversion of adenine to adenosine monophosphate (AMP) is adenine phosphoribosyltransferase (APRT).[4]

The reaction catalyzed by APRT is as follows:

Adenine + 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) ⇌ AMP + Pyrophosphate (PPi) [4]

This single-step conversion is significantly more energy-efficient than the multi-step de novo pathway. The resulting AMP can then be phosphorylated to adenosine diphosphate (ADP) and subsequently to ATP, replenishing the cell's energy stores and providing the necessary building blocks for nucleic acid synthesis.

Data Presentation: Quantitative Insights into Adenine Metabolism

The efficiency and kinetics of the purine salvage pathway, particularly the role of APRT, have been extensively studied. The following tables summarize key quantitative data related to adenine nucleotide metabolism.

Table 1: Kinetic Parameters of Human Adenine Phosphoribosyltransferase (APRT)

SubstrateApparent Km (μM)Apparent Vmax (nmol/mg/h)Reference
Adenine0.6 - 4-[6][7]
PRPP2 - 8.9-[6][7]
Note: Vmax values can vary significantly depending on the enzyme source and assay conditions.

Table 2: Representative Concentrations of Adenine Nucleotides in Cultured Mammalian Cells

Cell LineATP (µM)ADP (µM)AMP (µM)Reference
Human Bronchial Epithelial Cells (BEAS-2B)3.5 ± 0.40.5 ± 0.10.1 ± 0.02[8]
Primary Astrocyte Cultures---[9]
Note: Nucleotide concentrations can vary based on cell type, growth conditions, and extraction methods. The provided values are for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the study of nucleotide synthesis.

Protocol 1: Quantification of Intracellular Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ATP, ADP, and AMP from cultured cells.[8][10][11]

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M, ice-cold

  • HPLC system with a C18 reverse-phase column and UV detector (254 nm or 260 nm)[8][11]

  • Mobile phase: 50 mM potassium hydrogen phosphate buffer (pH 6.8) or other suitable ion-pairing reagent.[8]

  • ATP, ADP, and AMP standards

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.6 M PCA directly to the culture dish to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Extraction:

    • Incubate the lysate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Neutralize the extract by adding 2 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

    • Incubate on ice for 15 minutes to allow for complete precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a defined volume (e.g., 20 µL) of the filtered extract onto the HPLC system.

    • Separate the nucleotides using an isocratic elution with the phosphate buffer mobile phase at a constant flow rate (e.g., 0.6 mL/min).[11]

    • Detect the nucleotides by UV absorbance at 254 nm or 260 nm.[8][11]

  • Quantification:

    • Identify the ATP, ADP, and AMP peaks based on their retention times compared to the standards.

    • Quantify the concentration of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of ATP, ADP, and AMP standards.

    • Normalize the nucleotide concentrations to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: In Vitro Assay of Adenine Phosphoribosyltransferase (APRT) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of APRT in cell lysates.[9]

Materials:

  • Cell lysate (prepared by sonication or detergent lysis in a suitable buffer)

  • Assay buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2[9]

  • Adenine solution (stock concentration, e.g., 10 mM)

  • 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) solution (stock concentration, e.g., 10 mM)

  • Coupled enzyme system:

    • Myokinase (MK)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • Assay buffer

      • PEP (e.g., 1 mM)

      • NADH (e.g., 0.2 mM)

      • MK, PK, and LDH (saturating amounts)

      • Cell lysate containing APRT

  • Initiation of the Reaction:

    • Add adenine and PRPP to the cuvette to initiate the reaction. The final concentrations should be varied to determine kinetic parameters (e.g., 2.5–150 μM for adenine and 12.5–1000 μM for PRPP).[12]

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of AMP by APRT.

  • Calculation of Enzyme Activity:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

    • One unit of APRT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the specified conditions.

Protocol 3: Radiolabeling of Cellular Nucleotides with [14C]-Adenine Hydrochloride

This protocol outlines a method to trace the incorporation of adenine into the cellular nucleotide pool using a radiolabeled precursor.[13][14]

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • [8-14C]-Adenine hydrochloride (or other suitable radiolabeled adenine)

  • Scintillation counter

  • Reagents for nucleotide extraction (as in Protocol 1)

  • Thin-layer chromatography (TLC) system or HPLC with a radioactivity detector

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Replace the culture medium with fresh medium containing a known concentration and specific activity of [14C]-adenine hydrochloride (e.g., 1 µCi/mL).

    • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for the uptake and incorporation of the radiolabeled adenine.

  • Cell Harvesting and Nucleotide Extraction:

    • Harvest the cells and extract the nucleotides as described in Protocol 1.

  • Separation and Quantification of Radiolabeled Nucleotides:

    • Separate the extracted nucleotides (ATP, ADP, AMP) using TLC or HPLC.

    • Quantify the amount of radioactivity in each nucleotide fraction using a scintillation counter or an in-line radioactivity detector.

  • Data Analysis:

    • Calculate the rate of adenine incorporation into the nucleotide pool by dividing the total radioactivity incorporated by the specific activity of the [14C]-adenine in the medium and the incubation time.

    • Express the results as nmol of adenine incorporated per mg of protein per hour.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the role of this compound in nucleotide synthesis.

Purine_Salvage_Pathway Adenine_HCl Adenine Hydrochloride Adenine Adenine Adenine_HCl->Adenine Dissociation APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP ADP ADP AMP->ADP ATP ATP ATP ADP->ATP ATP Nucleic_Acids DNA/RNA Synthesis ATP->Nucleic_Acids APRT->AMP Pyrophosphate

Caption: The Purine Salvage Pathway for Adenine.

DeNovo_vs_Salvage cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Precursors Amino Acids, CO2, Formate IMP IMP Precursors->IMP Multiple Energetically Costly Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Adenine_HCl Adenine Hydrochloride Adenine Adenine Adenine_HCl->Adenine Adenine->AMP APRT, PRPP

Caption: De Novo vs. Salvage Pathways for Purine Synthesis.

Experimental_Workflow_HPLC Start Cultured Cells Treated with This compound Harvest Cell Harvesting (Washing with PBS) Start->Harvest Lysis Cell Lysis & Protein Precipitation (Perchloric Acid) Harvest->Lysis Centrifuge1 Centrifugation Lysis->Centrifuge1 Neutralize Supernatant Neutralization (Potassium Carbonate) Centrifuge1->Neutralize Centrifuge2 Centrifugation Neutralize->Centrifuge2 Filter Supernatant Filtration Centrifuge2->Filter HPLC HPLC Analysis (C18 Column, UV Detection) Filter->HPLC Data Data Analysis (Peak Integration & Quantification) HPLC->Data

Caption: Experimental Workflow for HPLC-based Nucleotide Quantification.

Conclusion

This compound is a crucial precursor for the efficient synthesis of adenine nucleotides via the purine salvage pathway. This pathway, centered around the enzyme APRT, provides a vital, energy-conserving alternative to the de novo synthesis route. Understanding the kinetics and regulation of this pathway is paramount for researchers in cellular metabolism, oncology, and the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for investigating the role of this compound in nucleotide metabolism. The continued study of adenine salvage is likely to uncover new therapeutic targets for diseases characterized by aberrant cell proliferation and metabolic dysregulation, including various cancers and genetic disorders.[12][15] Furthermore, the application of stable isotope tracing offers a powerful tool to dissect the dynamic interplay between the de novo and salvage pathways in both healthy and diseased states.[16]

References

The Core Mechanism of Action of Adenine Hydrochloride in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine hydrochloride, the salt form of the fundamental purine nucleobase adenine, plays a pivotal role in a multitude of cellular processes. While primarily recognized as a cornerstone for the synthesis of nucleic acids and the cellular energy currency adenosine triphosphate (ATP), recent research has illuminated its significant role in modulating key signaling pathways that regulate cell growth, metabolism, and survival. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its intracellular conversion and subsequent activation of the AMP-activated protein kinase (AMPK) pathway. We will detail the downstream effects on cell cycle progression and apoptosis, supported by quantitative data and comprehensive experimental protocols. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's multifaceted cellular functions.

Introduction

Adenine is a purine nucleobase that is indispensable for life. As a key component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), it is fundamental to the storage and transmission of genetic information.[1][2][3] Furthermore, adenine forms the core of adenosine triphosphate (ATP), the primary molecule for energy transfer in cells, and is a critical component of essential cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are central to cellular respiration.[2][4][5] this compound is a stable, water-soluble form of adenine, making it a convenient compound for research and therapeutic development.[6]

Beyond its foundational roles, adenine has emerged as a modulator of cellular signaling, with notable anticancer properties. Studies have demonstrated that adenine can inhibit the proliferation of various cancer cell lines through the induction of cell cycle arrest and apoptosis.[7][8][9] This guide will dissect the molecular mechanisms underpinning these effects, providing a technical resource for researchers and drug development professionals.

Core Mechanism of Action: Intracellular Conversion and AMPK Activation

The primary mechanism through which this compound exerts its cellular effects is via its intracellular conversion to adenosine monophosphate (AMP). This conversion is catalyzed by the enzyme adenine phosphoribosyltransferase (APRT).[4][5]

Adenine_HCl This compound (Extracellular) Adenine Adenine (Intracellular) Adenine_HCl->Adenine Cellular Uptake AMP AMP Adenine->AMP Conversion PRPP PRPP PRPP->AMP APRT APRT APRT->AMP pAMPK AMPK (Active) AMP->pAMPK Allosteric Activation & Promotes Phosphorylation ATP ATP AMPK AMPK (Inactive) ATP->AMPK Inhibition ADP ADP AMPK->pAMPK Phosphorylation (Thr172)

Figure 1: Core mechanism of this compound action.

This enzymatic reaction increases the intracellular AMP:ATP ratio, a critical sensor of cellular energy status. A high AMP:ATP ratio signals a low energy state, leading to the activation of AMP-activated protein kinase (AMPK).[2][10] AMPK is a heterotrimeric enzyme that acts as a master regulator of cellular energy homeostasis.[3] Activation of AMPK occurs through the phosphorylation of threonine 172 in its catalytic alpha subunit by upstream kinases, a process that is allosterically promoted by AMP.[2]

Downstream Signaling Pathways

Once activated, AMPK orchestrates a cellular response to conserve energy by inhibiting anabolic processes and promoting catabolic pathways. In the context of cancer cells, this activation triggers signaling cascades that lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Activated AMPK can induce cell cycle arrest, primarily through the p53/p21 pathway.[9][11] AMPK can phosphorylate and activate the tumor suppressor protein p53. Activated p53 then acts as a transcription factor, upregulating the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 subsequently inhibits the activity of cyclin-CDK complexes, such as cyclin D1/CDK4, which are necessary for the progression of the cell cycle through the G1 and S phases.[12][13] This leads to an accumulation of cells in the S-phase or G1-phase of the cell cycle.[9][14]

pAMPK AMPK (Active) p53 p53 pAMPK->p53 Activates p21 p21 p53->p21 Upregulates Transcription Cyclin_CDK Cyclin D1/CDK4 p21->Cyclin_CDK Inhibits Cell_Cycle Cell Cycle Progression (G1/S Phase) Cyclin_CDK->Cell_Cycle Promotes Arrest S-Phase Arrest Cyclin_CDK->Arrest

Figure 2: Adenine-induced cell cycle arrest pathway.
Apoptosis

The activation of the AMPK-p53 axis also plays a crucial role in initiating apoptosis, or programmed cell death.[11] Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins belonging to the Bcl-2 family, such as Bax, PUMA, and NOXA.[9] These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates the caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Concurrently, anti-apoptotic proteins like Bcl-2 are often downregulated, further shifting the cellular balance towards apoptosis.[13][15]

pAMPK AMPK (Active) p53 p53 pAMPK->p53 Activates Bax Bax, PUMA, NOXA p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: Adenine-induced apoptosis pathway.

Quantitative Data

The effects of adenine on cellular processes have been quantified in various studies. The following tables summarize key findings.

Table 1: Effects of Adenine on Cancer Cell Viability

Cell LineAdenine Concentration (mM)Incubation Time (hours)Reduction in Cell Viability (%)Reference
HepG2 (Hepatocellular Carcinoma)224~27.5[14]
SK-Hep-1 (Hepatocellular Carcinoma)224~28.7[14]
HT29 (Colon Cancer)1024~41.6[15]
Caco-2 (Colon Cancer)1024~40.6[15]
Bel-7402 (Hepatocellular Carcinoma)3.74 (1mg/ml)4853 ± 5.24[7]
HeLa (Cervical Cancer)3.74 (1mg/ml)4873.6 ± 6.26[7]

Table 2: Effects of Adenine on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (24-hour treatment)

Cell LineAdenine Concentration (mM)% of Cells in Sub-G1 Phase% of Cells in S PhaseReference
HepG22IncreasedIncreased[14]
SK-Hep-12IncreasedIncreased[14]

Table 3: Pharmacokinetic Data of Adenine in Rats

Animal ModelAdministration RouteDose (mg/kg)Time Post-Administration (minutes)Blood Dialysate Concentration (µg/mL)Reference
Adult male Sprague-Dawley ratsIntravenous (i.v.)1020-300.78[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI, a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression and Phosphorylation

This method is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-AMPK, total AMPK, p53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data Data Analysis Plate_Cells Plate Cells Treat_Cells Treat with This compound Plate_Cells->Treat_Cells MTT MTT Assay (Cell Viability) Treat_Cells->MTT Flow Flow Cytometry (Cell Cycle) Treat_Cells->Flow Western Western Blot (Protein Expression) Treat_Cells->Western Viability_Data Cell Viability (%) MTT->Viability_Data Cell_Cycle_Data Cell Cycle Distribution Flow->Cell_Cycle_Data Protein_Data Protein Levels & Phosphorylation Western->Protein_Data

Figure 4: General experimental workflow.

Role in NAD+ Metabolism and PARP Activity

Adenine is a fundamental component of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for several enzymes, including poly(ADP-ribose) polymerases (PARPs).[16][17] PARPs are involved in DNA repair and other cellular processes.[18] While there is no direct evidence that this compound modulates PARP activity, its role as a precursor for NAD+ synthesis suggests an indirect link.[19] Conditions that deplete NAD+ levels, such as excessive DNA damage leading to PARP hyperactivation, could potentially be influenced by the availability of adenine for NAD+ salvage pathways.[3]

Conclusion

The mechanism of action of this compound in cellular processes is multifaceted, extending beyond its classical roles in biosynthesis and energy metabolism. Its ability to be converted to AMP intracellularly, thereby activating the AMPK signaling pathway, positions it as a significant regulator of cell fate. The downstream consequences of AMPK activation, including the induction of cell cycle arrest and apoptosis, underscore the therapeutic potential of this compound, particularly in oncology. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the cellular effects of this fundamental biomolecule. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.

References

Unveiling Adenine Hydrochloride: A Technical Guide to its Historical Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and initial studies of adenine hydrochloride. It traces the journey from the first isolation of adenine by Albrecht Kossel in the late 19th century to the subsequent preparation and characterization of its hydrochloride salt, a form developed for enhanced stability and utility in early biochemical research. This document collates available historical data, presents detailed experimental protocols from foundational studies, and utilizes modern tools to visualize the key processes involved. All quantitative data is summarized for clarity, and experimental workflows are depicted using Graphviz diagrams to facilitate a deeper understanding of the pioneering work in the field of nucleic acid chemistry.

The Discovery of Adenine: A Foundational Step

The story of adenine begins with the groundbreaking work of German biochemist Albrecht Kossel . In 1885 , Kossel successfully isolated and identified adenine as a constituent of "nuclein" obtained from beef pancreas and yeast.[1][2] His meticulous work, which involved the hydrolysis of these biological materials, led to the characterization of adenine as a purine base, a fundamental component of what we now know as nucleic acids.[1][3] This discovery was a crucial step in unraveling the chemical nature of the hereditary material and earned him the Nobel Prize in Physiology or Medicine in 1910.[2] Kossel named the newly discovered compound "adenine" after the Greek word "aden," meaning gland, a reference to the pancreatic tissue from which it was first isolated.[4]

Experimental Protocol: Kossel's Isolation of Adenine from Pancreas Nuclein (circa 1885)
  • Preparation of Nuclein: Pancreatic tissue was the starting material. The tissue was first treated to remove fats and other non-essential components. The "nuclein" was then precipitated from the cell nuclei, likely through a series of extractions and precipitations using acidic and alkaline solutions.

  • Hydrolysis: The isolated nuclein was subjected to hydrolysis, a process of breaking down the complex molecule into its constituent parts. This was likely achieved by heating the nuclein with dilute mineral acids, such as sulfuric acid or hydrochloric acid.

  • Isolation of Adenine: Following hydrolysis, the resulting solution contained a mixture of purine and pyrimidine bases, sugars, and phosphate. Kossel employed a series of precipitation and crystallization techniques to separate the different components. Adenine, being a base, could be precipitated from the solution by adjusting the pH. Further purification was likely achieved through repeated crystallization.

The following diagram illustrates the conceptual workflow of Kossel's isolation process.

Kossel_Adenine_Isolation pancreas Pancreatic Tissue nuclein_prep Nuclein Preparation (Fat removal, precipitation) pancreas->nuclein_prep nuclein Isolated Nuclein nuclein_prep->nuclein hydrolysis Acid Hydrolysis (e.g., dilute H2SO4, heat) nuclein->hydrolysis hydrolysate Hydrolysate Mixture (Adenine, Guanine, etc.) hydrolysis->hydrolysate separation Separation & Purification (Precipitation, Crystallization) hydrolysate->separation adenine Crystalline Adenine separation->adenine

Figure 1: Conceptual workflow for Albrecht Kossel's isolation of adenine.

The Advent of this compound: Enhancing Utility

While the isolation of adenine was a monumental achievement, its limited solubility in water presented challenges for further biochemical investigation. To address this, scientists in the early 20th century began to prepare salt forms of the purine bases. The hydrochloride salt of adenine, due to its improved water solubility and stability, became a crucial reagent in subsequent studies of nucleic acids and their components.

Initial Synthesis and Characterization

The exact date and the researchers who first synthesized this compound are not prominently documented in readily available historical records. However, its preparation follows a straightforward acid-base reaction. Early 20th-century biochemical literature indicates its use as a more soluble form of adenine for various experimental purposes.

Experimental Protocol: Preparation of this compound from Adenine

The following protocol is a generalized representation of the method that would have been used in the early 20th century to synthesize this compound from isolated adenine.

  • Dissolution of Adenine: A known quantity of purified adenine is suspended in a suitable solvent, typically water or a water-ethanol mixture.

  • Acidification: A stoichiometric amount of hydrochloric acid (HCl) is slowly added to the adenine suspension with constant stirring. The adenine base reacts with the acid to form the hydrochloride salt.

  • Crystallization: The solution is then concentrated, often by gentle heating, and allowed to cool slowly. This compound, being less soluble in the cooled solvent, crystallizes out of the solution.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried to a constant weight.

The logical relationship of this synthesis is depicted in the diagram below.

Adenine_HCl_Synthesis adenine Adenine (C5H5N5) reaction Acid-Base Reaction (in aqueous solution) adenine->reaction hcl Hydrochloric Acid (HCl) hcl->reaction adenine_hcl This compound (C5H5N5·HCl) reaction->adenine_hcl crystallization Crystallization adenine_hcl->crystallization final_product Crystalline Adenine HCl crystallization->final_product

Figure 2: Logical diagram of the synthesis of this compound from adenine.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the initial studies in the late 19th and early 20th centuries is challenging due to differences in analytical methods and reporting standards. However, based on available information from historical chemical handbooks and early publications, the following table summarizes the known physical and chemical properties of adenine and this compound at the time. It is important to note that these values may differ slightly from modern, more precise measurements.

PropertyAdenine (C₅H₅N₅)This compound (C₅H₅N₅·HCl)
Molar Mass ~135.13 g/mol ~171.59 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point Decomposes above 360 °CDecomposes around 285-290 °C
Solubility in Water Sparingly soluble in cold water, more soluble in hot waterMore soluble in water than adenine

Signaling Pathways and Biological Relevance

While the concept of signaling pathways was not understood during the time of adenine's discovery, we now know that adenine is a cornerstone of numerous biochemical pathways. As a component of adenosine triphosphate (ATP), it is central to energy metabolism. It is also a key part of coenzymes like NAD and FAD, which are vital for cellular respiration. The diagram below provides a simplified, modern representation of the central role of adenine in key metabolic pathways.

Adenine_Signaling Adenine Adenine Ribose_5_phosphate Ribose-5-Phosphate Coenzymes Coenzymes (NAD, FAD) Adenine->Coenzymes PRPP PRPP Ribose_5_phosphate->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA ATP Adenosine Triphosphate (ATP) ADP->ATP Energy Energy for Cellular Processes ATP->Energy

Figure 3: Simplified modern view of adenine's role in key metabolic pathways.

Conclusion

The discovery of adenine by Albrecht Kossel was a pivotal moment in the history of biochemistry, laying the groundwork for our understanding of the chemical basis of heredity. The subsequent development of this compound provided a more practical form of this crucial molecule for research, facilitating decades of further discoveries in nucleic acid chemistry and molecular biology. This guide has provided a concise overview of these foundational studies, presenting the historical context, experimental methodologies, and early quantitative data in a format accessible to today's scientific community. The visualization of the experimental workflows and the central role of adenine in metabolism using modern tools serves to bridge the gap between these pioneering discoveries and our current understanding.

References

A Technical Guide to Theoretical Models of Adenine Hydrochloride Interactions with Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical models and computational methods used to characterize the interactions between adenine hydrochloride and proteins. Given the limited direct research on this compound, this guide synthesizes extensive data from studies on adenine and its derivatives, offering a theoretical framework for understanding how the protonated nature of this compound influences its binding characteristics.

Introduction: The Significance of this compound

Adenine is a fundamental nucleobase, integral to cellular energy, signaling, and genetic information as a core component of ATP, NAD, FAD, and nucleic acids. Its hydrochloride salt, this compound, presents a protonated, positively charged form of the molecule. This charge significantly alters its physicochemical properties, particularly its electrostatic potential, which is a critical determinant in molecular recognition by proteins. Understanding the interaction of this charged small molecule with protein targets is crucial for structure-based drug design, particularly in developing novel kinase inhibitors or modulators of other ATP-binding proteins.

This guide details the primary forces governing these interactions, outlines the computational and experimental protocols for their study, and presents relevant quantitative data to inform research and development.

Theoretical Models of Interaction

The binding of this compound to a protein active site is governed by a combination of non-covalent interactions. While sharing fundamental interaction modes with neutral adenine, the protonation of the purine ring in this compound introduces distinct characteristics, primarily enhancing electrostatic contributions.

  • Electrostatic Interactions : This is the most significantly altered interaction for this compound compared to adenine. The net positive charge of the protonated adenine ring leads to strong, favorable electrostatic interactions with negatively charged amino acid residues such as Aspartate (Asp) and Glutamate (Glu) in the protein's binding pocket. This charge can also influence the orientation of the ligand within the electrostatic field of the active site.

  • Hydrogen Bonding : Adenine is rich in hydrogen bond donors and acceptors.[1] Protonation can modify the hydrogen-bonding potential of the nitrogen atoms in the purine ring. All of adenine's edges (Watson-Crick, Hoogsteen, and sugar edge) can participate in molecular recognition through hydrogen bonds.[1][2] Common protein backbone and side-chain atoms form these bonds, creating specific recognition motifs.[2]

  • Hydrophobic and Stacking Interactions : The aromatic purine ring of adenine facilitates hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Cation-π interactions, where the positive charge of the protonated ring interacts with the electron-rich face of an aromatic side chain, are also a significant stabilizing force.[1] Arginine (Arg) and Lysine (Lys) residues can also participate in cation-π and π-π stacking interactions.

Computational Methodologies and Protocols

Computational simulations are indispensable for modeling ligand-protein interactions at an atomic level.[3] Molecular docking, molecular dynamics, and free energy calculations are the primary tools used.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.[4] For a charged ligand like this compound, it is crucial to correctly assign protonation states and partial charges.[5]

Detailed Protocol for Molecular Docking:

  • Protein Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands.

    • Add hydrogen atoms, assigning appropriate protonation states for amino acid residues at a given pH (e.g., using H++ or PROPKA).[5]

    • Assign partial charges to all protein atoms using a force field (e.g., AMBER, CHARMM).

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation (this compound) :

    • Generate the 3D structure of this compound.

    • Ensure the correct protonation state is assigned to the purine ring, resulting in a net +1 charge.

    • Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) or a standard force field.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation :

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.

    • Generate a grid box that encompasses the entire binding site. The docking software will pre-calculate potential energy grids for different atom types within this box to speed up calculations.[5]

  • Docking Execution :

    • Run the docking algorithm (e.g., AutoDock, GOLD, FlexX).[4][5] The software will systematically sample different conformations and orientations ("poses") of the ligand within the grid box.[3]

  • Pose Analysis and Scoring :

    • The software's scoring function will rank the generated poses based on their predicted binding affinity.

    • Analyze the top-ranked poses, examining key interactions (hydrogen bonds, electrostatic contacts, hydrophobic interactions) with the protein.

    • Select the most plausible binding mode for further analysis, such as molecular dynamics simulations.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the docked pose and a more refined understanding of the interactions.

Detailed Protocol for MD Simulation:

  • System Preparation :

    • Use the best-ranked pose from molecular docking as the starting structure for the protein-adenine hydrochloride complex.

    • Immerse the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions (e.g., Cl-) to neutralize the system's total charge.[6]

    • Select an appropriate force field (e.g., AMBER14SB for the protein, GAFF for the ligand).[6]

  • Minimization :

    • Perform energy minimization of the entire system to remove steric clashes, typically in a multi-stage process: first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

  • Equilibration :

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Adjust the system pressure to the target pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble). This step ensures the correct solvent density.[7]

    • Monitor temperature, pressure, and density to ensure the system is well-equilibrated.

  • Production Run :

    • Run the simulation for a desired length of time (typically hundreds of nanoseconds) under the NPT ensemble.[6]

    • Save the coordinates (trajectory) of all atoms at regular intervals for later analysis.

  • Trajectory Analysis :

    • Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

    • Investigate the persistence of key interactions (e.g., hydrogen bond analysis).

    • Examine the flexibility of different parts of the protein (e.g., Root Mean Square Fluctuation - RMSF).

Binding Free Energy Calculation

These calculations provide a more accurate estimation of binding affinity than docking scores by considering solvation effects and entropic contributions.

Detailed Protocol for MM/GBSA Calculation:

  • Trajectory Preparation :

    • Use the trajectory generated from the MD production run.

    • Select a stable portion of the trajectory for analysis (e.g., the last 50 ns).

    • Extract snapshots (frames) at regular intervals from the selected trajectory portion.

  • Energy Calculations :

    • For each snapshot, calculate the free energy for the complex, the protein (receptor), and the ligand individually using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[8][9][10][11][12]

    • The total free energy (G) is calculated as:

      • G = E_MM + G_solv + TS

      • Where E_MM is the molecular mechanics energy (bonded and non-bonded), G_solv is the solvation free energy (polar and non-polar), and TS is the entropic term.

  • Binding Free Energy (ΔG_bind) :

    • Calculate the binding free energy using the following equation:

      • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Average the ΔG_bind values across all snapshots to get the final estimate and standard error.[8]

Visualizations of Workflows and Models

Diagrams created using Graphviz help to visualize complex processes and relationships in the study of protein-ligand interactions.

computational_workflow Computational Workflow for Protein-Ligand Interaction Analysis cluster_prep Preparation cluster_dock Docking cluster_md Simulation cluster_energy Energetics PDB Protein Structure (PDB) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligand Ligand Structure (Adenine HCl) PrepLig Prepare Ligand (Protonate, Assign Charges) Ligand->PrepLig Dock Molecular Docking PrepProt->Dock PrepLig->Dock Pose Ranked Poses Dock->Pose MD MD Simulation Pose->MD Select Best Pose Traj Trajectory Analysis (RMSD, H-Bonds) MD->Traj MMGBSA MM/GBSA Calculation Traj->MMGBSA DeltaG Binding Free Energy (ΔG) MMGBSA->DeltaG

Caption: Computational workflow for analyzing protein-ligand interactions.

interaction_modes Interaction Modes of Protonated Adenine cluster_interactions Interaction Types cluster_residues Interacting Residues AdenineHCl Adenine HCl (+) Electro Electrostatic AdenineHCl->Electro Strong Attraction Hbond Hydrogen Bonding AdenineHCl->Hbond Stack Stacking AdenineHCl->Stack π-π / Cation-π AspGlu Asp, Glu (-) Electro->AspGlu Polar Asn, Gln, Ser, Thr Hbond->Polar Backbone Backbone C=O, N-H Hbond->Backbone Aromatic Phe, Tyr, Trp Stack->Aromatic

Caption: Key interaction modes for protonated adenine with amino acid residues.

Experimental Validation Protocols

Experimental data is essential to validate and complement computational models. Isothermal titration calorimetry and X-ray crystallography are two powerful techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[13][14]

Detailed Protocol for ITC:

  • Sample Preparation :

    • Express and purify the target protein to >95% purity.

    • Prepare a concentrated stock solution of this compound.

    • Crucially, both the protein and ligand solutions must be prepared in the exact same buffer to minimize heats of dilution.[15] This is often achieved by dialyzing the protein against the final buffer and then using the dialysate to dissolve the ligand.[14]

    • Accurately determine the concentrations of both protein and ligand solutions.

  • Instrument Setup :

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[14]

    • Load the protein solution into the sample cell (typically 10-20 µM) and the this compound solution into the injection syringe (typically 10-20 times the protein concentration).[16]

    • Place the instrument in an environment with stable temperature. Allow the system to equilibrate.

  • Titration Experiment :

    • Set the experimental parameters: temperature, stirring speed, injection volume (e.g., 2 µL), and spacing between injections.

    • Perform a series of injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[13]

    • Continue injections until the binding sites on the protein are saturated and the heat change per injection becomes constant (reflecting only the heat of dilution).

  • Data Analysis :

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Kd, n, and ΔH.[16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated (ΔG = -RTln(Ka); ΔG = ΔH - TΔS).

X-ray Crystallography

This technique provides a high-resolution 3D structure of the protein-ligand complex, offering definitive proof of the binding mode and revealing the precise atomic interactions.

Detailed Protocol for X-ray Crystallography:

  • Complex Formation and Crystallization :

    • Co-crystallization : Mix the purified protein with a molar excess of this compound and screen for crystallization conditions (e.g., using sitting-drop or hanging-drop vapor diffusion).[17][18] This method is often preferred if ligand binding induces a conformational change.

    • Soaking : First, grow crystals of the apo-protein. Then, transfer the crystals to a solution containing this compound and allow the ligand to diffuse into the crystal lattice.[18][19]

  • Data Collection :

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Mount the crystal on a goniometer in an X-ray beamline (typically at a synchrotron).

    • Rotate the crystal in the X-ray beam and collect diffraction data on a detector.

  • Structure Determination and Refinement :

    • Process the diffraction images to determine the unit cell dimensions and intensities of the diffraction spots.

    • Solve the "phase problem" to generate an initial electron density map, often using molecular replacement if a structure of a similar protein is available.[19]

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Perform iterative cycles of refinement to improve the fit of the model to the experimental data, resulting in a final, high-resolution 3D structure.

  • Structure Analysis :

    • Analyze the final structure to identify the specific amino acid residues interacting with this compound and characterize the geometry of hydrogen bonds, stacking, and other interactions.

Quantitative Data on Adenine and Derivative Interactions

Table 1: Thermodynamic Parameters of Adenine/Adenosine Derivative Binding

LigandProtein/TargetMethodK_d (nM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Reference
AdenineAdenine RiboswitchITC90.0-9.6-12.5-2.9[20]
Flavin Adenine DinucleotideD-amino acid oxidaseCalorimetry--9.7 (at 25°C)-4.1 (at 25°C)5.6[21]
N6-cyclopentyladenosineAdenosine A1 ReceptorDisplacement Assay--11.9 (at 25°C)-Entropy-driven[22]
AdenosineAdenine analogue BPKinetic Assay5.3---[22]

Note: This table summarizes data for adenine and its derivatives as a proxy. Direct experimental data for this compound is needed for accurate comparison.

Table 2: Calculated Interaction Energies for Adenine Stacking

Interacting PairMethodInteraction Energy (kcal/mol)Reference
Tyrosine / AdenineCCSD(T) CBS-4.00 to -6.83[23]
Phenylalanine / AdenineCCSD(T) CBSSimilar to Tyr/Ade[23]

Note: These are quantum mechanical calculations on model systems, providing insight into the strength of fundamental stacking interactions.

Conclusion and Future Directions

The theoretical framework for understanding this compound-protein interactions is largely extrapolated from extensive studies on adenine. The primary distinction lies in the enhanced electrostatic contribution due to the ligand's positive charge, which likely strengthens binding to proteins with negatively charged active sites. The computational and experimental protocols outlined in this guide provide a robust roadmap for investigating these interactions in detail.

Future research should focus on generating direct experimental data for this compound binding to specific protein targets using techniques like ITC and X-ray crystallography. Furthermore, advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, could provide a more accurate description of the electronic effects of protonation on the binding event. Such studies will be invaluable for the rational design of new therapeutic agents that target adenine-binding proteins.

References

Adenine Hydrochloride: A Core Component in Cellular Respiration and Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, a fundamental purine nucleobase, is inextricably linked to cellular respiration and energy homeostasis. As a cornerstone of adenosine triphosphate (ATP), the universal energy currency of the cell, and essential coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), its availability and metabolism are critical for cellular viability and function. Adenine hydrochloride, a salt form of adenine, serves as a readily bioavailable precursor for the synthesis of these vital molecules. This technical guide delineates the multifaceted contributions of adenine to cellular respiration, focusing on its role in ATP synthesis via the purine salvage pathway and its influence on the key energy-sensing AMP-activated protein kinase (AMPK) signaling cascade. This document provides a comprehensive overview of the biochemical pathways, quantitative data from pertinent studies, and detailed experimental protocols for the investigation of adenine's role in cellular bioenergetics.

Introduction: The Central Role of Adenine in Cellular Bioenergetics

Cellular respiration is a catabolic process that converts the chemical energy stored in nutrients into ATP, which powers a vast array of cellular activities.[1] Adenine is a nitrogenous base that forms the core of several molecules indispensable for this process.[2]

  • Adenosine Triphosphate (ATP): ATP is composed of adenine, a ribose sugar, and three phosphate groups. The high-energy bonds between these phosphate groups are broken to release energy for cellular work, converting ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP).[2]

  • Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD): These coenzymes, both containing adenine, are critical electron carriers in the central metabolic pathways of glycolysis, the citric acid cycle, and oxidative phosphorylation.[1] They accept electrons from the breakdown of glucose and other fuel molecules and transfer them to the electron transport chain, driving the synthesis of the majority of cellular ATP.[1]

While many cells can synthesize purines de novo, the purine salvage pathway provides an energy-efficient mechanism to recycle purines, including adenine, from the breakdown of nucleic acids and nucleotides. Adenine phosphoribosyltransferase (APRT) is the key enzyme in this pathway, catalyzing the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) to AMP.[3] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capabilities.

Quantitative Impact of Adenine on Cellular ATP Levels

Supplementation with adenine has been shown to augment the intracellular pool of adenine nucleotides, thereby enhancing the capacity for ATP synthesis, particularly under conditions of metabolic stress.

A study on post-anoxic nonworking rat hearts demonstrated that reperfusion with adenine could restore ATP levels to the normoxic range.[4] The table below summarizes the key findings from this study.

Treatment GroupMyocardial ATP Content (μmol/g dry weight ± SEM)
Normoxic Control24.95 ± 0.83
Anoxic (no reperfusion)13.45 ± 0.93
Reperfusion with KRB buffer alone17.23 ± 0.91
Reperfusion with 50 μM adenine20.82 ± 1.90
Reperfusion with 1 mM adenine15.60 ± 0.46
Table 1: Effect of Adenine Reperfusion on Myocardial ATP Content in Post-Anoxic Rat Hearts. Data from Halle A.A. et al., Gen Pharmacol, 1989.[4]

These data indicate a dose-dependent effect of adenine, with a lower concentration (50 μM) being effective in restoring ATP levels, while a higher concentration (1 mM) was inhibitory.[4] This highlights the importance of optimizing adenine dosage in therapeutic applications. Further studies have shown that adenine supplementation can also increase ATP levels in erythrocytes of patients with chronic renal failure.[5]

Signaling Pathways: Adenine Nucleotides and the AMPK Cascade

The cellular energy status is tightly regulated by signaling pathways that sense the levels of adenine nucleotides. The AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated by an increase in the AMP:ATP and ADP:ATP ratios, which occur during periods of metabolic stress.[6]

Activated AMPK orchestrates a metabolic switch, inhibiting anabolic (ATP-consuming) pathways such as protein and lipid synthesis, while stimulating catabolic (ATP-producing) pathways like fatty acid oxidation and glycolysis.[7] By providing the precursor for AMP synthesis via the purine salvage pathway, this compound can indirectly influence the activation of the AMPK signaling cascade.

AMPK_Signaling_Pathway cluster_input Cellular Stress cluster_adenine_metabolism Adenine Metabolism cluster_energy_state Cellular Energy State cluster_ampk_activation AMPK Activation cluster_downstream_effects Downstream Effects Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Glucose Deprivation) ATP_pool ATP Pool Metabolic_Stress->ATP_pool Depletes Adenine_HCl This compound Adenine Adenine Adenine_HCl->Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP AMP_ATP_Ratio Increased AMP:ATP Ratio AMP->AMP_ATP_Ratio ADP ADP ATP_pool->ADP ADP->AMP ADP->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates p_AMPK p-AMPK (Active) AMPK->p_AMPK Inhibition Inhibition p_AMPK->Inhibition Activation Activation p_AMPK->Activation Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) Inhibition->Anabolic_Pathways Activation->Catabolic_Pathways

AMPK Signaling Pathway Activation by Adenine Nucleotides

Experimental Protocols

Quantification of Adenine Nucleotides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the simultaneous determination of ATP, ADP, and AMP concentrations in cell or tissue samples.[8]

Materials:

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Mobile Phase A: 0.1 M KH2PO4, pH 6.5

  • Mobile Phase B: 100% Methanol

  • Reversed-phase C18 column

  • HPLC system with UV detector (254 nm)

Procedure:

  • Sample Preparation (from cell culture): a. Wash cultured cells with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 0.6 M PCA to the cell pellet. c. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes. d. Centrifuge at 15,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and neutralize with 3 M K2CO3. f. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate. g. The resulting supernatant contains the adenine nucleotides and is ready for HPLC analysis.

  • HPLC Analysis: a. Equilibrate the C18 column with 100% Mobile Phase A. b. Inject 20 µL of the sample extract. c. Elute the nucleotides using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient is 0-100% Mobile Phase B over 20 minutes. d. Detect the nucleotides by UV absorbance at 254 nm. e. Quantify the concentrations of ATP, ADP, and AMP by comparing the peak areas to those of known standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Cell_Harvest Cell Harvest PCA_Extraction Perchloric Acid Extraction Cell_Harvest->PCA_Extraction Neutralization Neutralization with K2CO3 PCA_Extraction->Neutralization Centrifugation Centrifugation to Remove Precipitate Neutralization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Inject Sample onto C18 Column Supernatant_Collection->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution UV_Detection UV Detection (254 nm) Gradient_Elution->UV_Detection Quantification Quantification against Standards UV_Detection->Quantification

Workflow for HPLC-based Quantification of Adenine Nucleotides
Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[9]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed assay medium. b. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour. c. Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A).

  • Seahorse XF Assay: a. Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. b. Replace the calibrant plate with the cell culture plate. c. Initiate the assay protocol, which will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial respiration:

    • Basal Respiration: Initial OCR measurement.
    • ATP Production-linked Respiration: OCR decrease after oligomycin (ATP synthase inhibitor) injection.
    • Maximal Respiration: OCR increase after FCCP (an uncoupling agent) injection.
    • Non-mitochondrial Respiration: OCR remaining after rotenone/antimycin A (Complex I and III inhibitors) injection.

Seahorse_Workflow Start Start Seed_Cells Seed Cells in XF Microplate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge End End Prepare_Assay Prepare Assay Medium and Load Inhibitors Seed_Cells->Prepare_Assay Hydrate_Cartridge->Prepare_Assay Run_Assay Run Seahorse XF Mito Stress Test Prepare_Assay->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data Analyze_Data->End

Experimental Workflow for Seahorse XF Mito Stress Test
Adenine Phosphoribosyltransferase (APRT) Enzyme Activity Assay

This assay measures the activity of APRT in cell lysates by quantifying the formation of AMP from adenine and PRPP.[10]

Materials:

  • Cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • [14C]-Adenine (radiolabeled substrate)

  • Phosphoribosyl pyrophosphate (PRPP)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the cell lysate, assay buffer, and [14C]-adenine. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding PRPP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a small volume of EDTA or by heat inactivation.

  • TLC Separation: a. Spot a small aliquot of the reaction mixture onto a TLC plate. b. Develop the TLC plate in a suitable solvent system to separate adenine from AMP.

  • Quantification: a. Visualize the spots corresponding to adenine and AMP (e.g., using a phosphorimager). b. Excise the spots and quantify the radioactivity in each using a scintillation counter. c. Calculate the APRT activity based on the amount of [14C]-AMP formed per unit time per amount of protein in the cell lysate.

Conclusion

This compound is a pivotal molecule in the study of cellular respiration and energy metabolism. Its fundamental role as a building block for ATP and essential redox coenzymes, coupled with its ability to fuel the purine salvage pathway, underscores its importance in maintaining cellular energy homeostasis. The ability of adenine nucleotides to modulate the AMPK signaling pathway further highlights the intricate regulatory networks that govern cellular metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted contributions of this compound to cellular bioenergetics, paving the way for potential therapeutic applications in conditions characterized by impaired energy metabolism.

References

Spectroscopic Analysis of Adenine Hydrochloride: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of adenine hydrochloride. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key experimental workflows and fragmentation pathways.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

UV-Vis Spectroscopy
ParameterValueSolvent
λmax~260 nmMethanol[1]

Note: The absorption maximum can be influenced by solvent polarity and pH.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)
Wavenumber (cm⁻¹)AssignmentIntensity
3300-3100N-H stretching (amine and imidazole)Strong, Broad
~3030C-H stretching (aromatic)Medium
1670-1600C=N and C=C stretching (ring vibrations)Strong
1650-1580N-H bending (primary amine)Medium
1334C-N stretchingMedium[2]
1246C-O stretching (potential impurity or interaction)-[2]

Note: Peak positions and intensities can vary based on the sampling method and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.632s1HH8
8.610s1HH2
9.1br s2H-NH₂
9.5br s1HN-H (imidazole)

¹³C NMR (DMSO-d₆) [4]

Chemical Shift (δ, ppm)Assignment
156.1C6
152.3C2
149.8C4
141.0C8
118.7C5

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH protons are due to chemical exchange and quadrupole broadening.

Mass Spectrometry (MS) - Electrospray Ionization (ESI)
m/zIonRelative Abundance
136.0618[M+H]⁺High
119.0352[M+H - NH₃]⁺High
109.0509[M+H - HCN]⁺Medium
94.0400[C₄H₄N₃]⁺High
92.0243[C₄H₂N₃]⁺Medium
82.0399[C₃H₄N₃]⁺Low
67.0290[C₃H₃N₂]⁺Low

Note: [M+H]⁺ refers to the protonated adenine molecule (the hydrochloride salt dissociates in the ESI source). The fragmentation pattern is consistent with the stable purine ring structure.[2]

Detailed Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 0.1 mg/mL. From the stock solution, prepare a dilution to a final concentration of approximately 0.01 mg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with methanol and place it in the reference holder. This will be used to zero the absorbance.

  • Sample Measurement: Rinse a second quartz cuvette with the this compound solution and then fill it. Place the sample cuvette in the sample holder.

  • Data Acquisition: Scan the sample from 400 nm to 200 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify functional groups.

Materials:

  • This compound (solid powder)

  • ATR-FTIR spectrometer

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This will account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[6]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • ESI-Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to a final concentration of approximately 1-10 µg/mL. The formic acid aids in protonation.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion mode.

  • Direct Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • MS Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

  • MS/MS Data Acquisition: Select the protonated molecular ion ([M+H]⁺, m/z 136) as the precursor ion and acquire a product ion scan to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.[7]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.

G cluster_workflow Structural Elucidation Workflow Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Integrated Data Analysis UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure Elucidated Structure Data_Analysis->Structure

Caption: Workflow for the structural elucidation of this compound.

G cluster_fragmentation Mass Spectrometry Fragmentation Pathway of Adenine M_H [M+H]⁺ m/z 136 Fragment1 [M+H - NH₃]⁺ m/z 119 M_H->Fragment1 - NH₃ Fragment2 [M+H - HCN]⁺ m/z 109 M_H->Fragment2 - HCN Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Caption: Key fragmentation pathways of protonated adenine in mass spectrometry.

References

Prebiotic Synthesis of Adenine: A Technical Guide to Core Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental component of nucleic acids and cellular energy currency, is central to all known life. Its prebiotic synthesis from simple, abiotically plausible precursors has been a cornerstone of origin-of-life research for decades. This technical guide provides an in-depth examination of the predominant scientific models for the prebiotic synthesis of adenine, with a particular focus on pathways involving hydrogen cyanide (HCN) and formamide. While the direct catalytic role of adenine hydrochloride in these primary synthesis routes is not extensively documented in experimental studies, we will explore the theoretical basis for proton-catalyzed mechanisms and the established use of hydrochloric acid in the analytical verification of synthesis products. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing the core reaction pathways.

I. Foundational Models of Prebiotic Adenine Synthesis

The abiotic formation of adenine is thought to primarily proceed through the oligomerization of hydrogen cyanide (HCN), a molecule believed to have been abundant on early Earth.[1][2] Two major pathways have been extensively studied: the direct oligomerization of HCN in aqueous solution and synthesis from formamide, a hydrolysis product of HCN.

Adenine Synthesis from Hydrogen Cyanide (HCN)

The pioneering work of Joan Oró first demonstrated that adenine could be synthesized by heating concentrated solutions of ammonium cyanide (a source of HCN and ammonia).[1][2] This synthesis is thought to proceed through several key intermediates.

One of the central intermediates in this pathway is diaminomaleonitrile (DAMN), a tetramer of HCN.[1] DAMN can then be converted to 4-aminoimidazole-5-carbonitrile (AICN).[1] The subsequent addition of another molecule of HCN or a related C1 compound to AICN leads to the formation of the purine ring structure of adenine.[3]

Theoretical studies suggest that water or ammonia can act as catalysts in these reaction steps, lowering the activation energy barriers.[1][4] While uncatalyzed reactions face significant kinetic impediments, these catalyzed pathways are considered more plausible under prebiotic conditions.[1][4]

Adenine Synthesis from Formamide

Formamide (HCONH2), which can be formed by the hydrolysis of HCN, has been identified as another crucial precursor for prebiotic nucleobase synthesis.[5][6] Heating formamide in the presence of mineral catalysts such as calcium carbonate, silica, or alumina has been shown to produce a range of prebiotic molecules, including adenine, purine, and cytosine.[7]

Formamide is considered a potentially robust medium for prebiotic chemistry as it can serve as both a reactant and a solvent, and its presence is plausible in various early Earth environments, including hydrothermal vents.[6][8] Some theoretical models suggest that formamide may be more reactive in addition reactions than HCN and that its self-catalyzed mechanism is kinetically more favorable than water-catalyzed or uncatalyzed processes.[9]

II. The Role of Acidic Conditions and Proton Catalysis

While the direct involvement of this compound as a reactant or catalyst in the primary synthesis of adenine is not a widely supported model in the existing literature, the role of acidic conditions and proton catalysis has been explored theoretically. Computational studies on the gas-phase oligomerization of HCN have shown that the activation energies for the sequential addition of HCN molecules are significantly reduced when the process starts with a protonated HCN molecule (HCNH+).[10][11][12] This suggests that proton-catalyzed oligomerization could be a viable pathway for adenine synthesis. However, kinetic analyses indicate that even with this reduced activation energy, the efficient synthesis of adenine in interstellar space or the atmosphere of Titan may be unlikely.[10][11]

Experimentally, hydrochloric acid (HCl) is more commonly cited in the context of analytical procedures used to verify the products of prebiotic synthesis experiments.[5] Specifically, 3 M hydrochloric acid is used to hydrolyze DNA extracted from biological sources (such as strawberries in educational experiments) to release the purine bases, including adenine.[5] This allows for a direct comparison, often using techniques like thin-layer chromatography (TLC), between the biologically sourced adenine and the adenine produced in the prebiotic simulation.[5] The acidic conditions facilitate the protonation of the purine nucleobases, which in turn promotes the hydrolysis of the glycosidic bond connecting them to the sugar-phosphate backbone of DNA.[5]

III. Quantitative Data from Key Experiments

The following tables summarize quantitative data from seminal and representative experiments in prebiotic adenine synthesis.

Precursor(s) Catalyst/Solvent Temperature (°C) Time Yield of Adenine Reference
Ammonium Cyanide (>1.0 M)Water/Ammonia70Several days0.5%[1][2]
HCN with Liquid AmmoniaSealed TubeNot specifiedNot specified20% (highest reported)[1][2]
Ammonium Cyanide (0.1 M)Water (in the dark)Room Temperature4-12 months0.04%[1][2]
Ammoniacal HCN (dilute)Frozen-20 to -7825 years0.035-0.04%[1][2]
HCN (0.01 M)Frozen at pH 9.2 (NH4OH)-260-100 daysNot specified, but detectable[13]
HCN Tetramer (DAMN)Ammonium Formate110Not specified~18%[14]

Table 1: Summary of Quantitative Data from HCN-Based Adenine Synthesis Models.

Precursor(s) Catalyst Temperature (°C) Time (h) Yield of Adenine Reference
FormamideCaCO316048Not specified, but observed[7]
FormamideSilica (SiO2)16048Not specified, but observed[7]
FormamideAlumina (Al2O3)16048Not specified, but observed[7]
FormamideZeolite (Y type)16048Not specified, but observed[7]

Table 2: Summary of Quantitative Data from Formamide-Based Adenine Synthesis Models.

IV. Experimental Protocols

General Protocol for Adenine Synthesis from Diaminomaleonitrile (DAMN)

This protocol is a simplified version suitable for demonstrating the formation of adenine from a plausible prebiotic precursor.[5]

  • Preparation of Reactants:

    • Dissolve ammonium formate in formamide.

    • Add diaminomaleonitrile (DAMN) to the solution.

  • Reaction:

    • Heat the reaction mixture. This can be done in an oven or a sand bath at a temperature sufficient to drive the reaction (e.g., around 100-160°C, though specific temperatures may vary between different published procedures).

  • Analysis:

    • After heating for the specified time, cool the reaction mixture.

    • The product can be analyzed using thin-layer chromatography (TLC).

    • Spot the reaction mixture onto a TLC plate alongside authentic standards of adenine and other nucleobases.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under UV light and compare the Rf value of the product with that of the adenine standard to confirm its identity.

Protocol for Acid Hydrolysis of DNA for Comparative Analysis

This protocol is used to release adenine from a biological source for comparison with synthetically produced adenine.[5]

  • DNA Extraction:

    • Extract DNA from a biological source (e.g., strawberries) using a standard DNA extraction protocol.

  • Initial Heat Treatment:

    • Dissolve the extracted DNA in water.

    • Heat the solution in a water bath to dissociate DNA from bound proteins.

  • Acid Hydrolysis:

    • Cool the DNA solution.

    • Add 3 M hydrochloric acid to the solution.

    • Heat the solution again in a water bath. This acidic heating step is crucial for the depurination process.

  • Analysis:

    • The resulting solution, containing the liberated purine bases, can then be analyzed by TLC alongside the product from the prebiotic synthesis experiment.

V. Visualizing Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key proposed pathways for prebiotic adenine synthesis.

HCN_to_Adenine HCN Hydrogen Cyanide (HCN) DAMN Diaminomaleonitrile (DAMN) (HCN Tetramer) HCN->DAMN 4x HCN oligomerization AICN 4-Aminoimidazole-5-carbonitrile (AICN) DAMN->AICN Isomerization Adenine Adenine AICN->Adenine + HCN Cyclization

Caption: Proposed pathway for adenine synthesis from HCN.

Formamide_to_Adenine Formamide Formamide Intermediates Various Intermediates Formamide->Intermediates Heating with catalyst Purine Purine Intermediates->Purine Adenine Adenine Purine->Adenine Further reactions

Caption: Simplified pathway for adenine synthesis from formamide.

Caption: Experimental workflow for synthesis and verification.

VI. Conclusion

The prebiotic synthesis of adenine from simple precursors like hydrogen cyanide and formamide is supported by a substantial body of experimental and theoretical work. These models provide plausible pathways for the emergence of this key biological molecule on the early Earth. While the direct role of this compound in these synthetic pathways is not a central theme in the current scientific literature, the theoretical potential for proton-catalyzed reactions suggests that acidic environments could have played a role in the abiotic formation of purines. The use of hydrochloric acid remains a critical tool in the analytical procedures required to validate the outcomes of these foundational origin-of-life experiments. This guide provides a detailed overview for researchers and professionals engaged in the study of prebiotic chemistry and its implications for biology and drug development.

References

The Cornerstone of Cellular Life: Adenine Hydrochloride as a Fundamental Biomolecule

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine, a purine nucleobase, is a molecule of profound biological significance. In the form of adenine hydrochloride, its utility in research and clinical applications is enhanced due to its increased solubility. This guide provides a comprehensive technical overview of adenine's central role in cellular metabolism, signaling, and genetics. It details its function as a key component of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and the nucleic acids DNA and RNA. Furthermore, this document furnishes detailed experimental protocols for the study and application of adenine and its derivatives, alongside a quantitative summary of its physicochemical properties. Key signaling pathways involving adenine-derived molecules are visualized to provide a clear understanding of their complex interactions. This guide is intended to be a valuable resource for professionals in the fields of biochemistry, molecular biology, and pharmacology.

Introduction: The Ubiquity and Importance of Adenine

Adenine is a heterocyclic aromatic organic compound with a purine backbone. Its fundamental importance lies in its incorporation into a variety of biomolecules that are essential for life.[1][2][3] When protonated, it forms this compound, a salt with improved solubility in aqueous solutions, making it a convenient form for experimental use.

At the core of cellular energetics, adenine is a structural component of adenosine triphosphate (ATP) , the primary energy currency of the cell.[1][2] The hydrolysis of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP) releases energy that drives a vast array of biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1][2][4]

Beyond its role in energy transfer, adenine is a critical component of the coenzymes nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD) , which are essential for cellular respiration.[1][2] These molecules act as electron carriers in redox reactions, facilitating the metabolic pathways that generate ATP.

Furthermore, adenine is one of the four nitrogenous bases that form the building blocks of nucleic acids , DNA and RNA.[1][4] In DNA, adenine pairs with thymine through two hydrogen bonds, contributing to the stability of the double helix structure that carries the genetic blueprint of an organism.[2] In RNA, adenine pairs with uracil. This base pairing is fundamental to the processes of DNA replication and transcription.[1]

In cellular communication, adenine derivatives such as cyclic adenosine monophosphate (cAMP) act as crucial second messengers in signal transduction pathways.[4][5][6] Hormones and neurotransmitters can trigger the conversion of ATP to cAMP, which in turn activates protein kinases and regulates a multitude of cellular responses.[5][6]

Given its multifaceted roles, the adenine scaffold is a significant target in medicinal chemistry.[3][7] Adenine analogues have been developed as therapeutic agents, including antiviral and anticancer drugs that interfere with nucleic acid synthesis or kinase activity.[7][8]

Quantitative Data

This section summarizes key quantitative data for adenine and this compound, providing a quick reference for researchers.

Table 1: Physicochemical Properties of Adenine and this compound
PropertyAdenineThis compoundReference(s)
Molecular Formula C₅H₅N₅C₅H₅N₅·HCl[2]
Molar Mass 135.13 g/mol 171.59 g/mol [2]
Melting Point 360-365 °C (decomposes)~285 °C (decomposes)[2][9]
Solubility in Water 0.103 g/100 mL50 mg/mL[2][9][10]
pKa (primary) 9.80-[2]
pKa (secondary) 4.15-[2]
Table 2: Adenine Nucleotide Concentrations in Biological Samples
AnalyteSample TypeConcentration (µM)Reference(s)
ATP Human Capillary Blood1393.1[11]
ADP Human Capillary Blood254.8[11]
AMP Human Capillary Blood76.9[11]

Signaling Pathways

Adenine-containing molecules are central to major signaling cascades within the cell. The following diagrams illustrate the fundamental principles of ATP and cAMP signaling pathways.

ATP as a Signaling Molecule

Extracellular ATP acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the cell surface. This interaction can trigger a variety of cellular responses, including ion channel opening and activation of G-protein coupled signaling cascades.

ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X binds P2Y P2Y Receptor (GPCR) ATP->P2Y binds Ion_Flux Ion Flux (e.g., Ca²⁺, Na⁺) P2X->Ion_Flux opens G_Protein G-Protein Activation P2Y->G_Protein activates Cellular_Response Cellular Response Ion_Flux->Cellular_Response PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP₃ and DAG Production PLC->IP3_DAG produces Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release triggers PKC Protein Kinase C Activation IP3_DAG->PKC activates Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Extracellular ATP signaling through P2X and P2Y receptors.

cAMP-Dependent Signaling Pathway

The cAMP signaling pathway is a common G-protein coupled receptor (GPCR) triggered cascade. Ligand binding to a GPCR activates adenylyl cyclase, which converts ATP to the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a cellular response.

cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR binds G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds PKA_active Active PKA PKA_inactive->PKA_active activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation catalyzes Cellular_Response Cellular Response (e.g., Gene Transcription) Phosphorylation->Cellular_Response

Caption: The cAMP-dependent signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving adenine and its derivatives.

Synthesis of Adenine from Formamide

This protocol describes a plausibly prebiotic synthesis of adenine from formamide, which can be adapted for a laboratory setting.

Workflow Diagram:

Adenine_Synthesis_Workflow Start Start Heat_Formamide Heat Formamide (e.g., 120-155°C) Start->Heat_Formamide Reaction Reaction in Autoclave Heat_Formamide->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Purification Purification Steps (e.g., Catalytic Reduction, Active Carbon) Cooling->Purification Isolation Isolate Adenine Purification->Isolation End End Isolation->End

Caption: Workflow for the synthesis of adenine from formamide.

Materials:

  • Formamide

  • Ammonia (optional, as a catalyst)

  • Phenylazomalononitrile (as a precursor in some methods)

  • Raney nickel

  • Active carbon

  • Autoclave or sealed reaction vessel

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable autoclave or sealed reaction vessel, place formamide. For certain protocols, dissolve phenylazomalononitrile in formamide containing ammonia.

  • Heating: Heat the reaction mixture to a temperature between 120°C and 155°C for several hours (e.g., 2-5 hours).

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Purification (Catalytic Reduction):

    • Add Raney nickel and active carbon to the cooled reaction mixture.

    • Perform catalytic reduction at an elevated temperature (e.g., 130-135°C) under hydrogen pressure.

  • Isolation:

    • After cooling, filter the reaction mixture to remove the catalyst and active carbon.

    • The adenine can be further purified by recrystallization or other chromatographic techniques.

Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of adenine on cell viability.[11][12][13]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Adenine Add Adenine (and Controls) Incubate_24h->Add_Adenine Incubate_Exposure Incubate (Desired Exposure Time) Add_Adenine->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read Absorbance (570 nm) Incubate_Overnight->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Include wells for background control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the adenine dilutions or control medium to the respective wells.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with adenine using propidium iodide (PI) staining and flow cytometry.[3][4][8][14]

Workflow Diagram:

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells with Adenine Start->Treat_Cells Harvest_Cells Harvest and Wash Cells (PBS) Treat_Cells->Harvest_Cells Fix_Cells Fix Cells (e.g., 70% cold ethanol) Harvest_Cells->Fix_Cells Incubate_Fixation Incubate (e.g., -20°C) Fix_Cells->Incubate_Fixation Wash_Cells_PBS Wash Cells (PBS) Incubate_Fixation->Wash_Cells_PBS Stain_Cells Stain with PI/RNase A Solution Wash_Cells_PBS->Stain_Cells Incubate_Staining Incubate (Dark) Stain_Cells->Incubate_Staining Acquire_Data Acquire Data on Flow Cytometer Incubate_Staining->Acquire_Data Analyze_Data Analyze Cell Cycle Distribution Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Adenine-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A, and optionally a non-ionic detergent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the desired concentrations of adenine for the specified time.

  • Harvesting: Harvest the cells (e.g., by trypsinization for adherent cells) and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Extraction and Quantification of Adenine Nucleotides by HPLC

This protocol provides a method for the extraction of adenine nucleotides from cultured cells and their subsequent quantification by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][15][16]

Workflow Diagram:

HPLC_Workflow Start Start Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Extract_Nucleotides Extract Nucleotides (e.g., Perchloric Acid) Harvest_Cells->Extract_Nucleotides Centrifuge_1 Centrifuge to Pellet Debris Extract_Nucleotides->Centrifuge_1 Neutralize Neutralize Supernatant (e.g., KOH) Centrifuge_1->Neutralize Centrifuge_2 Centrifuge to Remove Precipitate Neutralize->Centrifuge_2 Prepare_Sample Prepare Sample for HPLC (e.g., Derivatization) Centrifuge_2->Prepare_Sample Inject_HPLC Inject into HPLC System Prepare_Sample->Inject_HPLC Analyze_Chromatogram Analyze Chromatogram and Quantify Inject_HPLC->Analyze_Chromatogram End End Analyze_Chromatogram->End

Caption: Workflow for adenine nucleotide extraction and HPLC quantification.

Materials:

  • Cultured cells

  • Ice-cold 0.6 M perchloric acid (HClO₄)

  • 3 M potassium hydroxide (KOH) in 1.5 M Tris

  • HPLC system with a reverse-phase column (e.g., C18) and UV or fluorescence detector

  • Mobile phase (e.g., 100 mM KH₂PO₄, pH 6.5 with 1.2% methanol)[6]

  • ATP, ADP, and AMP standards

Procedure:

  • Extraction:

    • Harvest cultured cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in a known volume of ice-cold 0.6 M HClO₄.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for a few minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding 3 M KOH in 1.5 M Tris.

    • Centrifuge again to pellet the potassium perchlorate precipitate.

  • Sample Preparation:

    • The resulting supernatant contains the extracted adenine nucleotides and can be stored at -80°C until analysis.

    • For fluorescence detection, derivatization with chloroacetaldehyde to form 1,N⁶-etheno derivatives may be performed.[7]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the sample and standards.

    • Run the HPLC with an isocratic elution at a defined flow rate (e.g., 1 mL/min).[6]

    • Detect the nucleotides by UV absorbance at 254 nm or by fluorescence if derivatized.[6]

  • Quantification:

    • Identify and quantify the ATP, ADP, and AMP peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound is an indispensable molecule in the life sciences. Its fundamental roles in energy metabolism, genetic information storage and transfer, and cellular signaling make it a subject of continuous research and a scaffold for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists. The visualization of key signaling pathways further clarifies the intricate cellular processes in which adenine and its derivatives participate. A thorough understanding of the biochemistry and experimental applications of this compound is crucial for advancing our knowledge in molecular biology and for the development of innovative solutions in medicine.

References

Methodological & Application

Application Notes and Protocols for Adenine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a central role in cellular energy metabolism as a core component of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD).[1] In cell culture, supplementation with adenine can be crucial for promoting cell growth, proliferation, and maintaining overall cellular health, particularly in demanding conditions or for cell lines with high metabolic requirements.[2][3] Adenine hydrochloride is the salt form of adenine, which exhibits improved solubility in aqueous solutions, making it a convenient choice for preparing stock solutions for cell culture applications.[4]

This document provides detailed protocols for the preparation of this compound stock solutions and outlines its application in cell culture, including its role in cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₅N₅·HCl[3]
Molecular Weight 171.59 g/mol [5]
Appearance White to off-white crystalline powder[3]
CAS Number 2922-28-3[5]

Table 2: Solubility of this compound

SolventConcentrationReference
Water50 mg/mL
DMSO8 mg/mL (46.62 mM)[5]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendationsReference
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in Water

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder (≥99% purity)

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance and weigh boats

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.

  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance and a sterile weigh boat.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath can aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label the tubes clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Application of this compound in Cell Culture

The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Recommended Working Concentration Range:

A general starting point for adenine supplementation in cell culture is in the range of 10 to 100 µM. However, concentrations outside this range have been reported in the literature for specific applications. For example, in some studies, concentrations as high as 250 mg/L have been used to enhance cell growth and viability.[6]

Procedure for Supplementing Cell Culture Medium:

  • Thaw Stock Solution: Thaw an aliquot of the sterile this compound stock solution at room temperature.

  • Dilution: In a laminar flow hood, dilute the stock solution into your complete cell culture medium to achieve the desired final working concentration. For example, to make 100 mL of medium with a final this compound concentration of 50 µM, add 29.1 µL of a 10 mg/mL stock solution.

  • pH Check (Optional but Recommended): Although this compound is a salt, adding a significant volume of a highly concentrated stock might slightly alter the pH of the medium. For fastidious cell lines, it is good practice to check the pH of the supplemented medium and adjust if necessary.

  • Cell Seeding/Treatment: Use the adenine-supplemented medium for your cell culture experiments as planned.

Signaling Pathways and Experimental Workflows

Adenine Metabolism via the Purine Salvage Pathway

Adenine supplemented in the cell culture medium is primarily utilized through the purine salvage pathway. This pathway is a more energy-efficient mechanism for generating nucleotides compared to de novo synthesis.[7] The key enzyme in this pathway is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP).[8][9] AMP is then sequentially phosphorylated to adenosine diphosphate (ADP) and adenosine triphosphate (ATP) by adenylate kinase and ATP synthase, respectively.[10] ATP is the primary energy currency of the cell and a precursor for nucleic acid synthesis.

PurineSalvagePathway Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP ADP ADP AMP->ADP Adenylate Kinase ATP ATP ADP->ATP ATP Synthase NucleicAcids DNA/RNA Synthesis ATP->NucleicAcids Energy Cellular Energy ATP->Energy

Caption: Purine Salvage Pathway for Adenine Utilization.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution for cell culture use.

StockSolutionWorkflow start Start weigh Weigh Adenine Hydrochloride Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes: Optimal Concentration of Adenine Hydrochloride for Mammalian Cell Lines

Application Notes and Protocols for Adenine Hydrochloride Supplementation in Yeast Growth Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using adenine hydrochloride as a supplement in yeast growth media. This document covers the biochemical basis for adenine supplementation, its effects on yeast growth and physiology, detailed experimental protocols, and relevant signaling pathways.

Introduction

Adenine is a fundamental purine nucleobase required for the synthesis of nucleic acids (DNA and RNA), cofactors (e.g., NAD, FAD), and signaling molecules like cyclic AMP (cAMP). In the budding yeast Saccharomyces cerevisiae, the de novo biosynthesis of purines is a complex, multi-step process[1][2][3]. Many laboratory yeast strains are engineered to be auxotrophic for adenine, meaning they carry mutations in genes of the adenine biosynthetic pathway and cannot synthesize this essential compound. Such strains require adenine supplementation in their growth media to proliferate[4][5].

This compound is a common salt of adenine used for this purpose due to its solubility and stability. Understanding the appropriate use of this compound is critical for successful yeast cultivation, genetic screening, and recombinant protein production.

Key Applications:

  • Cultivation of adenine auxotrophic yeast strains.

  • Selection and maintenance of plasmids with adenine-based markers.

  • Red/white colony screening for genetic events.

  • Controlling heterologous protein expression in some contexts.

Biochemical Background: The Adenine Biosynthesis Pathway

The de novo synthesis of purines in S. cerevisiae involves a series of enzymatic steps to produce inosine monophosphate (IMP), which is then converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP)[6][7]. The genes encoding the enzymes in this pathway are designated as ADE genes[8][9].

Mutations in different ADE genes can lead to adenine auxotrophy. Notably, mutations in ADE1 or ADE2 result in the accumulation of a metabolic intermediate, phosphoribosylaminoimidazole (AIR), which, when oxidized, forms a distinct red pigment that accumulates in the vacuole[10][11][12][13]. This red phenotype is often exploited in genetic screens[11][12]. Mutations in genes upstream of ADE1 and ADE2 (e.g., ADE4, ADE5, ADE6, ADE7, ADE8) also cause adenine auxotrophy but typically result in white colonies as the red pigment precursor is not produced[10][14].

Adenine Salvage Pathway

Yeast can also utilize exogenous adenine through the purine salvage pathway. Adenine is taken up by the cell via permeases (e.g., Fcy2) and converted to AMP by adenine phosphoribosyltransferase (Apt1)[6][8][15]. This pathway allows adenine auxotrophs to grow when adenine is supplied in the medium.

Effects of Adenine Concentration on Yeast Physiology

The concentration of adenine in the growth medium can have significant effects on the physiology of adenine auxotrophic yeast strains.

  • Growth Rate: Adequate adenine is essential for the proliferation of auxotrophic strains. Insufficient adenine will lead to growth arrest[4][5][16]. However, excessively high concentrations of adenine can sometimes negatively impact the expression of heterologous proteins[17].

  • Pigment Formation: In ade1 and ade2 mutants, low or limiting concentrations of adenine will result in the characteristic red colony phenotype. High concentrations of adenine repress the ADE gene expression through feedback inhibition, preventing the accumulation of the red pigment and resulting in white colonies[14][18][19].

  • Stress Response: Adenine starvation can induce a stress response in auxotrophic yeast, leading to changes in cell morphology (swelling) and increased stress tolerance[16][20][21].

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the yeast strain, the specific mutation, and the type of growth medium (rich or synthetic).

ParameterRecommended Concentration RangeMedium TypeNotesReference(s)
General Cultivation of Adenine Auxotrophs 20 - 40 mg/LSynthetic Defined (SD)At least 40 mg/L is recommended for uninterrupted growth of W303 ade2 mutants.[4]
10 - 100 mg/LSynthetic Defined (SD)Growth curves of W303 ade2 show concentration-dependent increases in final OD600 up to 100 mg/L.[4]
30 mg/L (0.003%)YPDA (Yeast Extract Peptone Dextrose Adenine)Standard supplementation for rich media.[22]
100 mg/LYPD (Yeast Extract Peptone Dextrose)Addition of extra adenine to rich media can prevent adenine starvation.[4][16]
Red/White Colony Screening 5 mg/LSynthetic Defined (SD)Reduced adenine concentration enhances red pigment formation in ade2 mutants.[23]
Minimum Requirement for Cell Growth ~12.5 mg adenine / g Dry Cell Weight (DCW)Batch CultureThis represents the minimum requirement, while saturation of intracellular pools occurs at 25-40 mg/g DCW.[17]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (or adenine hemisulfate)

  • Sterile, deionized water

  • Sterile container for storage

Protocol:

  • To prepare a 10 mg/mL (1000x) stock solution, dissolve 1 g of this compound in 100 mL of deionized water.

  • Gentle heating may be required to fully dissolve the powder.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C. For long-term storage, it can be kept at -20°C.

Note: Adenine hemisulfate can be autoclaved, while this compound is typically filter-sterilized and added to autoclaved media after it has cooled.[22]

Supplementing Yeast Growth Media

A. Synthetic Defined (SD) Medium:

  • Prepare 1 liter of the desired SD base medium (containing yeast nitrogen base, ammonium sulfate, and a carbon source like dextrose) according to standard protocols.

  • Autoclave the medium.

  • Allow the medium to cool to approximately 55-60°C.

  • Aseptically add the required amino acids and other supplements from sterile stock solutions.

  • Add the sterile this compound stock solution to the desired final concentration (e.g., for a final concentration of 40 mg/L, add 4 mL of a 10 mg/mL stock solution to 1 liter of medium).

  • Mix well and pour into sterile petri dishes or use as a liquid culture medium.

B. Rich (YPD) Medium:

  • Prepare 1 liter of YPD medium (10 g yeast extract, 20 g peptone, 20 g dextrose).

  • For YPDA, add adenine hemisulfate to a final concentration of 0.003% (30 mg/L) before autoclaving[22]. Alternatively, prepare YPD, autoclave, cool to 55-60°C, and then add sterile this compound solution to the desired final concentration (e.g., 100 mg/L)[4][16].

  • Mix well and pour plates or use for liquid cultures.

Assessing the Effect of Adenine Concentration on Yeast Growth

Materials:

  • Adenine auxotrophic yeast strain (e.g., W303 ade2)

  • SD medium with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 100 mg/L)[4]

  • Spectrophotometer

  • Microplate reader or culture flasks

Protocol:

  • Inoculate a pre-culture of the adenine auxotrophic yeast strain in a medium containing a non-limiting concentration of adenine (e.g., 100 mg/L). Grow overnight at 30°C with shaking.

  • Wash the cells twice with sterile water or sterile saline to remove any residual adenine from the pre-culture medium.

  • Resuspend the cells and adjust the cell density to a starting OD600 of 0.1 in the experimental media (SD with varying adenine concentrations).

  • Incubate the cultures at 30°C with shaking.

  • Measure the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours to generate growth curves.

  • Plot OD600 versus time to visualize the effect of adenine concentration on the growth rate and final cell density.

Visualizations: Signaling Pathways and Workflows

De Novo Adenine Biosynthesis and Regulation

The de novo adenine biosynthesis pathway is tightly regulated. Extracellular adenine, once transported into the cell and converted to AMP and subsequently ADP, represses the transcription of ADE genes. This regulation is primarily mediated by the transcription factors Bas1p and Bas2p[8][9]. The metabolic intermediate SAICAR is required to promote the interaction between Bas1p and Bas2p, leading to the activation of ADE gene expression in the absence of adenine[8][9].

Adenine_Biosynthesis_Regulation cluster_extracellular Extracellular cluster_cell Yeast Cell Adenine_ext Adenine (extracellular) Permease Purine Permease (Fcy2) Adenine_ext->Permease Transport Adenine_int Adenine (intracellular) Permease->Adenine_int Salvage Salvage Pathway (Apt1, etc.) Adenine_int->Salvage AMP AMP Salvage->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP DeNovo De Novo Biosynthesis (ADE genes) ADP->DeNovo feedback inhibition ADE_Genes ADE Genes Transcription ADP->ADE_Genes represses IMP IMP DeNovo->IMP IMP->AMP SAICAR SAICAR IMP->SAICAR Bas1 Bas1p SAICAR->Bas1 promotes interaction Bas1->ADE_Genes activates Bas2 Bas2p Bas2->ADE_Genes activates

Caption: Regulation of the adenine biosynthesis pathway in yeast.

Experimental Workflow: Testing Adenine Concentration Effects

The following workflow outlines the key steps for investigating how different concentrations of this compound affect the growth of an adenine auxotrophic yeast strain.

Experimental_Workflow Start Start: Adenine Auxotroph Strain Preculture 1. Grow Overnight Pre-culture (non-limiting adenine) Start->Preculture Wash 2. Wash Cells (remove residual adenine) Preculture->Wash Inoculate 3. Inoculate Experimental Media (varying adenine concentrations) Wash->Inoculate Incubate 4. Incubate at 30°C (with shaking) Inoculate->Incubate Measure 5. Measure OD600 (at regular intervals) Incubate->Measure Analyze 6. Analyze Data (generate growth curves) Measure->Analyze End End: Compare Growth Rates and Final Densities Analyze->End

Caption: Workflow for assessing yeast growth at different adenine concentrations.

Troubleshooting and Considerations

  • Variability in Rich Media: The adenine content in yeast extract can vary between batches, potentially affecting the reproducibility of experiments with adenine auxotrophs in YPD medium[4][5]. For quantitative studies, using a synthetic defined medium with a precisely controlled adenine concentration is recommended.

  • Reversion of Mutations: When culturing adenine auxotrophs, especially for extended periods, spontaneous revertants that can synthesize their own adenine may arise. It is good practice to periodically re-streak cultures from frozen stocks to maintain the desired genotype.

  • pH of Stock Solutions: this compound is acidic. When preparing concentrated stock solutions, the pH may be low. However, when diluted into buffered growth media, the effect on the final pH is typically negligible.

  • Pigment Inhibition: If the red pigment produced by ade1 or ade2 mutants is undesirable or interferes with assays, ensure that the adenine concentration in the medium is sufficiently high (e.g., >40 mg/L) to repress its formation. The accumulation of the red pigment has been shown to impair growth, giving a selective advantage to white, non-pigmented cells[11].

References

Application Notes and Protocols for Inducing Chronic Kidney Disease in Mice with Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing chronic kidney disease (CKD) in mice using adenine hydrochloride. This non-surgical, reliable, and reproducible model mimics many of the key pathophysiological features of human CKD, making it an invaluable tool for studying disease mechanisms and evaluating potential therapeutic interventions.[1]

Introduction

The adenine-induced CKD model in mice is a widely used and well-established method for creating a robust and consistent phenotype of renal disease.[1] Administration of a diet containing an excess of adenine leads to its metabolism into 2,8-dihydroxyadenine (2,8-DHA), which is poorly soluble and precipitates within the renal tubules.[2] This crystal deposition triggers a cascade of events including tubular obstruction, interstitial inflammation, and ultimately, tubulointerstitial fibrosis, which are characteristic hallmarks of chronic kidney disease.[1][3] This model allows for the study of various stages of CKD by adjusting the dose and duration of adenine administration.[1]

Experimental Protocols

Two primary methods are employed for adenine administration: dietary admixture and oral gavage. The choice of method depends on the specific experimental goals, with dietary administration offering a less invasive approach and gavage providing more precise dose control.[1][4]

Method 1: Dietary Adenine Administration

This is the most common and less stressful method for inducing CKD.

Materials:

  • This compound (Sigma-Aldrich, Cat. No. A8626 or equivalent)

  • Standard rodent chow (casein-based chow is recommended)[5]

  • Blender or feed mixer

  • C57BL/6 mice (male, 6-8 weeks old are commonly used)[3][6]

Protocol:

  • Diet Preparation:

    • Thoroughly mix this compound into the powdered standard rodent chow to achieve a final concentration of 0.2% w/w.[1][7] For example, to prepare 1 kg of diet, mix 2 g of adenine with 998 g of powdered chow.

    • Ensure a homogenous mixture to guarantee consistent adenine intake.

    • The diet can be provided as a powder or re-pelleted.

  • Animal Acclimatization:

    • House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

    • Provide free access to standard chow and water.

  • CKD Induction:

    • Replace the standard chow with the 0.2% adenine-containing diet.

    • Provide the adenine diet ad libitum for a period of 4 to 8 weeks. The duration can be adjusted to achieve the desired severity of CKD.[1]

    • Monitor the body weight of the mice regularly (e.g., twice weekly), as a decrease in body weight is an expected outcome.[8]

    • Ensure continuous access to fresh water, as adenine-treated mice often exhibit increased water intake and urine output.[4][8]

  • Monitoring and Endpoint Analysis:

    • Collect blood samples at baseline and at specified time points (e.g., weekly or at the end of the study) to measure markers of renal function such as blood urea nitrogen (BUN) and serum creatinine.

    • Collect 24-hour urine samples to assess for proteinuria.

    • At the end of the experimental period, euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess for tubular injury, inflammation, and fibrosis.[9]

Method 2: Oral Gavage Administration

This method allows for precise daily dosing of adenine.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)[6]

  • Oral gavage needles

  • C57BL/6 mice (male, 6 weeks old)[3]

Protocol:

  • Adenine Suspension Preparation:

    • Prepare a suspension of adenine in the vehicle. A common dosage is 50 mg/kg body weight.[3][6] For a 25 g mouse, this would be 1.25 mg of adenine. The volume administered should be kept low (e.g., 0.1 mL) to minimize stress.

  • Animal Acclimatization:

    • As described in Method 1.

  • CKD Induction:

    • Administer the adenine suspension via oral gavage once daily for 28 days.[3][6]

    • A control group should receive the vehicle only.

    • Monitor body weight and general health daily.

  • Monitoring and Endpoint Analysis:

    • As described in Method 1.

Data Presentation

The following tables summarize the expected quantitative data from studies using the adenine-induced CKD model in mice.

Table 1: Biochemical Parameters in Adenine-Induced CKD Mice

ParameterControl GroupAdenine-Treated Group (50 mg/kg gavage for 28 days)Reference
Plasma Creatinine (mg/dL) 0.4 ± 0.021.9 ± 0.10[3][6]
Blood Urea Nitrogen (BUN) (mg/dL) 25-30>100[10]
Hematocrit (%) 49.6 ± 1.636.5 ± 1.0[3][6]
Hemoglobin (g/dL) ~14Significantly reduced[6]
Plasma Erythropoietin (EPO) (pg/mL) 61 ± 4.028 ± 2.4[3][6]

Table 2: Physiological and Histological Changes in Adenine-Induced CKD Mice

ParameterObservation in Adenine-Treated GroupReference
Body Weight Significant decrease[8]
Urine Output Significant increase (polyuria)[8][11]
Proteinuria Increased protein content in urine[3][11]
Kidney Histology Tubular dilation, interstitial fibrosis, inflammatory cell infiltration, 2,8-DHA crystal deposits[6][9][12]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_induction Induction Phase (4-8 weeks) cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) adenine_admin Ad libitum Adenine Diet OR Daily Oral Gavage (50 mg/kg) acclimatization->adenine_admin diet_prep Adenine Diet Preparation (0.2% w/w) diet_prep->adenine_admin monitoring Monitor Body Weight & Water Intake adenine_admin->monitoring blood_collection Blood Collection (BUN, Creatinine) monitoring->blood_collection urine_collection Urine Collection (Proteinuria) monitoring->urine_collection histology Kidney Histology (H&E, Masson's Trichrome) monitoring->histology signaling_pathway adenine Excess Adenine Intake metabolism Metabolism to 2,8-dihydroxyadenine (2,8-DHA) adenine->metabolism crystallization 2,8-DHA Crystal Formation in Renal Tubules metabolism->crystallization obstruction Tubular Obstruction crystallization->obstruction inflammation Interstitial Inflammation (e.g., NLRP3 inflammasome activation) crystallization->inflammation fibrosis Tubulointerstitial Fibrosis (e.g., TGF-β1 activation) obstruction->fibrosis inflammation->fibrosis ckd Chronic Kidney Disease fibrosis->ckd

References

Application Notes and Protocols: The Role of Adenine in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules from a DNA template in a cell-free environment. This process is fundamental to a wide array of applications, from the production of mRNA for vaccines and therapeutics to the generation of RNA probes for research purposes. A critical component of this reaction is adenine, a purine nucleobase. This document provides a detailed overview of the role of adenine in IVT, standard protocols, and specialized applications involving adenine derivatives.

Adenine is one of the four primary nucleobases in the nucleic acids DNA and RNA. In the context of in vitro transcription, adenine is not typically added to the reaction mix in its free base form or as adenine hydrochloride. Instead, it is a fundamental component of Adenosine Triphosphate (ATP) , one of the four ribonucleoside triphosphates (NTPs) that serve as the building blocks for the nascent RNA strand. The other three are guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). The RNA polymerase enzyme incorporates these NTPs into the growing RNA chain, using the DNA template as a guide.

Standard In Vitro Transcription and the Role of ATP

A typical IVT reaction involves the following key components: a linear DNA template containing a promoter sequence (e.g., for T7, T3, or SP6 RNA polymerase), the corresponding RNA polymerase, and a mixture of the four NTPs (ATP, GTP, CTP, UTP) in an optimized buffer solution. The concentration of NTPs is a critical parameter that significantly influences the yield and quality of the synthesized RNA.

Experimental Workflow for Standard In Vitro Transcription

The following diagram illustrates a standard workflow for performing an in vitro transcription reaction.

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription Reaction cluster_post Post-Transcription Processing cluster_applications Downstream Applications plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 pcr PCR Amplification pcr->purification1 ivt_mix IVT Reaction Mix (Buffer, NTPs, Polymerase) purification1->ivt_mix incubation Transcription ivt_mix->incubation Incubate at 37°C dnase DNase Treatment incubation->dnase purification2 RNA Purification dnase->purification2 qc Quality Control (e.g., Gel, Spectrophotometry) purification2->qc applications mRNA vaccines RNAi CRISPR guide RNAs In vitro translation qc->applications

Figure 1. A generalized workflow for in vitro transcription, from DNA template preparation to downstream applications.

Standard T7 In Vitro Transcription Protocol

This protocol is a general guideline for a standard 20 µL T7 in vitro transcription reaction. The final concentrations of components should be optimized for specific templates and applications.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • 100 mM Dithiothreitol (DTT)

  • Ribonuclease (RNase) Inhibitor (e.g., 40 U/µL)

  • 10 mM ATP solution

  • 10 mM GTP solution

  • 10 mM CTP solution

  • 10 mM UTP solution

  • T7 RNA Polymerase (e.g., 50 U/µL)

Procedure:

  • Thaw all components on ice. Keep the T7 RNA Polymerase at -20°C until immediately before use.

  • Assemble the reaction at room temperature in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2.01X
100 mM DTT1.05 mM
10 mM ATP2.01 mM
10 mM GTP2.01 mM
10 mM CTP2.01 mM
10 mM UTP2.01 mM
DNA Template (0.5 µg/µL)1.025 ng/µL
RNase Inhibitor (40 U/µL)0.51 U/µL
T7 RNA Polymerase (50 U/µL)2.05 U/µL
Total Volume 20.0
  • Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time may be extended.

  • Following incubation, proceed with DNase treatment to remove the DNA template and then purify the RNA.

Optimizing Nucleotide Concentrations for Enhanced Yield

The concentration of NTPs, including ATP, is a critical factor influencing the yield of in vitro transcription. The optimal concentration can vary depending on the specific template and the desired length of the RNA transcript. It is also crucial to maintain an appropriate ratio of magnesium ions (Mg²⁺) to NTPs, as Mg²⁺ is an essential cofactor for RNA polymerase.[1]

ParameterRangeEffect on TranscriptionCitation
Total NTP Concentration 4 mM - 30 mMHigher concentrations can increase yield, but excessive levels may lead to inhibition.
Individual NTP Concentration 1 mM - 7.5 mMGenerally kept equimolar. Limiting one NTP can lead to premature termination.
Mg²⁺:NTP Molar Ratio 1.2:1 to 2.5:1A slight excess of Mg²⁺ over the total NTP concentration is often optimal. Insufficient Mg²⁺ reduces enzyme activity, while excessive amounts can lead to RNA precipitation and reduced yield.[1][2][1][2]

Specialized Applications: Adenine Derivatives in Transcription Initiation Studies

While this compound is not a standard reagent in IVT, specialized studies into the mechanisms of transcription initiation may utilize adenine derivatives or adenosine analogs. These studies often aim to understand how RNA polymerase recognizes the transcription start site and initiates RNA synthesis.

In some systems, transcription can be initiated with a nucleoside monophosphate (NMP) or even a free nucleoside, in addition to the standard nucleoside triphosphates.[3][4] For instance, researchers have used N⁶-methyladenosine (m⁶A) and other adenosine analogs to generate RNA transcripts with modified 5' ends.[3][4] This "enforced" transcription initiation with an excess of a specific adenosine analog allows for the site-specific incorporation of a modification at the very beginning of the RNA molecule.

Signaling Pathway for Adenosine Analog-Initiated Transcription

The following diagram illustrates the conceptual pathway for initiating transcription with a modified adenosine analog.

Adenosine_Analog_Initiation cluster_initiation Transcription Initiation Complex cluster_elongation Elongation promoter T7 Promoter on DNA Template initiation_complex Initiation Complex Formation promoter->initiation_complex polymerase T7 RNA Polymerase polymerase->initiation_complex analog Adenosine Analog (e.g., m6A) analog->initiation_complex High Concentration ntps Standard NTPs (ATP, GTP, CTP, UTP) ntps->initiation_complex Standard Concentration elongation RNA Elongation initiation_complex->elongation Initiation with Analog modified_rna 5'-Modified RNA Transcript elongation->modified_rna

Figure 2. Conceptual diagram of enforced transcription initiation using an adenosine analog.

Protocol for Transcription Initiation with an Adenosine Analog

This is a specialized protocol and should be adapted based on the specific analog and research question.

Objective: To generate a 5'-modified RNA transcript using an adenosine analog as an initiator.

Key Reagents:

  • All components from the standard protocol.

  • Adenosine analog (e.g., m⁶A) at a high concentration (e.g., 5-10 mM).

Procedure:

  • Set up the IVT reaction as described in the standard protocol.

  • In place of or in addition to the standard ATP concentration, add the adenosine analog to the desired final concentration. The concentration of the analog should be significantly higher than the initiating NTP to favor its incorporation.

  • The concentrations of the other three NTPs (GTP, CTP, UTP) are typically kept at their standard levels.

  • Incubate the reaction and purify the RNA as per the standard protocol.

  • Analyze the resulting RNA for the presence of the 5' modification using techniques such as mass spectrometry.

Summary and Conclusion

Adenine is an indispensable component of in vitro transcription, where it is supplied in the form of ATP. The concentration and purity of ATP, along with the other NTPs, are critical determinants of the yield and quality of the synthesized RNA. While this compound is not a standard reagent in IVT, the study of adenine derivatives and adenosine analogs provides valuable insights into the mechanisms of transcription initiation and offers a means to produce site-specifically modified RNA molecules for advanced research and therapeutic applications. For routine IVT, adherence to optimized standard protocols and careful consideration of NTP concentrations are key to successful RNA synthesis.

References

Application Notes and Protocols for Isotopically Labeled Adenine Hydrochloride in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled adenine hydrochloride is a powerful tool for elucidating the dynamics of cellular metabolism. By replacing specific atoms in the adenine molecule with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can trace the metabolic fate of adenine through various biochemical pathways. This enables the precise measurement of fluxes in nucleotide synthesis, DNA and RNA production, and energy metabolism. These studies are critical for understanding disease states, identifying drug targets, and assessing the efficacy of therapeutic interventions. Adenine is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell, as well as a key building block of nucleic acids.[1] Therefore, tracing its incorporation provides a direct window into some of the most fundamental cellular processes.

Key Applications

The use of isotopically labeled this compound is central to several areas of metabolic research:

  • Purine Salvage Pathway Analysis: Quantifying the rate at which cells recycle adenine to synthesize adenosine monophosphate (AMP), a precursor for other adenine nucleotides. This is crucial for understanding nucleotide homeostasis and the metabolic adaptations of cancer cells.

  • De Novo Nucleotide Synthesis: While adenine is primarily utilized in the salvage pathway, its incorporation can be compared with that of other labeled precursors (e.g., labeled glycine or aspartate) to dissect the relative contributions of de novo and salvage pathways to the total nucleotide pool.

  • DNA and RNA Synthesis Rates: Measuring the rate of incorporation of labeled adenine into the nucleic acid pool provides a direct measure of DNA replication and transcription rates. This is invaluable for studies on cell proliferation, the effects of cytotoxic drugs, and viral replication.

  • ATP Turnover and Bioenergetics: By monitoring the isotopic enrichment in ATP, adenosine diphosphate (ADP), and AMP over time, researchers can calculate the rates of ATP synthesis and consumption.[2] This provides critical insights into the energetic state of the cell and how it is affected by disease or drug treatment.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing isotopically labeled adenine to trace metabolic pathways.

Table 1: Isotopic Enrichment of Adenine Nucleotides in Cultured Human Lung Adenocarcinoma A549 Cells

Cells were cultured in the presence of [U-¹³C]-glucose, and the fractional enrichment of ¹³C in adenine nucleotides was measured by FTICR-MS. This demonstrates the incorporation of carbon from glucose into the purine ring of adenine nucleotides.

MetaboliteIsotopic Enrichment (M+5, %)
AMP15.2
ADP18.5
ATP20.1

Data synthesized from principles described in referenced articles.[3][4]

Table 2: Concentration of Adenine Nucleotides in Human Capillary Blood

This table provides baseline concentrations of adenine nucleotides in human capillary blood, which are important for designing and interpreting isotope tracing studies.

MetaboliteConcentration (µM)
ATP1393.1 ± 189
ADP254.8 ± 8
AMP76.9 ± 20

Data sourced from referenced study.[1]

Experimental Protocols

Protocol 1: Stable Isotope Tracing of Adenine Incorporation into Nucleotides in Cultured Cells

This protocol describes a general procedure for labeling cultured mammalian cells with isotopically labeled this compound to measure its incorporation into intracellular adenine nucleotide pools.

Materials:

  • Isotopically labeled this compound (e.g., ¹⁵N₅-Adenine HCl)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency in complete culture medium.

  • Labeling: Prepare fresh culture medium containing the desired concentration of isotopically labeled this compound (e.g., 10 µM ¹⁵N₅-Adenine HCl). Remove the old medium, wash the cells once with pre-warmed PBS, and add the labeling medium to the cells.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of adenine incorporation.

  • Metabolite Extraction: a. At each time point, place the culture plate on ice and aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes to quench metabolism. d. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

  • LC-MS/MS Analysis: a. Evaporate the methanol from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water). c. Analyze the samples using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., an ion-pairing agent like tributylamine in an aqueous phase and an organic phase like methanol or acetonitrile). d. Use a tandem mass spectrometer operating in positive ion mode to monitor the mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (e.g., M+5 for ¹⁵N₅) forms of AMP, ADP, and ATP.

  • Data Analysis: a. Integrate the peak areas for the unlabeled and labeled forms of each adenine nucleotide. b. Calculate the isotopic enrichment for each metabolite at each time point using the following formula: Isotopic Enrichment (%) = [Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area)] * 100 c. Plot the isotopic enrichment over time to determine the rate of adenine incorporation.

Protocol 2: Measurement of ATP Turnover Rate

This protocol outlines a method to estimate the synthesis and decay rates of ATP using a pulse-chase experiment with isotopically labeled this compound.

Materials:

  • Same as Protocol 1, with the addition of unlabeled this compound.

Procedure:

  • Pulse Labeling: a. Culture cells as described in Protocol 1. b. "Pulse" the cells with medium containing isotopically labeled this compound (e.g., 10 µM ¹⁵N₅-Adenine HCl) for a period sufficient to achieve significant labeling of the ATP pool (e.g., 8 hours, determined from Protocol 1).

  • Chase: a. After the pulse period, rapidly aspirate the labeling medium. b. Wash the cells twice with pre-warmed PBS. c. "Chase" by adding complete culture medium containing a high concentration of unlabeled this compound (e.g., 1 mM) to prevent further incorporation of the labeled adenine.

  • Time Course and Extraction: a. Collect cell samples at various time points during the chase phase (e.g., 0, 0.5, 1, 2, 4, 8 hours). b. Extract metabolites as described in Protocol 1.

  • LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS to determine the isotopic enrichment of ATP at each time point during the chase.

  • Data Analysis: a. Plot the natural logarithm of the isotopic enrichment of ATP versus time. b. The decay rate constant (k_decay) is the negative of the slope of the linear regression of this plot. c. The half-life (t₁/₂) of ATP can be calculated as: t₁/₂ = ln(2) / k_decay. d. The ATP synthesis rate can be estimated from the initial rate of incorporation during the pulse phase.

Visualizations

experimental_workflow start Start: Seed Cells in Culture Plates culture Cell Growth to Desired Confluency start->culture labeling Introduce Isotopically Labeled This compound culture->labeling incubation Incubate for Defined Time Course labeling->incubation quench Quench Metabolism (e.g., Cold Methanol) incubation->quench extract Extract Metabolites quench->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing and Isotopic Enrichment Calculation analysis->data end End: Metabolic Flux Analysis data->end

General experimental workflow for stable isotope tracing.

purine_salvage_pathway cluster_0 Purine Salvage Pathway adenine Labeled Adenine (e.g., ¹⁵N₅-Adenine) amp Labeled AMP adenine->amp APRT prpp PRPP prpp->amp adp Labeled ADP amp->adp Adenylate Kinase adp->amp Adenylate Kinase atp Labeled ATP adp->atp Oxidative Phosphorylation Glycolysis atp->adp ATP Hydrolysis dna_rna Labeled DNA/RNA atp->dna_rna Polymerases

Simplified purine salvage pathway showing adenine incorporation.

atp_turnover cluster_synthesis ATP Synthesis cluster_consumption ATP Consumption oxphos Oxidative Phosphorylation atp_pool ATP Pool (Labeled) oxphos->atp_pool glycolysis Glycolysis glycolysis->atp_pool biosynthesis Biosynthesis (DNA, RNA, Protein) transport Active Transport muscle Muscle Contraction adp_pi ADP + Pi atp_pool->adp_pi adp_pi->biosynthesis adp_pi->transport adp_pi->muscle

Conceptual diagram of ATP synthesis and turnover.

References

Application Notes: Adenine Hydrochloride in Bacterial Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenine, a fundamental purine nucleobase, is an essential component of nucleic acids (DNA and RNA), energy-carrying molecules (ATP), and vital cofactors (NAD, FAD).[1][2] While many bacteria can synthesize purines de novo, certain wild-type strains, and particularly genetically engineered auxotrophic mutants, lack a complete biosynthetic pathway and require an external source of purines for growth.[3][4] Adenine hydrochloride, a salt form of adenine with enhanced solubility, serves as a critical supplement in bacterial culture media to support the growth of these purine auxotrophs and to promote overall cell proliferation in specific applications.[5] Its primary metabolic route is the purine salvage pathway, which allows cells to recycle purines and nucleosides from the environment, an energy-efficient alternative to de novo synthesis.[6][7]

Mechanism of Action: The Purine Salvage Pathway

Bacteria primarily utilize exogenous adenine through the purine salvage pathway.[6][8] In this pathway, the enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[6] AMP is a central nucleotide that can be phosphorylated to generate ADP and ATP or converted to other purine nucleotides necessary for cellular processes.[9] This pathway is crucial for bacteria that cannot synthesize purines from scratch and is a key area of study in bacterial metabolism and genetics.[8][9]

Applications in Research

This compound is widely used in microbiology for several key purposes:

  • Culturing Auxotrophic Strains: Its most common use is to enable the growth of bacterial strains with mutations in the de novo purine synthesis pathway (e.g., pur mutants in E. coli).[4] These strains are invaluable tools in genetic research.

  • Enhancing Growth and Viability: In some non-auxotrophic bacteria, adenine supplementation can enhance growth and productivity, especially under stressful conditions. For instance, in Clostridium saccharoperbutylacetonicum, adenine addition at elevated temperatures (37°C) was shown to restore cell viability and improve butanol production by maintaining intracellular ATP levels.[10][11]

  • Metabolic and Genetic Studies: It is used to investigate purine transport, metabolism, and regulation in various bacteria, including Escherichia coli and Helicobacter pylori.[12][13] However, researchers should be aware that high concentrations of adenine can be toxic to some bacteria by causing an imbalance in nucleotide pools, specifically by depleting guanine nucleotides.[14]

Quantitative Data Summary

The optimal concentration of this compound can vary significantly depending on the bacterial species, the specific strain, and the composition of the basal medium. The following tables provide a summary of concentrations and effects reported in the literature.

Table 1: Recommended Working Concentrations of Adenine in Bacterial and Yeast Culture Media

MicroorganismConcentration (mg/L)Medium TypeReference
Clostridium saccharoperbutylacetonicum N1-4250 mg/LTYA Medium[10]
Escherichia coli BW27784100 mg/L (100 µg/mL)RM Minimal Medium[15]
Saccharomyces cerevisiae W303 ade2100 mg/LYPD Rich Medium[16]
Saccharomyces cerevisiae (mutant strains)120 mg/LYPD Agar[17]

Table 2: Effect of Adenine Supplementation on Clostridium saccharoperbutylacetonicum at 37°C

ConditionMax Optical Density (OD600)Final Butanol Titer (g/L)Reference
Standard Medium (No Adenine)~4.33.9[10]
Medium + 250 mg/L Adenine~10.29.6[10]

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic context and experimental application of this compound.

PurineSalvagePathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Adenine_ext Adenine Adenine_int Adenine Adenine_ext->Adenine_int Transport AMP AMP (Adenosine Monophosphate) Adenine_int->AMP  APRT PRPP PRPP PRPP->AMP ADP ADP AMP->ADP Kinases ATP ATP ADP->ATP Kinases ATP->ADP Energy for Cellular Processes Nucleic_Acids DNA / RNA Synthesis ATP->Nucleic_Acids

Caption: Bacterial Purine Salvage Pathway for exogenous adenine.

ExperimentalWorkflow cluster_experiment Experimental Setup prep_media Prepare Basal Minimal Medium media_control Control Flask: Basal Medium Only prep_media->media_control media_test Test Flask: Basal Medium + Adenine prep_media->media_test prep_adenine Prepare Sterile Adenine Hydrochloride Stock Solution prep_adenine->media_test inoculate Inoculate with Bacterial Culture media_control->inoculate media_test->inoculate incubate Incubate with Shaking (e.g., 37°C) inoculate->incubate monitor Monitor Growth Over Time (Measure OD600 at intervals) incubate->monitor analyze Analyze Data: Plot Growth Curves monitor->analyze

Caption: Experimental workflow for evaluating adenine supplementation.

Experimental Protocols

Protocol 1: Preparation of Adenine-Supplemented M9 Minimal Medium

This protocol describes the preparation of 1 liter of M9 minimal medium supplemented with this compound, suitable for growing E. coli purine auxotrophs.

Materials:

  • This compound (Molecular Biology Grade)

  • 5X M9 Salts Solution

  • 2 M Filter-sterilized Glucose Solution

  • 1 M Sterile MgSO₄ Solution

  • 1 M Sterile CaCl₂ Solution

  • Sterile, deionized water (dH₂O)

  • 1 L sterile flask or bottle

  • Sterile graduated cylinders and pipettes

  • 0.22 µm syringe filter

Procedure:

  • Prepare this compound Stock Solution (10 mg/mL): a. Weigh 1.0 g of this compound powder. b. Dissolve it in 100 mL of deionized water. Warm gently if necessary to fully dissolve.[1] c. Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. d. Store the stock solution at 4°C.

  • Prepare 1 L of M9 Medium Base: a. In a sterile 1 L flask, combine 758 mL of sterile dH₂O and 200 mL of 5X M9 salts solution. b. Autoclave this mixture for 15 minutes at 121°C.[18] c. Allow the autoclaved medium to cool to below 50°C.

  • Add Supplements (Aseptic Technique): a. To the cooled M9 medium base, aseptically add the following sterile solutions:

    • 2 mL of 1 M MgSO₄ (Final concentration: 2 mM)
    • 100 µL of 1 M CaCl₂ (Final concentration: 0.1 mM)
    • 20 mL of 2 M Glucose (Final concentration: 0.4%)

  • Prepare Final Adenine-Supplemented Medium: a. This protocol aims for a final adenine concentration of 100 mg/L.[15] b. Aseptically add 10 mL of the sterile 10 mg/mL this compound stock solution to the 1 L of prepared M9 medium. c. Swirl the flask gently to ensure the solution is thoroughly mixed. The medium is now ready for use.

Protocol 2: Evaluating the Effect of Adenine on Bacterial Growth Curves

This protocol outlines the steps to determine the impact of adenine supplementation on the growth kinetics of a bacterial strain.

Materials:

  • Adenine-supplemented medium (from Protocol 1)

  • Basal medium without adenine (Control)

  • Overnight culture of the bacterial strain of interest

  • Spectrophotometer

  • Sterile culture tubes or flasks

  • Incubator shaker

Procedure:

  • Prepare Inoculum: a. Grow an overnight culture of the desired bacterial strain in a suitable medium (e.g., non-selective LB broth). b. The next day, measure the optical density (OD600) of the overnight culture.

  • Set Up Cultures: a. Prepare at least two sets of sterile culture flasks (in triplicate for statistical significance). b. Control Group: Add 50 mL of the basal medium (without adenine) to three flasks. c. Test Group: Add 50 mL of the adenine-supplemented medium to three flasks. d. Inoculate all flasks with the overnight culture to a starting OD600 of ~0.05.

  • Incubation and Monitoring: a. Place all flasks in an incubator shaker set to the optimal temperature and agitation speed for the bacterial strain. b. At regular time intervals (e.g., every 30-60 minutes), aseptically remove a small aliquot from each flask. c. Measure the OD600 of each sample. Use the corresponding sterile medium as a blank.

  • Data Analysis: a. Record the OD600 values for each time point for both control and test groups. b. Plot the average OD600 (on a logarithmic scale) versus time (on a linear scale) to generate growth curves.[19] c. Compare the lag phase, exponential growth rate (slope of the log phase), and final cell density (stationary phase OD) between the control and adenine-supplemented cultures to determine the effect of adenine.[19]

References

Application Notes and Protocols for Nucleic Acid Labeling with Adenine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and sensitive detection of nucleic acids is fundamental to molecular biology research and the development of novel diagnostics and therapeutics. Covalent labeling of DNA and RNA with molecules such as biotin or fluorophores enables a wide array of applications, including in situ hybridization, microarray analysis, and next-generation sequencing. While various methods exist for nucleic acid labeling, this document focuses on the use of adenine derivatives, which offer a versatile platform for introducing modifications into nucleic acid strands.

Historically, adenine hydrochloride has served as a foundational chemical in the synthesis of modified nucleosides.[1][2][3] However, direct labeling of nucleic acids with this compound derivatives is not a common laboratory practice. Instead, the field relies on the enzymatic incorporation of modified adenosine nucleotide triphosphate derivatives . These analogs, most frequently modified at the N6 position of the adenine base, are readily incorporated into DNA and RNA by polymerases, providing a robust and efficient means of labeling.[4][5]

These application notes provide detailed protocols for two primary applications of adenine derivative-based nucleic acid labeling:

  • Biotin Labeling of DNA using N6-(6-Aminohexyl)-dATP.

  • Fluorescent Labeling of RNA using N6-modified ATP analogs.

Section 1: Biotin Labeling of DNA using N6-(6-Aminohexyl)-dATP

The introduction of a primary amine via a linker arm at the N6 position of dATP creates a versatile intermediate, N6-(6-Aminohexyl)-dATP (AH-dATP). This analog can be enzymatically incorporated into DNA, after which the primary amine can be conjugated to a reporter molecule like biotin.[4] Alternatively, the biotin moiety can be pre-conjugated to AH-dATP to form Biotin-dATP, which is then directly incorporated. This protocol focuses on the latter, more direct approach.

Principle

The method of nick translation is commonly employed for this labeling strategy. DNase I introduces single-stranded nicks in a double-stranded DNA template. DNA Polymerase I then synthesizes a new strand starting from the 3'-hydroxyl end of the nick, simultaneously removing the existing strand with its 5'→3' exonuclease activity. By including biotinylated dATP in the reaction mixture, the newly synthesized strand becomes labeled.[6]

Experimental Protocol: Biotin Labeling of DNA by Nick Translation

This protocol is adapted for the use of a commercially available Biotin-Nick Translation Mix, which contains Biotin-16-dUTP. However, the principle is directly applicable to mixes containing N6-modified Biotin-dATP.

Materials:

  • Template DNA (e.g., plasmid, cosmid, purified PCR product)

  • Biotin-Nick Translation Mix (5x concentrated, containing Biotin-dATP, dCTP, dGTP, dTTP)

  • DNase I/DNA Polymerase I enzyme mix

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • Gel loading buffer

  • Agarose gel and electrophoresis system

  • DNA molecular weight marker

Procedure:

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • Template DNA: 1 µg

    • Biotin-Nick Translation Mix (5x): 10 µL

    • DNase I/DNA Polymerase I Mix: 5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 15°C for 60-90 minutes.

  • Monitoring Probe Size (Optional but Recommended):

    • Remove a 3 µL aliquot of the reaction.

    • Add gel loading buffer and denature at 95°C for 3 minutes, then immediately place on ice.

    • Run the sample on an agarose gel with a DNA ladder. The desired probe size is typically between 200 and 500 base pairs.[6]

    • If the fragments are too large, continue the incubation and check again.

  • Reaction Termination: Once the desired probe length is achieved, stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0).

  • Enzyme Inactivation: Heat the reaction at 65°C for 10 minutes to inactivate the DNA Polymerase I.

  • Purification: The labeled probe should be purified from unincorporated biotinylated nucleotides using a spin column (e.g., G-50) or via ethanol precipitation.[4]

Data Presentation
ParameterValue/RangeReference
Optimal Probe Size 200 - 500 bp[6]
Recommended dNTP Concentration ~20 µM (each)[4]
Biotin-dATP:dATP Ratio Varies; often 1:1 to 1:3 for optimal labeling without compromising polymerase activity.[5]
Detection Limit As low as 1 copy number/ml in dot blot assays.[7]
Assay Specificity 98-99% when compared to real-time RT-PCR.[7]

Workflow Diagram

Biotin_Labeling_Workflow cluster_prep Reaction Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Use Template_DNA Template DNA (1 µg) Incubate Incubate at 15°C (60-90 min) Template_DNA->Incubate Biotin_Mix Biotin-Nick Translation Mix (5x) Biotin_Mix->Incubate Enzyme_Mix DNase I / Pol I Mix Enzyme_Mix->Incubate H2O Nuclease-free H₂O H2O->Incubate Monitor Monitor Probe Size (Agarose Gel) Incubate->Monitor Optional Stop Stop Reaction (EDTA + 65°C) Incubate->Stop Monitor->Incubate Purify Purify Probe (Spin Column) Stop->Purify Labeled_Probe Biotinylated DNA Probe Purify->Labeled_Probe

Caption: Workflow for biotin labeling of DNA via nick translation.

Section 2: Fluorescent Labeling of RNA using N6-Modified ATP Analogs

Site-specific fluorescent labeling of RNA is crucial for studying its structure, function, and localization. One effective method involves the enzymatic incorporation of ATP analogs carrying a fluorescent dye. These analogs are often modified at the N6 position of the adenine ring with a linker arm attached to a fluorophore.

Principle

This method utilizes an in vitro transcription reaction with a bacteriophage RNA polymerase (e.g., T7, T3, or SP6). By replacing standard ATP with a fluorescently labeled N6-modified ATP analog in the transcription mix, the resulting RNA transcripts will contain the fluorescent label. The ratio of labeled to unlabeled ATP can be adjusted to control the density of the fluorescent tags.

Experimental Protocol: Fluorescent Labeling of RNA by In Vitro Transcription

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (5x)

  • NTP mix (containing GTP, CTP, UTP, and unlabeled ATP)

  • N6-(6-Aminohexyl)-ATP-Cy3 (or other fluorescent dye conjugate)[8]

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification kit for RNA (e.g., spin column-based)

Procedure:

  • Reaction Setup: Assemble the following reaction on ice in a nuclease-free tube:

    • Transcription Buffer (5x): 4 µL

    • GTP, CTP, UTP (10 mM each): 2 µL each

    • ATP (10 mM): 1 µL (adjust based on desired labeling ratio)

    • N6-modified ATP-fluorophore (1 mM): 2 µL (adjust for desired labeling density)

    • Linearized DNA Template (0.5-1.0 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix gently and centrifuge briefly. Incubate at 37°C for 2 hours.

  • Template Removal: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the fluorescently labeled RNA using an appropriate RNA purification kit to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Analysis: Determine the concentration and labeling efficiency of the RNA probe using a spectrophotometer (measuring absorbance at 260 nm for RNA and at the fluorophore's excitation maximum). The quality can be assessed by denaturing gel electrophoresis.

Data Presentation
ParameterValue/RangeReference
Incorporation Efficiency Polymerases from family B (e.g., Vent exo⁻) show higher efficiency for incorporating modified dNTPs compared to family A (e.g., Taq).[5]
Typical Yield Varies based on template and polymerase; chemo-enzymatic synthesis of modified ATPs can achieve 70-73% conversion.[9]
N6-modified ATP incorporation Can result in poly(A) tails of over 100 nucleotides in length.[9]
Fluorophore Compatibility Cy3, Cy5, Cascade Blue, and others have been successfully incorporated.[5]

Signaling Pathway/Logical Relationship Diagram

Fluorescent_Labeling_Principle cluster_synthesis Synthesis of Labeled Nucleotide cluster_incorporation Enzymatic Incorporation Adenosine Adenosine Modification Chemical Modification (N6-position) Adenosine->Modification Labeled_ATP N6-Fluorophore-ATP Modification->Labeled_ATP Fluorophore Fluorophore (e.g., Cy3) Fluorophore->Modification Transcription In Vitro Transcription Labeled_ATP->Transcription DNA_Template DNA Template (+ T7 Promoter) DNA_Template->Transcription RNA_Polymerase T7 RNA Polymerase RNA_Polymerase->Transcription NTPs GTP, CTP, UTP NTPs->Transcription Labeled_RNA Fluorescently Labeled RNA Transcription->Labeled_RNA

Caption: Principle of fluorescent RNA labeling using N6-modified ATP.

References

Application Notes and Protocols: The Role of Adenine Hydrochloride in Enzymatic Assays for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental purine nucleobase, is a cornerstone of cellular metabolism and bioenergetics. As a key component of adenosine triphosphate (ATP), cofactors (NAD, FAD), and nucleic acids, its availability and metabolism are intricately linked to a vast array of enzymatic processes.[1] Adenine hydrochloride, the salt form of adenine, offers enhanced solubility in aqueous solutions, making it a valuable tool for in vitro studies of metabolic pathways. These application notes provide detailed protocols and data on the use of this compound in enzymatic assays to investigate key aspects of metabolic regulation, focusing on the purine salvage pathway and its influence on cellular signaling.

Probing the Purine Salvage Pathway with Adenine Phosphoribosyltransferase (APRT) Assays

The purine salvage pathway is a critical metabolic route for recycling purine bases, conserving energy that would otherwise be expended on de novo synthesis. A key enzyme in this pathway is Adenine Phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP).[2] Studying the kinetics of APRT provides valuable insights into cellular nucleotide metabolism and can be a target for therapeutic intervention in diseases associated with purine metabolism disorders.

Data Presentation: Kinetic Parameters of APRT

The following table summarizes the kinetic parameters of APRT from different organisms with respect to the substrate adenine. This data is crucial for designing experiments and understanding the enzyme's efficiency in various biological systems.

Enzyme SourceSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Trypanosoma brucei APRT1Adenine2.6 ± 0.40.25 ± 0.010.11 ± 0.0024.2 x 10⁴[2]
Trypanosoma brucei APRT1PRPP36 ± 40.25 ± 0.010.11 ± 0.0023.1 x 10³[2]
Leishmania donovani APRTAdenine1.9 ± 0.2-13.0 ± 0.56.8 x 10⁶[3]
Leishmania donovani APRTPRPP7.2 ± 0.9-13.0 ± 0.51.8 x 10⁶[3]
Experimental Protocol: HPLC-Based Assay for APRT Activity

This protocol details a robust method for measuring APRT activity by quantifying the formation of AMP from adenine and PRPP using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (≥99% purity)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl₂

  • Purified APRT enzyme or cell lysate

  • Perchloric acid (0.6 M)

  • Potassium hydroxide (1 M)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Ammonium phosphate buffer with a methanol gradient

  • AMP standard for calibration

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.4

    • 5 mM MgCl₂

    • Varying concentrations of this compound (e.g., 0.5 - 20 µM)

    • Saturating concentration of PRPP (e.g., 500 µM)

    • Purified APRT enzyme or cell lysate (protein concentration to be determined by Bradford assay)

    • Nuclease-free water to a final volume of 100 µL.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding the APRT enzyme or cell lysate.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of 0.6 M perchloric acid.

    • Incubate on ice for 10 minutes to precipitate proteins.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Neutralize the sample by adding 1 M potassium hydroxide. The pH should be around 7.0.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the nucleotides using a C18 column with a suitable gradient of ammonium phosphate buffer and methanol.

    • Detect the separated nucleotides at 254 nm.

    • Quantify the AMP peak by comparing its area to a standard curve generated with known concentrations of AMP.

  • Data Analysis:

    • Calculate the rate of AMP formation (µmol/min).

    • Determine the specific activity of the enzyme (µmol/min/mg of protein).

    • Plot the reaction velocity against the adenine concentration and use non-linear regression to determine K_m_ and V_max_ values using Michaelis-Menten kinetics.

Investigating the Impact of Adenine on ATPase Activity

ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and free phosphate ions. This hydrolysis reaction releases energy that is harnessed to drive other cellular processes. The activity of certain ATPases can be modulated by the concentration of adenine and its derivatives, providing a mechanism for metabolic feedback regulation. For instance, studies have shown that adenine can inhibit Na+/K+-ATPase activity in a dose-dependent manner.[4]

Data Presentation: Adenine Inhibition of Na+/ATPase

The following table illustrates the dose-dependent inhibitory effect of adenine on Na+/ATPase activity in isolated basolateral membranes of porcine proximal tubules.

Adenine Concentration (M)Na+/ATPase Activity (% of Control)Reference
10⁻⁹~95%[4]
10⁻⁸~85%[4]
10⁻⁷~70%[4]
10⁻⁶~55%[4]
10⁻⁵~45%[4]
Experimental Protocol: Colorimetric Assay for ATPase Activity Inhibition by Adenine

This protocol describes a method to assess the inhibitory effect of this compound on ATPase activity by measuring the amount of inorganic phosphate (Pi) released.

Materials:

  • This compound

  • ATP disodium salt

  • Tris-HCl buffer (50 mM, pH 7.4)

  • NaCl, KCl, MgCl₂

  • Purified Na+/K+-ATPase or membrane fraction

  • Malachite Green reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 100 mM NaCl, 20 mM KCl, and 5 mM MgCl₂ in 50 mM Tris-HCl, pH 7.4.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Reaction buffer

      • Varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M)

      • Purified Na+/K+-ATPase or membrane fraction (pre-determine the optimal protein concentration)

      • Nuclease-free water to a final volume of 50 µL.

    • Include control wells with no this compound and blank wells with no enzyme.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of ATP solution (to a final concentration of, for example, 1 mM) to each well.

    • Incubate at 37°C for a suitable time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Phosphate Detection:

    • Stop the reaction and detect the released inorganic phosphate by adding 100 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Data Measurement and Analysis:

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the concentration of Pi released in each well.

    • Determine the percentage of ATPase inhibition for each this compound concentration relative to the control (no adenine).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Adenine-Modulated Signaling Pathways

Extracellular adenine and its metabolite adenosine can act as signaling molecules by binding to specific purinergic receptors. This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. Understanding how adenine concentration influences these pathways is vital for drug development and metabolic research.

Mandatory Visualization: Adenine-Mediated Signaling Pathway

Adenine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenine Adenine AdenosineReceptor Adenosine Receptor (GPCR) Adenine->AdenosineReceptor binds G_Protein G-protein AdenosineReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC modulates PLC Phospholipase C G_Protein->PLC activates Ras Ras G_Protein->Ras activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Ras modulates IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKC PKC IP3_DAG->PKC activates Raf Raf PKC->Raf activates Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, c-Fos) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response regulates gene expression

Caption: Adenine-mediated activation of cell signaling pathways.

Experimental Workflow: Characterizing Adenine's Effect on Enzyme Kinetics

The following workflow provides a systematic approach to investigating the impact of this compound on the activity of a target enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prep_Enzyme Prepare/Purify Target Enzyme Initial_Velocity Determine Initial Reaction Velocity Prep_Enzyme->Initial_Velocity Prep_Adenine Prepare Adenine Hydrochloride Stock Solution Vary_Adenine Vary this compound Concentration Prep_Adenine->Vary_Adenine Prep_Substrate Prepare Substrate and Buffer Solutions Vary_Substrate Vary Substrate Concentration Prep_Substrate->Vary_Substrate Initial_Velocity->Vary_Adenine Initial_Velocity->Vary_Substrate Dose_Response Dose-Response Curve (% Inhibition vs. log[Adenine]) Vary_Adenine->Dose_Response MM_Plot Michaelis-Menten Plot (Velocity vs. [Substrate]) Vary_Substrate->MM_Plot Lineweaver_Burk Lineweaver-Burk Plot (1/Velocity vs. 1/[Substrate]) MM_Plot->Lineweaver_Burk Determine_Parameters Determine Kinetic Parameters (Km, Vmax, Ki, IC50) Dose_Response->Determine_Parameters Lineweaver_Burk->Determine_Parameters

Caption: Workflow for analyzing this compound's effect on enzyme kinetics.

Application of this compound in Cell Culture for Metabolic Studies

This compound is frequently used as a supplement in cell culture media to support cell growth and proliferation, particularly for cell lines with high metabolic demands or specific auxotrophies.[5][6] Its inclusion can be critical for maintaining cellular energy levels and providing the necessary precursors for nucleic acid synthesis.

Protocol: Supplementation of Yeast Culture Medium with this compound

This protocol describes the preparation of a yeast culture medium supplemented with this compound, which is particularly useful for adenine auxotrophic strains.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids

  • Ammonium sulfate

  • Glucose (Dextrose)

  • This compound

  • Agar (for solid media)

  • Sterile deionized water

Procedure:

  • Prepare Basal Medium:

    • For 1 liter of medium, dissolve 1.7 g of YNB and 5 g of ammonium sulfate in 900 mL of deionized water.

    • For solid media, add 20 g of agar.

    • Autoclave for 20 minutes at 121°C.

  • Prepare Stock Solutions:

    • Glucose (20% w/v): Dissolve 20 g of glucose in 100 mL of deionized water and filter sterilize.

    • This compound (1 mg/mL): Dissolve 100 mg of this compound in 100 mL of deionized water and filter sterilize.

  • Final Medium Preparation (Aseptic):

    • To the autoclaved and cooled basal medium, aseptically add 100 mL of the 20% glucose stock solution.

    • For adenine supplementation, add the desired volume of the this compound stock solution. A common final concentration is 20-40 mg/L.

    • Mix well and pour into sterile petri dishes for solid media or use directly for liquid cultures.

Conclusion

This compound is a versatile and essential tool for researchers in metabolic studies. Its use in enzymatic assays allows for the detailed characterization of key enzymes in purine metabolism and the investigation of its modulatory effects on other critical cellular enzymes like ATPases. Furthermore, its application in cell culture is fundamental for studying cellular processes that are heavily dependent on purine availability. The protocols and data presented here provide a solid foundation for utilizing this compound to advance our understanding of metabolic regulation and its implications in health and disease.

References

Application Notes and Protocols for Creating a Stable Adenine Hydrochloride Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental component of nucleic acids and various coenzymes, plays a critical role in numerous cellular processes and signaling pathways. Its hydrochloride salt, adenine hydrochloride, offers improved solubility in aqueous solutions, making it a convenient form for experimental use. However, the long-term stability of adenine solutions is paramount for the reliability and reproducibility of extended experiments. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions to ensure their integrity throughout long-term studies.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueCitations
Molecular Formula C₅H₅N₅ · HCl[1][2]
Molecular Weight 171.59 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1][5]
Solubility in Water 1 g in 42 mL; 50 mg/mL[5][6]
Solubility in 0.5 M HCl 20 mg/mL (clear to slightly hazy solution)[7]
Melting Point ~285 °C (decomposition)[8][9]
Storage of Powder Room temperature, in a cool, dry, well-ventilated area, protected from light[1][2][5]
Hygroscopicity Hygroscopic[5]
Light Sensitivity Sensitive to light[5]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL (approximately 58.3 mM) stock solution of this compound in water.

Materials:

  • This compound powder (≥99% purity)

  • Sterile, deionized, or distilled water (cell culture grade)

  • Sterile 50 mL conical tubes or glass bottles

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weighing: Accurately weigh 500 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 50 mL conical tube or glass bottle. Add approximately 40 mL of sterile water.

  • Mixing: Place a sterile magnetic stir bar in the container and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.[10]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 50 mL.

  • Sterilization: To ensure sterility for long-term cell culture experiments, filter the solution through a sterile 0.22 µm syringe filter into a new sterile container.[11]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile cryovials or conical tubes to avoid repeated freeze-thaw cycles.[3][12] Store the aliquots at -20°C for long-term storage (up to 6 months) or at 2-8°C for shorter-term use (up to 1 month).[3][11][12]

Protocol 2: Stability Assessment of this compound Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to assess the stability of the prepared this compound solution over time by quantifying the concentration of adenine.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile[13]

  • Adenine standard of known concentration

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters for sample preparation

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 1, 3, 6 months), thaw an aliquot of the stored this compound solution. Dilute a small volume of the stock solution to a suitable concentration within the linear range of the HPLC assay. Filter the diluted sample through a 0.45 µm syringe filter.

  • Standard Curve Preparation: Prepare a series of standard solutions of adenine of known concentrations to generate a standard curve.

  • HPLC Analysis:

    • Set the flow rate of the mobile phase to 1 mL/min.[13]

    • Set the UV detector wavelength to 260 nm.[14]

    • Inject the prepared standards and samples onto the HPLC column.

    • Record the chromatograms and the peak areas for adenine.

  • Data Analysis:

    • Plot the peak area versus concentration for the adenine standards to generate a standard curve.

    • Determine the concentration of adenine in the stored samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of adenine remaining at each time point relative to the initial concentration (time 0). A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.

Stability Data Summary

The stability of an adenine solution is influenced by factors such as storage temperature, pH, and concentration. The following table summarizes stability data from various studies.

CompoundConcentration & SolventStorage TemperatureDurationStability OutcomeCitations
Adenine-based cytokinins1.0 mg/mL in 0.05 N KOH-20°C, 2-6°C, 25°C90 daysStable, no significant concentration changes[15][16]
Adenine solutionNot specified-20°C6 monthsStock solutions are stable[12]
Adenine solutionNot specified2-8°CSeveral monthsStable if sterile-filtered[7][11]
trans-Zeatin (an adenine derivative)1.0 mg/mL in 0.01 N KOH-20°C and 2-6°C90 days>90% of initial concentration retained[16]
trans-Zeatin50 mg/mL in 0.5 N KOH2-6°C and 25°C18 daysDegraded to ~80% of initial concentration[15]
NAD⁺ (contains adenine)Not specified4°C at neutral pH~1 weekStable[17]
NAD⁺Not specifiedAcidic or alkaline pH-Decomposes rapidly[17]

Signaling Pathways and Experimental Workflow Diagrams

Adenosine Signaling Pathway

Adenine is a core component of adenosine, which exerts its biological effects through four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to different G proteins, leading to the modulation of adenylyl cyclase (AC) activity and intracellular cyclic AMP (cAMP) levels, as well as the activation of other downstream signaling cascades.[18][19]

AdenosineSignaling cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effectors & Second Messengers cluster_downstream Downstream Pathways A1 A₁R Gi Gᵢ/₀ A1->Gi Gq Gₒ A1->Gq A2A A₂ₐR Gs Gₛ A2A->Gs A2B A₂ₑR A2B->Gs A2B->Gq A3 A₃R A3->Gi A3->Gq AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation PLC PLC Gq->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca2 Ca²⁺ PLC->Ca2 MAPK MAPK/ERK Ca2->MAPK PI3K PI3K/AKT Ca2->PI3K PKA->MAPK PKA->PI3K Cellular_Response Cellular_Response PKA->Cellular_Response Gene Expression, Proliferation, Inflammation MAPK->Cellular_Response Gene Expression, Proliferation, Inflammation PI3K->Cellular_Response Gene Expression, Proliferation, Inflammation Adenosine Adenosine Adenosine->A1 Adenosine->A2A Adenosine->A2B Adenosine->A3

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of an this compound solution.

StabilityWorkflow Prep Prepare Adenine HCl Stock Solution (Protocol 1) Aliquot Aliquot and Store (-20°C or 2-8°C) Prep->Aliquot Timepoints Define Timepoints (e.g., 0, 1, 3, 6 months) Aliquot->Timepoints Sample Collect Aliquot at Each Timepoint Timepoints->Sample Dilute Dilute Sample for HPLC Analysis Sample->Dilute HPLC HPLC Analysis (Protocol 2) Dilute->HPLC Analyze Analyze Data: - Generate Standard Curve - Quantify Adenine Conc. HPLC->Analyze Evaluate Evaluate Stability: (% Remaining vs. Time 0) Analyze->Evaluate Report Report Results Evaluate->Report

References

Adenine Hydrochloride Supplementation for Auxotrophic Yeast Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adenine hydrochloride for the cultivation of adenine-auxotrophic yeast strains, particularly Saccharomyces cerevisiae. Adenine is an essential purine required for the synthesis of nucleic acids and ATP. Strains with mutations in the adenine biosynthesis pathway, such as ade1 and ade2 mutants, are unable to synthesize adenine de novo and require its supplementation in the growth medium.

Application Notes

Adenine auxotrophy is a common selectable marker in yeast genetics. Insufficient adenine supplementation can lead to a cessation of cell division and an accumulation of a characteristic red pigment, which is an oxidized form of the pathway intermediate 5-aminoimidazole ribonucleotide (AIR).[1] Conversely, excessive adenine concentrations can sometimes negatively impact the expression of heterologous proteins.[2] Therefore, optimizing the concentration of this compound is crucial for robust growth and reliable experimental outcomes.

Yeast extract-based rich media, such as YPD, often contain low and variable levels of adenine, which can be depleted before other essential nutrients like glucose.[1][3] This can lead to unintended physiological changes in adenine-auxotrophic strains, including cell swelling and altered stress resistance.[3][4] For reproducible results, especially in quantitative studies, the use of synthetic defined (SD) media with a controlled concentration of adenine is highly recommended.

Key Considerations:
  • Strain Background: The specific mutation (ade1, ade2, etc.) and the overall genetic background of the yeast strain can influence its specific adenine requirement.

  • Media Type: Rich media (e.g., YPD) may not require adenine supplementation for routine cultivation, but for longer growth periods or for preventing red pigment formation, supplementation is advised. Synthetic media always require adenine supplementation for auxotrophic strains.

  • Experimental Goals: For studies involving plasmid maintenance with an ADE gene as a marker, media lacking adenine (adenine dropout media) is used for selection. For general growth of adenine auxotrophs, adenine is added to the media. For experiments where consistent growth is critical, such as in fermentation or protein expression studies, the optimal adenine concentration should be determined empirically.

Quantitative Data Summary

The concentration of this compound in the culture medium directly impacts the growth of adenine-auxotrophic yeast strains. Below is a summary of the observed effects at different concentrations.

Adenine HCl Concentration (mg/L)Yeast StrainMedium TypeObserved Effect on Growth (OD600)Notes
0W303 ade2SDNo significant growthHalts cell division.[1]
20ade2ΔMinimalSub-optimal growthLower cell density compared to higher concentrations.
40W303 ade2SDGood growthSupports robust cell proliferation.[1]
50ade2ΔMinimalImproved growthIncreased cell density and fatty acid production compared to 20 mg/L.[5][6]
100W303 ade2SDGood growthNo statistically significant difference in OD600 compared to 40 mg/L.[1]
120Y2HGold, AH109, Y187 (ade2)YPDOptimal growthPrevents the formation of red/pink pigment during extended growth.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10X)

This protocol describes the preparation of a 10X this compound stock solution, which can be filter-sterilized and added to autoclaved media.

Materials:

  • This compound

  • Deionized water

  • Sterile filter (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Weigh 2 g of adenine hemisulfate (or an equivalent molar amount of this compound).[9]

  • Dissolve the adenine in 1 L of deionized water.[9]

  • Heat the solution gently (e.g., at 65°C) and stir until the adenine is completely dissolved.[9]

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 4°C in the dark.[9]

Protocol 2: Preparation of YPD Medium with Adenine Supplementation (YPDA)

This protocol is for preparing a rich medium suitable for the general cultivation of adenine-auxotrophic yeast strains, which helps prevent the accumulation of the red pigment.

Materials:

  • Yeast extract

  • Peptone

  • Dextrose (glucose)

  • Deionized water

  • This compound stock solution (10X)

  • (Optional) Agar for solid medium

Procedure:

  • For 1 L of liquid YPDA medium, dissolve 10 g of yeast extract and 20 g of peptone in 900 mL of deionized water.[7][8]

  • Autoclave for 20 minutes at 121°C.

  • In a separate bottle, prepare a 20% dextrose solution by dissolving 20 g of dextrose in 100 mL of deionized water and autoclave.

  • Allow the yeast extract/peptone solution to cool to approximately 50-60°C.

  • Aseptically add the 100 mL of sterile dextrose solution and 10 mL of the 10X sterile this compound stock solution (for a final concentration of approximately 120 mg/L).[7][8]

  • For solid YPDA plates, add 20 g of agar to the yeast extract and peptone solution before autoclaving. After autoclaving and cooling, add the sterile dextrose and adenine solutions before pouring the plates.

Protocol 3: Preparation of Synthetic Dextrose (SD) Medium with Adenine Supplementation

This protocol describes the preparation of a chemically defined medium for experiments requiring precise control over nutrient composition.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids

  • Ammonium sulfate

  • Dextrose (glucose)

  • Deionized water

  • Amino acid dropout mix (lacking adenine if used for selection, or a complete mix if supplementing an auxotroph)

  • This compound stock solution (10X)

Procedure:

  • For 1 L of SD medium, dissolve 1.7 g of YNB without amino acids and 5 g of ammonium sulfate in 900 mL of deionized water.

  • Add the appropriate complete amino acid dropout mix as per the manufacturer's instructions.

  • Autoclave for 20 minutes at 121°C.

  • Prepare a 20% dextrose solution and autoclave separately as described in Protocol 2.

  • After the YNB/dropout mix solution has cooled, aseptically add the 100 mL of sterile dextrose solution.

  • Add the desired volume of the sterile 10X this compound stock solution. For a final concentration of 40 mg/L, add 4 mL of the stock solution.

  • For solid SD plates, add 20 g of agar to the YNB/dropout mix solution before autoclaving.

Visualizations

Adenine Biosynthesis Pathway in Saccharomyces cerevisiae

The following diagram illustrates the de novo adenine biosynthesis pathway in yeast, highlighting the steps catalyzed by the Ade1 and Ade2 enzymes. Mutations in the corresponding genes lead to adenine auxotrophy.

Adenine_Biosynthesis_Pathway cluster_ade_mutations Consequences of ade1/ade2 Mutations PRPP PRPP PRA PRA PRPP->PRA ADE4 GAR GAR PRA->GAR ADE5, ADE7 FGAR FGAR GAR->FGAR ADE6 FGAM FGAM FGAR->FGAM ADE8 AIR AIR FGAM->AIR ADE2 CAIR CAIR AIR->CAIR ADE1 Red_Pigment Red Pigment AIR->Red_Pigment SAICAR SAICAR CAIR->SAICAR ADE13 AICAR AICAR SAICAR->AICAR ADE12 FAICAR FAICAR AICAR->FAICAR ADE16, ADE17 IMP IMP FAICAR->IMP ADE16, ADE17 S_AMP Adenylosuccinate IMP->S_AMP ADE12 AMP AMP S_AMP->AMP ADE13

Caption: A simplified diagram of the adenine biosynthesis pathway in yeast.

Experimental Workflow for Culturing Adenine-Auxotrophic Yeast

This workflow outlines the key steps for successfully cultivating adenine-auxotrophic yeast strains for experimental purposes.

Experimental_Workflow start Start: Select Adenine-Auxotrophic Yeast Strain prep_stock Prepare Adenine HCl Stock Solution start->prep_stock prep_media Prepare Appropriate Medium (YPDA or SD + Adenine) inoculate Inoculate a Starter Culture prep_media->inoculate prep_stock->prep_media incubate Incubate at 30°C with Shaking inoculate->incubate monitor Monitor Growth (e.g., OD600) incubate->monitor experiment Proceed with Experiment (e.g., Transformation, Protein Expression) monitor->experiment end End experiment->end

Caption: A general workflow for the cultivation of adenine-auxotrophic yeast.

References

Application Note and Protocols: Preparation of Cell Culture Media with Adenine Hydrochloride for Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Keratinocytes, the primary cell type of the epidermis, are crucial for maintaining the skin's barrier function. Their proliferation and differentiation are tightly regulated processes essential for skin homeostasis, wound healing, and in the study of various skin disorders. Adenine and its derivatives, such as adenosine, have been identified as important modulators of keratinocyte function.[1][2][3] This application note provides detailed protocols for the preparation of keratinocyte culture media supplemented with adenine hydrochloride. It also outlines experimental procedures to assess the effects of adenine on keratinocyte proliferation and differentiation, key considerations for researchers in dermatology, drug development, and cosmetic science.

Adenosine and related nucleotides can have disparate effects on keratinocyte proliferation, with some studies indicating an anti-proliferative effect.[2] The inhibitory effects of these compounds on normal human epidermal keratinocytes have been observed at concentrations less than 100 µM and are reversible without affecting cell viability.[2] The cellular response to adenine is complex and appears to be mediated by different adenosine receptors, primarily the A2A and A2B receptors, which can trigger distinct downstream signaling pathways.[3][4]

Materials and Reagents

  • This compound hydrate (Sigma-Aldrich, Cat. No. A2786 or similar)[5]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Ham's F-12 Nutrient Mixture

  • Fetal Bovine Serum (FBS)

  • Hydrochloric Acid (HCl), 0.05 M solution

  • Sodium Hydroxide (NaOH)

  • Penicillin-Streptomycin solution (100X)

  • Human recombinant Epidermal Growth Factor (EGF)

  • Hydrocortisone

  • Insulin

  • Cholera Toxin

  • 3,3',5-Triiodo-L-thyronine (T3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Proliferation Kit (e.g., Promega, Madison, WI, USA)[6]

  • BrdU (5-bromo-2'-deoxyuridine) Labeling and Detection Kit

  • Primary antibodies: Anti-Involucrin, Anti-Keratin 1, Anti-Keratin 10

  • Secondary antibody (e.g., HRP-conjugated)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • PVDF membrane

  • Skim milk or Bovine Serum Albumin (BSA)

  • Enhanced Chemiluminescence (ECL) Substrate

Protocols

Preparation of this compound Stock Solution (100X)

This protocol describes the preparation of a 100X stock solution of this compound.

  • Weighing this compound: Accurately weigh 242 mg of this compound hydrate.[7]

  • Dissolving in HCl: In a sterile container, dissolve the weighed this compound in 100 mL of 0.05 M HCl.[7]

  • Stirring: Stir the solution for approximately 1 hour to ensure complete dissolution.[7]

  • Alternative Dissolution: Alternatively, weigh 663 mg of adenine (MW=184.2) and dissolve in 18 ml of sterile deionized water. Add 10 M NaOH drop-wise to increase the pH and facilitate dissolution. Adjust the final volume to 20 ml with sterile deionized water.[8]

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes (e.g., 10 mL) and store at -20°C.[7]

Preparation of Complete Keratinocyte Culture Medium (F-Medium)

This protocol details the preparation of a complete culture medium for keratinocytes, supplemented with this compound and other growth factors.

  • Basal Medium Preparation: In a sterile bottle, combine 375 mL of Ham's F-12 medium and 125 mL of DMEM.[9]

  • Supplementation: To the basal medium, add the components as listed in the table below.

  • Adenine Addition: Aseptically add the 100X this compound stock solution to the medium for a final 1X concentration.

  • Final Mixing and Storage: Gently mix the complete medium and store it at 4°C, protected from light. The complete medium is typically stable for up to six weeks when stored properly.[10]

Table 1: Components of Complete Keratinocyte Culture Medium (F-Medium)

ComponentStock ConcentrationFinal ConcentrationVolume for 500 mL Medium
Fetal Bovine Serum (FBS)-5%25 mL
Penicillin-Streptomycin100X1X5 mL
L-Glutamine100X1X5 mL
Insulin100X (500 µg/mL)1X (5 µg/mL)5 mL
Hydrocortisone100X (40 µg/mL)1X (0.4 µg/mL)5 mL
This compound 100X (2.4 mg/mL) 1X (24 µg/mL) 5 mL
Cholera Toxin100X (833 ng/mL)1X (8.33 ng/mL)5 mL
3,3',5-Triiodo-L-thyronine (T3)100X (1.3 µg/mL)1X (13 ng/mL)5 mL
Epidermal Growth Factor (EGF)100X (1 µg/mL)1X (10 ng/mL)5 mL

Note: The final concentrations of supplements may need to be optimized for specific keratinocyte cell lines or primary cultures.

Assessment of Keratinocyte Proliferation

The following protocols can be used to quantify the effect of this compound on keratinocyte proliferation.

The MTT assay measures cell viability based on the metabolic activity of mitochondria.[11]

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.[6]

  • Treatment: Treat the cells with varying concentrations of this compound in the complete culture medium. Include a vehicle control (medium without adenine).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]

  • Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator.[3]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[3]

The BrdU assay measures DNA synthesis in proliferating cells.[7]

  • Cell Seeding and Treatment: Seed and treat keratinocytes with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 1X.[12]

  • Incubation with BrdU: Incubate the plate for 2-24 hours at 37°C, depending on the proliferation rate of the keratinocytes.[7][8]

  • Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[12]

  • Detection Antibody: Remove the fixing solution and add 100 µL of BrdU detection antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking.[12]

  • Washing: Wash the wells three times with 300 µL of wash buffer.[12]

  • Secondary Antibody: Add 100 µL of HRP-labeled secondary antibody solution and incubate for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate and monitor color development for 5-30 minutes.[12]

  • Stopping Reaction: Add 100 µL of stop solution and measure the absorbance at 450 nm.[12]

Assessment of Keratinocyte Differentiation by Western Blotting

This protocol is for the detection of differentiation markers such as Involucrin, Keratin 1, and Keratin 10.

  • Cell Culture and Treatment: Culture keratinocytes to near confluence and then treat with different concentrations of this compound or a known differentiation inducer (e.g., high calcium concentration) for the desired time period.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.[2]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Involucrin, anti-Keratin 1, or anti-Keratin 10) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:500 to 1:2000 is common.[15]

  • Washing: Wash the membrane three times with TBST for 5 minutes each.[14]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Table 2: Quantitative Effects of Adenine and its Analogs on Keratinocyte Proliferation

CompoundEffectConcentrationCell TypeAssayReference
Adenosine and related nucleotides (ATP, ADP, AMP)Antiproliferative< 100 µMNormal human epidermal keratinocytes[³H]thymidine incorporation[2]
Adenine nucleotides (ATP, ADP, AMP)Growth inhibitionIC₅₀ range of 8-20 µMAutonomously proliferating keratinocytes[³H]thymidine incorporation[15]
8-Cl-adenosineInhibition of proliferationIC₅₀ of 7.5 µMPrimary mouse epidermal keratinocytes[³H]thymidine incorporation[13]
AdenineNo growth or growth inhibitionNot specifiedPrimary human oral keratinocytes[³H]thymidine uptake[16]

Visualization

Experimental Workflow

experimental_workflow cluster_media_prep Media Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis prep_adenine Prepare 100X Adenine HCl Stock prep_complete Prepare Complete Keratinocyte Medium prep_adenine->prep_complete seed_cells Seed Keratinocytes treat_cells Treat with Adenine HCl seed_cells->treat_cells prolif_assay Proliferation Assays (MTT / BrdU) treat_cells->prolif_assay diff_assay Differentiation Assay (Western Blot) treat_cells->diff_assay analyze_prolif Quantify Proliferation prolif_assay->analyze_prolif analyze_diff Quantify Differentiation Markers diff_assay->analyze_diff

Caption: Experimental workflow for preparing adenine-supplemented media and assessing its effects on keratinocytes.

Signaling Pathways of Adenine in Keratinocytes

signaling_pathways cluster_receptors Adenosine Receptors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes adenine Adenine / Adenosine a2a A2A Receptor adenine->a2a a2b A2B Receptor adenine->a2b p38 p38 MAPK Activation a2a->p38 camp cAMP Production a2a->camp ca2 Intracellular Ca²⁺ Increase a2b->ca2 proliferation Increased Proliferation p38->proliferation arrest Cell Cycle Arrest ca2->arrest wnt Wnt/β-catenin Pathway Activation camp->wnt crosstalk wnt->proliferation

Caption: Dual signaling pathways of adenine in keratinocytes mediated by A2A and A2B adenosine receptors.

References

Application Notes and Protocols for Investigating Cell Signaling Pathways Using Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine hydrochloride, the hydrochloride salt of the purine nucleobase adenine, is a pivotal molecule in cellular bioenergetics and signaling. As a fundamental component of adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and the second messenger cyclic adenosine monophosphate (cAMP), adenine is integral to cellular metabolism, DNA and RNA synthesis, and the regulation of numerous signaling cascades.[1][2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate key cell signaling pathways, including purinergic signaling, AMP-activated protein kinase (AMPK) activation, and the cAMP/PKA pathway.

Adenine itself can act as an extracellular signaling molecule, activating specific purinergic receptors to modulate cellular functions.[6][7] Furthermore, its intracellular conversion to AMP directly influences the energy-sensing AMPK pathway, making it a valuable tool for studying metabolic regulation.[3][8] Its role as a precursor to cAMP also allows for the investigation of G-protein coupled receptor (GPCR) signaling.[9][10] These multifaceted roles make this compound a versatile compound for dissecting complex cellular communication networks.

Data Presentation: Quantitative Effects of Adenine on Cell Lines

The following tables summarize the quantitative effects of adenine treatment on various cell lines as reported in the literature. This data can serve as a starting point for experimental design.

Table 1: Cytotoxicity and Proliferation

Cell LineAssayConcentrationEffectReference
HT29 (Colon Cancer)MTT2.838 mMIC50[11]
Caco-2 (Colon Cancer)MTT22.198 mMIC50[11]
SK-Hep1 (Hepatocellular Carcinoma)SRB4 mM~40% reduction in cell viability[12]
Huh7 (Hepatocellular Carcinoma)SRB4 mM~28% reduction in cell viability[12]
H9c2 (Cardiomyoblasts)WST-1200 µMPre-treatment significantly reversed hypoxia-reoxygenation-induced cell death[1]

Table 2: Modulation of Signaling Pathways

Cell LinePathway InvestigatedAdenine ConcentrationObserved EffectReference
THP-1 (Monocytes)AMPK Activation300-1200 µMDose-dependent increase in AMPK phosphorylation[4]
NIH/3T3 (Fibroblasts)AMPK ActivationNot specifiedInduced phosphorylation of AMPK and acetyl-CoA carboxylase[3]
Intestinal Epithelial CellscAMP/PKA PathwayNot specifiedInhibited TNF-α-induced IL-8 secretion via AC/PKA pathway[9]
RAW 264.7 (Macrophages)Inflammatory SignalingNot specifiedInhibited LPS-induced TNF-α and IL-6 secretion[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by adenine and a general workflow for investigating these pathways.

Adenine_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenine_HCl Adenine Hydrochloride AdeR Adenine Receptor (AdeR) Adenine_HCl->AdeR Binds GPCR_Gi Gi-coupled GPCR Adenine_HCl->GPCR_Gi Binds Adenine_int Adenine Adenine_HCl->Adenine_int Transport AC Adenylyl Cyclase (AC) AdeR->AC Inhibits/ Activates GPCR_Gi->AC Inhibits cAMP cAMP AC->cAMP AMP AMP Adenine_int->AMP APRT AMPK AMPK AMP->AMPK Activates ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Apoptosis, Autophagy) AMPK->Cellular_Response PKA->Cellular_Response Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., HT29, H9c2, RAW 264.7) Start->Cell_Culture Adenine_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Adenine_Treatment Endpoint_Assays Endpoint Assays Adenine_Treatment->Endpoint_Assays Viability Cell Viability/Apoptosis (MTT, Annexin V) Endpoint_Assays->Viability Protein_Analysis Protein Expression/Phosphorylation (Western Blot for p-AMPK) Endpoint_Assays->Protein_Analysis Signaling_Molecule Second Messenger Quantification (cAMP Assay) Endpoint_Assays->Signaling_Molecule Cytokine_Analysis Cytokine Secretion (ELISA for TNF-α) Endpoint_Assays->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Protein_Analysis->Data_Analysis Signaling_Molecule->Data_Analysis Cytokine_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

troubleshooting adenine hydrochloride precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with adenine hydrochloride precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the hydrochloride salt of adenine, a purine nucleobase. In cell culture, it serves as a supplement to provide adenine, which is a fundamental component of essential biomolecules such as DNA, RNA, ATP (the primary energy currency of the cell), and cofactors like NAD and FAD.[1][2][3] It is often used in specialized media formulations to support robust cell growth, particularly for cells with high metabolic demands or specific nutritional requirements.

Q2: What is the solubility of this compound?

The solubility of this compound can vary depending on the solvent and temperature. It is generally considered water-soluble.[1] For specific solubility data, please refer to the data table below.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution that can be sterile-filtered and then diluted into your culture medium. For a detailed, step-by-step protocol, please see the "Experimental Protocols" section.

Q4: How should I store my this compound stock solution?

For short-term storage, sterile-filtered stock solutions can be kept at 2-8°C for several months.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q5: Can I autoclave my culture medium after adding this compound?

While some adenine-based compounds have shown stability after autoclaving, it is generally recommended to add this compound to your culture medium after it has been autoclaved and cooled.[4] This is because the high temperature and pressure of autoclaving could potentially degrade the compound. The preferred method is to add it from a sterile-filtered stock solution to the sterile medium.

Troubleshooting Guide: this compound Precipitation

Q1: I observed a precipitate in my culture medium immediately after adding the this compound stock solution. What is the cause?

This is a common issue that can arise from several factors:

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific formulation. Culture media are complex solutions, and the presence of salts and other components can affect the solubility of supplements.

  • pH Shock: If your this compound stock solution was prepared in a highly acidic or basic solvent, adding it to the buffered culture medium can cause a localized pH shift, leading to precipitation. Adenine's solubility is pH-dependent.[5]

  • Low Temperature: Adding a cold stock solution to a warmer medium or storing the final medium at a low temperature can decrease the solubility of this compound and cause it to precipitate out of solution.

Q2: My this compound stock solution appears cloudy or has a precipitate. What should I do?

  • Incomplete Dissolution: The compound may not have fully dissolved during preparation. Gentle warming (e.g., in a 37°C or 50°C water bath) and stirring can help to fully dissolve the powder.[6]

  • Storage Issues: If the precipitate has formed during storage, it could be due to the solution coming out of saturation at a lower temperature. Try warming the solution to see if the precipitate redissolves. If it does, consider preparing a lower concentration stock solution for future use. If it does not redissolve, it may have degraded, and a fresh stock solution should be prepared.

Q3: How can I prevent this compound from precipitating in my culture medium?

  • Optimize Stock Solution Concentration: Prepare a stock solution at a concentration that is known to be stable and easily diluted.

  • Pre-warm Medium: Before adding the this compound stock, gently warm the culture medium to its intended incubation temperature (e.g., 37°C).

  • Add Slowly While Stirring: Add the stock solution dropwise to the medium while gently swirling or stirring. This helps to avoid localized high concentrations.

  • pH Adjustment: If you are preparing the stock solution by dissolving it in an acidic solution like HCl, ensure the final pH of your culture medium is not significantly altered after the addition.[7] It is often preferable to dissolve this compound directly in water.[1]

  • Final sterile filtration: After adding all supplements, consider sterile filtering the final complete medium.

Data Presentation

Table 1: Solubility of Adenine and its Salts

CompoundSolventSolubilityReference
This compound HydrateWater (H₂O)50 mg/mL
This compoundWater (H₂O)4 mg/mL[8]
This compoundWater (H₂O)Soluble to 100 mM[9]
This compoundDMSO8 mg/mL (use fresh DMSO)[8]
This compoundDMSOSoluble to 100 mM[9]
Adenine (base)1 M Hydrochloric Acid (HCl)20 mg/mL[1]
Adenine (base)Cold Water (H₂O)~0.5 mg/mL (1 part in 2000)[1][10]
Adenine (base)Boiling Water (H₂O)~25 mg/mL (1 part in 40)[1][10]
Adenine (base)EthanolSlightly soluble in hot ethanol[1][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Sterile Stock Solution of this compound

Materials:

  • This compound powder (BioReagent, suitable for cell culture)

  • Sterile, high-purity water (e.g., cell culture grade, WFI, or Milli-Q)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, single-use cryovials for aliquoting

Methodology:

  • In a sterile biological safety cabinet, weigh out 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile, room temperature water to the tube. This will give a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.[6]

  • Once the this compound is completely dissolved and the solution is clear, draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials.

  • Label the vials clearly with the name of the compound, concentration, and date of preparation.

  • For long-term storage, store the aliquots at -20°C.[2]

Mandatory Visualizations

start Precipitate Observed in Culture Medium check_stock Is the stock solution clear? start->check_stock check_conc Is final concentration too high? check_stock->check_conc Yes dissolve_stock Action: Warm and vortex stock solution. If unresolved, prepare fresh stock. check_stock->dissolve_stock No check_temp Was cold stock added to medium? check_conc->check_temp No lower_conc Action: Lower the final concentration in the medium. check_conc->lower_conc Yes check_ph Was stock solution pH extreme? check_temp->check_ph No warm_medium Action: Pre-warm medium before adding stock solution. check_temp->warm_medium Yes adjust_ph Action: Use water to prepare stock. Check medium pH after addition. check_ph->adjust_ph Yes resolve Issue Resolved check_ph->resolve No dissolve_stock->resolve lower_conc->resolve warm_medium->resolve adjust_ph->resolve

Caption: Troubleshooting workflow for this compound precipitation.

start Start: Adenine HCl Powder weigh 1. Weigh Adenine HCl Powder start->weigh dissolve 2. Dissolve in Sterile Water (Warm if necessary) weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter stock Sterile Stock Solution filter->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -20°C (Long-Term) aliquot->store use_start Using the Stock thaw 6. Thaw an Aliquot use_start->thaw warm_medium 7. Warm Culture Medium to 37°C thaw->warm_medium add 8. Add Stock to Medium Dropwise while Swirling warm_medium->add complete_medium Complete Culture Medium add->complete_medium

Caption: Experimental workflow for preparing and using this compound.

cluster_nucleic_acids Nucleic Acid Synthesis cluster_energy Energy Metabolism cluster_cofactors Enzyme Cofactors adenine Adenine dna DNA adenine->dna rna RNA adenine->rna atp ATP (Adenosine Triphosphate) adenine->atp nad NAD (Nicotinamide Adenine Dinucleotide) adenine->nad fad FAD (Flavin Adenine Dinucleotide) adenine->fad cellular_resp Cellular Respiration atp->cellular_resp Energy Source

Caption: Simplified role of adenine in key cellular pathways.

References

how to dissolve adenine hydrochloride in water for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with adenine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for my experiments?

A1: this compound is readily soluble in water.[1] For biological experiments, sterile, deionized water or a suitable biological buffer is recommended. If you face solubility issues, using a slightly acidic solution (e.g., dilute HCl) can significantly improve dissolution.[1][2] For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is also a viable solvent.[3]

Q2: I'm struggling to dissolve this compound in water at room temperature. What can I do?

A2: It is not uncommon to face challenges dissolving this compound at room temperature, especially at higher concentrations. To aid dissolution, you can:

  • Gently heat the solution: Warming the solution in a water bath (e.g., to 60°C) while stirring can significantly increase solubility.[3]

  • Use sonication: A bath sonicator can help break down particles and enhance dissolution.[3]

  • Adjust the pH: Lowering the pH of the solution by adding a small amount of dilute hydrochloric acid (HCl) will increase the solubility.[4]

Q3: My this compound solution is cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons. Please refer to the troubleshooting workflow below. Common causes include incomplete dissolution or the solution becoming supersaturated and precipitating upon cooling. If you have heated the solution to dissolve the compound, allow it to cool to room temperature slowly. If precipitates remain, you may need to filter the solution through a 0.22 µm filter to sterilize it and remove undissolved particles. For stock solutions, it is often better to prepare them at a slightly lower concentration to ensure complete dissolution.

Q4: How should I store my this compound stock solution?

A4: For short-term storage, aqueous solutions can be stored at 2-8°C.[1][2] For long-term storage, it is recommended to aliquot the sterile-filtered stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO can also be stored at -20°C for one month or -80°C for up to six months.[3] Be aware that some sources suggest not storing aqueous solutions for more than a day, so it is best to prepare fresh solutions for critical experiments if stability is a concern.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityNotes
Water10 - 50 mg/mLSolubility can be increased with gentle heating and sonication.[3][5]
0.5 M HCl20 mg/mLResults in a clear to slightly hazy, colorless to faintly yellow solution.[6]
DMSO50 mg/mLRequires sonication and warming to 60°C for complete dissolution.[3]

Note: The reported solubility of this compound in water can vary between suppliers. It is always recommended to perform a small-scale test to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous this compound Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add 1 mL of sterile, deionized water.

  • Mixing: Vortex the tube for 1-2 minutes.

  • Heating (if necessary): If the powder is not fully dissolved, place the tube in a water bath at 50-60°C for 10-15 minutes. Intermittently vortex the tube during heating.

  • Cooling: Allow the solution to cool to room temperature.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: Preparation of this compound in a Biological Buffer (e.g., PBS)

  • Buffer Preparation: Prepare your desired biological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) according to standard laboratory protocols.

  • Weighing: Weigh the required amount of this compound.

  • Dissolution: Add the this compound to the prepared buffer.

  • pH Adjustment: Monitor the pH of the solution. The addition of this compound may lower the pH. If necessary, adjust the pH back to the desired level using a dilute solution of NaOH. Add the NaOH dropwise while stirring and monitoring the pH.

  • Mixing and Heating: Follow steps 3 and 4 from Protocol 1 to ensure complete dissolution.

  • Final Volume and Sterilization: Adjust the final volume with the buffer and sterilize the solution by filtration as described in Protocol 1.

  • Storage: Store the buffered solution appropriately, as described above.

Mandatory Visualization

Dissolution_Troubleshooting start Start: Dissolving Adenine Hydrochloride in Water issue Issue: Incomplete Dissolution or Precipitation start->issue check_conc Is the concentration too high? issue->check_conc heat_sonicate Apply gentle heat (e.g., 60°C) and/or sonication check_conc->heat_sonicate No reduce_conc Reduce the concentration and try again check_conc->reduce_conc Yes check_dissolved Is the solid fully dissolved? heat_sonicate->check_dissolved adjust_ph Consider lowering the pH (e.g., with dilute HCl) check_dissolved->adjust_ph No filter_solution Filter solution through a 0.22 µm filter check_dissolved->filter_solution Yes check_dissolved2 Is the solid fully dissolved? adjust_ph->check_dissolved2 check_dissolved2->filter_solution Yes check_dissolved2->reduce_conc No success Success: Clear Solution filter_solution->success reduce_conc->start

References

stability of adenine hydrochloride solutions at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenine hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

This compound is readily soluble in water. For a standard stock solution, you can dissolve it in sterile, purified water (e.g., Milli-Q or equivalent) to your desired concentration. Gentle warming can aid dissolution. For long-term storage, it is recommended to filter-sterilize the solution through a 0.22 µm filter into a sterile container.

Q2: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to aliquot your sterile this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Based on available data, the following storage conditions are advised:

TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]
2-8°CFor several monthsOnly for sterile-filtered solutions.[2]
Room TemperatureVery short-termNot recommended for storage due to the risk of microbial growth and potential degradation, especially in acidic conditions.

Q3: My this compound solution has turned cloudy after storage in the refrigerator. What should I do?

Cloudiness or precipitation upon cooling may indicate that the concentration of your solution is close to its solubility limit at that temperature. You can try gently warming the solution to redissolve the precipitate. If it does not redissolve, it may be a sign of degradation or contamination, and it is best to prepare a fresh solution.

Q4: I am working with an acidic buffer. Are there any stability concerns for my this compound solution?

Yes, adenine is known to be unstable in acidic conditions. Studies have shown that pure adenine can degrade within minutes in a 0.05 N HCl solution at room temperature.[3] Therefore, it is crucial to minimize the time this compound solutions are kept in acidic environments. If your experiment requires an acidic pH, prepare the solution fresh and use it immediately.

Q5: Can I autoclave my this compound solution?

While some related compounds like adenine-based cytokinins have shown stability after autoclaving in slightly alkaline solutions, there is a risk of degradation of adenine under acidic conditions with extreme heat.[3] Given the instability of adenine in acidic solutions, autoclaving is not generally recommended without specific validation for your formulation. Filter sterilization is a safer alternative.

Q6: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for adenine in aqueous solutions include hydrolysis and deamination. In acidic conditions, hydrolysis of the glycosidic bond (in the case of adenosine) is a known degradation route. For adenine itself, the purine ring can be susceptible to cleavage under harsh conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Degradation of this compound in the solution.Prepare a fresh stock solution. Verify the pH of your experimental buffer; if acidic, use the adenine solution immediately after preparation. Consider analyzing the purity of your stock solution via HPLC.
Precipitate formation in the solution The solution is supersaturated at the storage temperature or has degraded.Gently warm the solution to see if the precipitate redissolves. If not, discard the solution and prepare a new one, possibly at a lower concentration if solubility is the issue.
Discoloration of the solution Chemical degradation or contamination.Do not use the solution. Discard it and prepare a fresh, sterile solution.
Loss of biological activity Instability of the this compound under experimental conditions (e.g., prolonged incubation at elevated temperatures or in an inappropriate pH).Review your experimental protocol. Minimize the exposure of the adenine solution to harsh conditions. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol: Stability Testing of this compound Solutions via HPLC

This protocol outlines a general method for assessing the stability of this compound solutions at different temperatures.

1. Objective: To determine the degradation of this compound in an aqueous solution over time at various temperature conditions.

2. Materials:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Ammonium acetate
  • Sterile vials
  • 0.22 µm sterile filters
  • HPLC system with a UV detector
  • Reversed-phase C18 column

3. Methods:

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
  • Plot the percentage of remaining this compound versus time for each temperature.

Visualizations

experimental_workflow prep Prepare 1 mg/mL Adenine Hydrochloride Stock Solution filter Sterile Filter (0.22 µm) prep->filter aliquot Aliquot into Sterile Vials filter->aliquot storage Store at Different Temperatures aliquot->storage t_minus20 -20°C storage->t_minus20 t_4 4°C storage->t_4 t_25 25°C storage->t_25 t_40 40°C storage->t_40 analysis Analyze by HPLC at Designated Time Points t_minus20->analysis t_4->analysis t_25->analysis t_40->analysis data Calculate % Remaining Adenine HCl and Plot vs. Time analysis->data

Caption: Workflow for this compound Stability Testing.

degradation_pathway adenine Adenine hydrolysis Hydrolysis (e.g., in strong acid/heat) adenine->hydrolysis H₂O deamination Deamination adenine->deamination H₂O ring_cleavage Purine Ring Cleavage Products hydrolysis->ring_cleavage hypoxanthine Hypoxanthine deamination->hypoxanthine

Caption: Potential Degradation Pathways of Adenine.

References

Technical Support Center: Stability of Adenine Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of adenine hydrochloride in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide: this compound Solution Instability

Unexpected degradation of this compound solutions can compromise experimental results. This guide will help you identify and resolve common issues.

Table 1: Troubleshooting Common Issues with this compound Solution Stability

Observed Issue Potential Cause Recommended Solution
Rapid decrease in this compound concentration, especially in acidic buffers. Acid-catalyzed hydrolysis: Adenine is susceptible to degradation in acidic conditions. One study noted that pure adenine in 0.05 N HCl degraded within minutes at room temperature.[1]- Prepare solutions in neutral or slightly alkaline pH if the experimental design allows.- If acidic pH is required, prepare the solution fresh before each use and store at low temperatures (2-8°C) for short periods.- Minimize the duration of exposure to acidic conditions.
Precipitate formation in the solution, especially after storage. Formation of insoluble degradation products: Degradation can lead to products with lower solubility. For instance, adenine can be metabolized in vivo to dihydroxyadenine, which is insoluble in water.[2] While not a direct result of aqueous degradation, it highlights the potential for insoluble purine derivatives to form.Low Temperature Crystallization: Concentrated solutions may crystallize at lower temperatures.- Analyze the precipitate to identify its composition (e.g., via HPLC, MS).- If degradation is confirmed, adjust storage conditions (pH, temperature) to improve stability.- If crystallization is suspected, gently warm the solution to redissolve the precipitate before use. Ensure complete dissolution.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products: Exposure to stress factors like pH extremes, heat, light, or oxidizing agents can lead to the formation of various degradation products.- Conduct a forced degradation study to identify potential degradation products under various stress conditions (see Experimental Protocols section).- Use a validated stability-indicating HPLC method capable of resolving this compound from its degradation products.
Discoloration of the solution (e.g., yellowing). Oxidative degradation or formation of chromophoric degradation products: Exposure to oxygen or light can induce oxidative degradation, leading to colored byproducts.- Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen).- Store solutions in amber vials or protect them from light.[1]- Consider adding antioxidants if compatible with the experimental setup.
Inconsistent results between experiments. Inconsistent solution preparation and storage: Variations in pH, storage temperature, and exposure to light can lead to variable degradation rates.- Standardize solution preparation protocols, including the source and quality of water and pH adjustment methods.- Adhere to strict storage conditions (temperature, light protection).- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Logical Flow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues with this compound solution stability.

troubleshooting_flow start Start: Observe Issue with This compound Solution issue Characterize the Issue (e.g., Precipitation, New HPLC Peaks, Discoloration) start->issue check_prep Review Solution Preparation Protocol (pH, Solvent, Concentration) issue->check_prep check_storage Review Storage Conditions (Temperature, Light Exposure, Container) issue->check_storage analyze_sample Analyze Sample with Stability-Indicating Method (e.g., HPLC) check_prep->analyze_sample check_storage->analyze_sample identify_degradants Identify Degradation Products (e.g., using MS, reference standards) analyze_sample->identify_degradants forced_degradation Conduct Forced Degradation Study to Understand Degradation Pathways identify_degradants->forced_degradation If unknown optimize_conditions Optimize Formulation and Storage Conditions (Adjust pH, add excipients, change temperature) identify_degradants->optimize_conditions If known forced_degradation->optimize_conditions implement_changes Implement Optimized Protocol and Monitor Stability optimize_conditions->implement_changes end End: Stable Solution Achieved implement_changes->end

Caption: Troubleshooting workflow for this compound solution instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary factors are pH, temperature, light, and the presence of oxidizing agents.

  • pH: Adenine is generally less stable in acidic solutions compared to neutral or alkaline conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to UV and visible light can cause photolytic degradation.[4][5]

  • Oxidizing agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidized derivatives of adenine.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: For optimal stability, aqueous solutions of this compound should be:

  • Stored at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[2][3]

  • Protected from light by using amber glass vials or by wrapping the container in aluminum foil.[1]

  • Sterile-filtered (0.22 µm filter) to prevent microbial growth, which can also affect stability.[2]

  • Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Q3: What are the potential degradation products of this compound?

A3: Depending on the degradation pathway, several products can be formed:

  • Hydrolysis: The purine ring can be cleaved under harsh conditions.

  • Oxidation: Can lead to the formation of hydroxyadenines (e.g., 2-hydroxyadenine, 8-hydroxyadenine), and further oxidation can result in products like allantoin.

  • Radiolysis (as a model for oxidative damage): Can produce hypoxanthine.[6]

Q4: How can I monitor the degradation of my this compound solution?

A4: The most effective way to monitor degradation is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[7][8][9] Such a method should be able to separate the intact this compound from all potential degradation products. Key characteristics of a suitable method include:

  • Specificity: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Accuracy, Precision, and Linearity: The method provides reliable and reproducible quantitative results.

Q5: Is it necessary to conduct a forced degradation study for my application?

A5: A forced degradation study is highly recommended if the stability of this compound is critical to your experimental outcomes, especially in drug development and formulation studies. These studies help to:

  • Understand the degradation pathways of the molecule.

  • Identify potential degradation products that might need to be monitored.

  • Develop and validate a stability-indicating analytical method.[10][11][12]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on an aqueous solution of this compound. The goal is to induce degradation of approximately 5-20%.[11]

1. Materials and Equipment:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).[10]

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

    • If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.[11]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • If no degradation is observed, a higher concentration of base (e.g., 1 M NaOH) or a higher temperature can be used.[11]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a specified time.

    • Sample at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and place it in an oven at a set temperature (e.g., 70°C).[13]

    • Sample at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a specific light exposure (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines).[10]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Experimental Workflow for Forced Degradation Study

forced_degradation_workflow cluster_stress Apply Stress Conditions start Start: Prepare Adenine HCl Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base analyze Analyze by Stability-Indicating HPLC Method sampling->analyze For Others neutralize->analyze data Calculate % Degradation and Identify Degradation Products analyze->data end End: Establish Degradation Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

unexpected cytotoxic effects of high concentrations of adenine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adenine Hydrochloride Cytotoxicity

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected cytotoxic effects observed with high concentrations of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We observed significant cytotoxicity and cell death after treating our cell line with high concentrations of this compound. Isn't adenine a fundamental biomolecule? Why is it toxic?

A1: While adenine is essential for cellular life as a core component of ATP and nucleic acids, high concentrations can lead to metabolic dysregulation and induce cell death.[1][2] This phenomenon, known as "adenine overload," can trigger specific cell death pathways that are not typically engaged by physiological concentrations. The hydrochloride salt can also influence the experimental conditions, such as the pH of the culture medium.

Q2: What is the specific mechanism behind adenine-induced cytotoxicity at high concentrations?

A2: Research indicates that high concentrations of adenine can induce a form of regulated cell death called ferroptosis, particularly in kidney cells.[3][4] This process is characterized by iron-dependent lipid peroxidation.[3] Key molecular events include a reduction in the lipid repair enzyme GPX4 and an increase in mitochondrial superoxide levels, leading to mitochondrial depolarization, DNA damage, and ultimately, necrotic cell death.[3][4] In other cell types, adenine overload can disrupt nucleotide pools, specifically by depleting guanine nucleotides (GTP), which is crucial for various cellular functions.[2][5]

Q3: Our culture medium's pH dropped after adding this compound. Could this be the source of the cytotoxicity we are observing?

A3: Yes, this is a critical and often overlooked factor. This compound is the salt of a weak base (adenine) and a strong acid (hydrochloric acid). When dissolved in a weakly buffered solution like cell culture media, it can lower the pH, creating an acidic environment that is itself cytotoxic to most mammalian cells. Cellular uptake of adenine is also pH-dependent, with optimal uptake occurring at a more acidic pH (around 6.0).[6][7] Therefore, the observed toxicity could be a direct result of pH stress, an enhancement of adenine uptake to toxic levels, or a combination of both. It is crucial to monitor and, if necessary, adjust the pH of your medium after adding the compound.

Q4: How can we distinguish between different cell death pathways (e.g., apoptosis, ferroptosis, necrosis) in our adenine-treated cultures?

A4: Differentiating cell death mechanisms requires a multi-assay approach.

  • Apoptosis can be identified by caspase activation (using caspase activity assays), DNA fragmentation (TUNEL assay), and phosphatidylserine externalization (Annexin V staining).

  • Ferroptosis is characterized by lipid peroxidation (C11-BODIPY staining), iron accumulation, and depletion of GPX4 (which can be measured by western blot).[3]

  • Necrosis is typically associated with loss of membrane integrity, which can be measured by the release of lactate dehydrogenase (LDH) into the culture medium or by uptake of membrane-impermeant dyes like propidium iodide (PI).

Q5: Are certain cell types more susceptible to adenine cytotoxicity?

A5: Yes, susceptibility can be cell-type specific. For example, human primary proximal tubular epithelial cells (PTECs) have been shown to undergo ferroptosis in response to adenine overload.[3][4] Cancer cell lines like Bel-7402 (hepatocellular carcinoma) and HeLa (cervical cancer) have also shown significant growth inhibition in a dose- and time-dependent manner.[1] The metabolic state of the cell and its capacity to handle nucleotide salvage and synthesis likely play a major role in determining its sensitivity.[2][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high cytotoxicity at "standard" high concentrations. 1. pH Shift: The hydrochloride salt has acidified the medium. 2. Solvent Toxicity: High concentration of solvent (e.g., DMSO) used to dissolve the this compound. 3. Cell Line Sensitivity: The specific cell line is highly sensitive to metabolic or nucleotide pool disruption.1. Measure the pH of the culture medium after adding this compound. Adjust with sterile NaOH or use a buffered solution (e.g., HEPES) in your medium. 2. Run a solvent-only control at the highest concentration used in the experiment. 3. Perform a dose-response curve starting from much lower concentrations to establish an accurate IC50 value for your specific cell line.[9][10]
Inconsistent results between experiments. 1. Reagent Instability: this compound solution may not be stable over time. 2. pH Variability: Inconsistent pH of the final culture medium. 3. Cell Passage Number: Cellular response can change at high passage numbers.1. Prepare fresh solutions of this compound for each experiment.[11] 2. Standardize the procedure for medium preparation, including a final pH check. 3. Use cells within a consistent and low passage number range for all related experiments.
Formazan crystals in MTT assay do not dissolve fully. 1. Incomplete Solubilization: The solvent used is not sufficient or effective. 2. High Cell Density: Too many viable cells have produced an excess of formazan.1. Increase the shaking time or gently pipette to aid dissolution. Ensure the solvent is appropriate (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[12] 2. Optimize the initial cell seeding density to ensure the signal falls within the linear range of the assay.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[9][10] The following table summarizes reported IC50 values for adenine in different cell lines. Note that values can vary significantly based on the cell type, exposure time, and assay used.[13]

Cell LineCell TypeTreatment DurationIC50 Value (mg/mL)IC50 Value (mM)¹
Bel-7402Human Hepatocellular Carcinoma72 hours0.2758 ± 0.0013~2.04
HeLaHuman Cervical Cancer72 hoursNot explicitly stated, but growth was inhibited by 89.5% at a concentration of 0.52 mg/mL.-
Normal Cervical CellsHuman Normal Cervical Epithelial72 hours0.6027 ± 0.0158~4.46

¹Calculated based on the molecular weight of adenine (135.13 g/mol ). The original studies used adenine, not this compound.[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from standard methods for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[11][12][14]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (or Adenine)

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[12]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include untreated and solvent-only controls.

  • pH Check (Crucial Step): In a parallel plate without cells, add the highest concentration of this compound to the medium and measure the pH to check for significant acidification.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.[9]

Visualizations

Signaling and Experimental Pathways

Adenine_Cytotoxicity_Pathway cluster_cause Initiating Factor cluster_effects Cellular Effects cluster_downstream Downstream Mechanisms cluster_outcome Final Outcome A High Concentration This compound pH_drop Medium Acidification (pH Drop) A->pH_drop HCl salt dissociation Metabolic_Overload Adenine Metabolic Overload A->Metabolic_Overload pH_stress Direct pH-induced Cytotoxicity pH_drop->pH_stress GTP_depletion GTP Pool Depletion Metabolic_Overload->GTP_depletion Mito_Stress Mitochondrial Superoxide Increase Metabolic_Overload->Mito_Stress GPX4_down GPX4 Reduction Metabolic_Overload->GPX4_down Cell_Death Cell Death (Ferroptosis / Necrosis) pH_stress->Cell_Death GTP_depletion->Cell_Death Lipid_ROS Lipid Peroxidation (Ferroptosis Hallmark) Mito_Stress->Lipid_ROS GPX4_down->Lipid_ROS inhibition of repair removed Lipid_ROS->Cell_Death

Caption: Mechanisms of this compound-induced cytotoxicity.

MTT_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with Adenine HCl (include controls) incubate1->treat check_pH 3a. CRITICAL: Check medium pH treat->check_pH incubate2 4. Incubate for exposure time (24-72h) treat->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (formazan forms) add_mtt->incubate3 solubilize 7. Add solvent to dissolve formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Troubleshooting_Logic start High Cytotoxicity Observed q1 Did you measure the medium's pH post-treatment? start->q1 s1 Action: Measure pH in a parallel experiment. Is it acidic? q1->s1 No q2 Was the pH significantly acidic? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Primary Suspect: pH-induced cytotoxicity. Action: Buffer the medium or adjust pH and repeat. q2->s2 Yes q3 Did you run a solvent-only control? q2->q3 No a2_yes Yes a2_no No s3 Action: Run a solvent control at the highest concentration used. q3->s3 No q4 Was the solvent control toxic? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Primary Suspect: Solvent toxicity. Action: Use a lower solvent concentration or a different solvent. q4->s4 Yes s5 Conclusion: Cytotoxicity is likely due to adenine metabolic overload. Action: Investigate specific pathways (e.g., ferroptosis, nucleotide depletion). q4->s5 No a4_yes Yes a4_no No

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Technical Support Center: Optimizing Adenine Hydrochloride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of adenine hydrochloride in your research. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on optimizing experimental conditions and troubleshooting common issues related to cell growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects cell growth?

This compound primarily impacts cell growth by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4] Intracellularly, adenine can be converted to adenosine monophosphate (AMP), which increases the AMP:ATP ratio. This change in cellular energy status activates AMPK.[5] Activated AMPK then phosphorylates downstream targets that inhibit anabolic processes (like protein and lipid synthesis) and promote catabolic processes to restore energy balance.[4] In many cancer cell lines, this activation leads to cell cycle arrest and apoptosis (programmed cell death).[6][7]

Q2: Is there a difference between using adenine and this compound in my experiments?

The primary difference lies in their solubility. This compound is the salt form of adenine and is more readily soluble in aqueous solutions, including cell culture media, compared to adenine free base. For experimental purposes, they can often be used interchangeably, provided you account for the difference in molecular weight when calculating molar concentrations. It is crucial to ensure complete dissolution of either form to achieve accurate and reproducible results.

Q3: What is a general recommended concentration range for this compound to avoid cell growth inhibition in non-cancerous cells?

For many non-cancerous cell types, concentrations below 100 µM are generally considered non-inhibitory.[8] For instance, studies on human keratinocytes have shown that inhibitory effects become apparent at concentrations approaching 100 µM.[8] However, the optimal concentration is highly cell-type dependent. For normal cervical cells, a much higher concentration was required to see significant growth inhibition compared to cancer cell lines.[6] It is always recommended to perform a dose-response experiment for your specific cell line to determine the optimal non-inhibitory concentration.

Q4: Can this compound precipitate in my cell culture medium?

Yes, precipitation can occur, especially with concentrated stock solutions or if the pH of the medium is not optimal.[9][10] this compound is more soluble in warm water or media. If you observe precipitation, it could be due to temperature fluctuations, high concentrations of other media components like salts, or an imbalance in the medium's pH.[9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected Cell Death or Growth Inhibition - Concentration too high: The concentration of this compound may be in the cytotoxic range for your specific cell type. - Cell line sensitivity: Different cell lines exhibit varying sensitivities to adenine.[6][7] - Contamination: Microbial contamination can cause cell stress and death.- Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for your cell line to identify the appropriate concentration range. - Start with a lower concentration range: For initial experiments, begin with concentrations below 100 µM and titrate upwards. - Check for contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
Inconsistent or Non-Reproducible Results - Incomplete dissolution of this compound: If the compound is not fully dissolved in the stock solution or media, the actual concentration will vary between experiments. - Lot-to-lot variability of the compound: Different batches of this compound may have slight variations in purity. - Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.- Ensure complete dissolution: Prepare stock solutions in an appropriate solvent (e.g., sterile water or DMSO) and warm gently if necessary. Visually inspect for any precipitate before adding to the culture medium.[11] - Use the same batch for a series of experiments: If possible, purchase a larger quantity of a single lot to maintain consistency. - Use low-passage cells: Maintain a consistent and low passage number for your cell lines.
Precipitate in Cell Culture Medium - High concentration: The concentration of this compound may exceed its solubility limit in the culture medium. - Temperature fluctuations: Repeated freeze-thaw cycles of stock solutions or temperature drops in the incubator can cause precipitation.[10] - pH imbalance: The pH of the culture medium may not be optimal for this compound solubility.[12]- Prepare fresh dilutions: Dilute the stock solution in pre-warmed media just before use. - Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes.[13] - Check and adjust media pH: Ensure the pH of your culture medium is within the recommended range (typically 7.2-7.4).[12]
No Observable Effect - Concentration too low: The concentration of this compound may be insufficient to elicit a response in your cell type. - Compound degradation: Improper storage of stock solutions can lead to a loss of activity. - Cellular resistance: Some cell lines may be inherently resistant to the effects of adenine.- Increase the concentration: Based on your initial dose-response experiments, try a higher concentration range. - Prepare fresh stock solutions: Store stock solutions at -20°C or -80°C in small aliquots and protect from light.[13] - Consider alternative compounds: If your cell line is resistant, you may need to explore other AMPK activators or signaling pathway modulators.

Data on this compound Concentrations and Effects

The following tables summarize quantitative data from various studies on the effects of adenine on different cell lines.

Table 1: Inhibitory Concentrations of Adenine in Cancer Cell Lines

Cell LineIC50 ValueIncubation TimeReference
Bel-7402 (Human Hepatocellular Carcinoma)0.2758 ± 0.0013 mg/mL72 hours[6]
HeLa (Human Cervical Cancer)0.2157 ± 0.0009 mg/mL72 hours[6]
HT29 (Human Colon Adenocarcinoma)2.838 mM48 hours[7]
Caco-2 (Human Colorectal Adenocarcinoma)22.198 mM48 hours[7]

Table 2: Effects of Adenine on Non-Cancerous Cell Lines

| Cell Line | Concentration | Effect | Incubation Time | Reference | | :--- | :--- | :--- | :--- | | Normal Cervical Cells | 0.6027 ± 0.0158 mg/mL (IC50) | Weaker inhibitory effect compared to cancer cells | 72 hours |[6][14] | | Human Keratinocytes | < 100 µM | Antiproliferative | Not specified |[8] | | Human Umbilical Vein Endothelial Cells (HUVECs) | 600 µM | Increased AMPK phosphorylation | 6 hours |[5] | | Human Subcutaneous Fibroblasts | 30-100 µM | Increased collagen production, no effect on cell growth | 28 days |[15] |

Experimental Protocols

Detailed Methodology for Determining IC50 using MTT Assay

This protocol is a standard method for assessing cell viability and proliferation in response to a compound.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (media and MTT only) from the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Detailed Methodology for Western Blot Analysis of AMPK Activation

This protocol outlines the steps to detect the phosphorylation of AMPK, a key indicator of its activation.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the denatured protein samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPK.

Visualizations

Adenine_AMPK_Signaling_Pathway Adenine This compound Cellular_Uptake Cellular Uptake Adenine->Cellular_Uptake AMP_Conversion Conversion to AMP Cellular_Uptake->AMP_Conversion AMP_ATP_Ratio Increased AMP:ATP Ratio AMP_Conversion->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: this compound-Induced AMPK Signaling Pathway.

Experimental_Workflow_IC50 Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period (24, 48, or 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for IC50 Determination.

References

Technical Support Center: Adenine Hydrochloride Interference

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of adenine hydrochloride and similar purine-based compounds in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with certain colorimetric assays?

A1: this compound can interfere with assays that are susceptible to reducing agents or chelating compounds. The interference is primarily due to the chemical nature of adenine itself. Assays like the Bicinchoninic Acid (BCA) and Lowry assays are based on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by proteins in an alkaline medium.[1][2] Compounds with electron-donating groups, like the amine groups in adenine, can also reduce the copper ions, leading to a color change that is not proportional to the protein concentration, resulting in an overestimation of the protein content.[2]

Q2: Which colorimetric assays are most affected by this compound?

A2: Assays based on copper reduction are the most susceptible. The Bradford assay, which relies on the binding of Coomassie dye to proteins (primarily to basic and aromatic amino acid residues), is generally less affected by low to moderate concentrations of compounds like adenine.[3][4] The 3,5-Dinitrosalicylic acid (DNS) assay for reducing sugars can also be affected by amino acids and other compounds that can act as reducing agents.[5][6]

Q3: What are the typical signs of interference in my assay results?

A3: Signs of interference from this compound can include:

  • High background absorbance: Your "blank" or zero-protein control, which contains this compound, shows a significant color change and high absorbance reading.

  • Overestimation of protein concentration: The calculated protein concentration is unexpectedly high.[2]

  • Poor standard curve linearity: The relationship between the concentration of your protein standard and absorbance is not linear, especially if the standards are prepared in a buffer that does not contain this compound while your samples do.[7]

  • Inconsistent or non-reproducible results: Replicates of the same sample yield significantly different protein concentrations.

Q4: How can I prevent or minimize this interference?

A4: There are several effective strategies:

  • Switch to a compatible assay: The Bradford protein assay is often a suitable alternative as its mechanism is less susceptible to interference from reducing agents.[3]

  • Remove the interfering substance: Use sample preparation techniques like protein precipitation or desalting columns to remove this compound from your sample before quantification.[8][9]

  • Create a matched standard curve: Prepare your protein standards (e.g., BSA) in the exact same buffer as your unknown samples, including the same concentration of this compound. This helps to nullify the background signal caused by the interfering substance.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues caused by this compound in your experiments.

Part 1: Diagnosing the Interference

If you suspect this compound is affecting your results, follow this diagnostic workflow.

start Inaccurate or Inconsistent Assay Results q1 Does your sample buffer contain Adenine HCl? start->q1 sub_check Run a 'Buffer Blank' (Buffer with Adenine HCl, no protein) q1->sub_check Yes no_interference Interference from Adenine HCl is Unlikely. Investigate other causes (e.g., detergents, other reducing agents). q1->no_interference No q2 Is the 'Buffer Blank' Absorbance High? sub_check->q2 q2->no_interference No interference_confirmed Interference Confirmed q2->interference_confirmed Yes solution Proceed to Mitigation Strategies interference_confirmed->solution

Caption: Diagnostic workflow to confirm adenine HCl interference.

Part 2: Mitigation Strategies & Protocols

Once interference is confirmed, choose one of the following mitigation strategies.

Strategy A: Switch to a Compatible Assay

The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, a mechanism that is not susceptible to interference by low concentrations of reducing agents or purines.[3]

Table 1: Comparison of Common Protein Assays

AssayPrincipleSusceptibility to Adenine HCl (Reducing Agents)AdvantagesDisadvantages
BCA Assay Copper (Cu²⁺) reduction by protein, followed by chelation with BCA.[10]High High sensitivity; compatible with most detergents.[11]Susceptible to reducing agents, chelators, and some amino acids.[12]
Lowry Assay Copper (Cu²⁺) reduction by protein, followed by reduction of Folin-Ciocalteu reagent.[13]High High sensitivity; inexpensive.[14]Many interfering substances; complex procedure.[15]
Bradford Assay Dye-binding (Coomassie G-250) to protein.[16]Low Fast; simple; compatible with reducing agents.[16]Incompatible with detergents; high protein-to-protein variation.[3]
DNS Assay Reduction of 3,5-dinitrosalicylic acid by reducing sugars.[17]Moderate Specific for reducing sugars.Can be affected by other reducing compounds like amino acids.[5]

Strategy B: Remove this compound from the Sample

Physically removing the interfering substance is the most robust solution for ensuring accurate quantification.

This protocol concentrates the protein while leaving small-molecule contaminants like this compound in the supernatant.

  • Start: Place 100 µL of your protein sample in a microcentrifuge tube.

  • Add Acetone: Add 400 µL of ice-cold acetone (-20°C) to the tube.

  • Vortex: Mix thoroughly and immediately.

  • Incubate: Incubate the mixture at -20°C for 60 minutes to allow proteins to precipitate.

  • Centrifuge: Centrifuge at 15,000 x g for 10 minutes at 4°C. A small white pellet of protein should be visible.

  • Remove Supernatant: Carefully decant or pipette off the supernatant, which contains the this compound.

  • Wash Pellet: Gently add 200 µL of ice-cold acetone to wash the pellet without disturbing it.

  • Repeat Centrifugation: Centrifuge again at 15,000 x g for 5 minutes at 4°C.

  • Dry Pellet: Discard the supernatant and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as it can make resuspension difficult.

  • Resuspend: Resuspend the protein pellet in a buffer that is compatible with your chosen colorimetric assay (e.g., PBS or saline).

cluster_0 Acetone Precipitation Workflow sample Protein Sample (with Adenine HCl) add_acetone Add Cold Acetone & Incubate sample->add_acetone centrifuge Centrifuge add_acetone->centrifuge separate Separate Supernatant (contains Adenine HCl) from Protein Pellet centrifuge->separate resuspend Resuspend Pellet in Assay Buffer separate->resuspend clean_sample Clean Protein Sample resuspend->clean_sample

Caption: Workflow for removing adenine HCl via acetone precipitation.

Desalting columns use size-exclusion chromatography to separate large protein molecules from small molecules like salts and this compound.

  • Equilibrate Column: Remove the storage buffer from a desalting spin column by centrifuging it according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).

  • Add Equilibration Buffer: Add 500 µL of your desired assay-compatible buffer to the column.

  • Centrifuge Again: Centrifuge at 1,500 x g for 2 minutes. Repeat this equilibration step 2-3 times, discarding the flow-through each time.

  • Load Sample: Place the equilibrated column into a new collection tube. Slowly apply your protein sample (typically 50-100 µL) to the center of the resin bed.

  • Elute Protein: Centrifuge the column at 1,500 x g for 2 minutes. The flow-through in the collection tube is your desalted protein sample, now free of this compound.

  • Quantify: Use the desalted sample in your colorimetric assay.

Strategy C: Use a Matched-Buffer Standard Curve

This method compensates for the background absorbance from this compound but does not remove it.

  • Prepare Buffer: Create a batch of buffer that is identical to the one your samples are in, including the exact same concentration of this compound.

  • Prepare Standards: Use this adenine-containing buffer to prepare your serial dilutions of a known protein standard (e.g., BSA).

  • Run Assay: Perform the colorimetric assay as usual, using these matched standards to create your standard curve.

  • Calculate Concentration: When you measure your unknown samples (which are in the same buffer), the background absorbance from the this compound will be accounted for by the standard curve.

cluster_0 Standard Curve Comparison mismatched Mismatched Standard Curve (Standards in H2O, Sample in Adenine HCl Buffer) inaccurate Result: Inaccurate (Overestimated Protein) mismatched->inaccurate matched Matched Standard Curve (Standards and Sample in Adenine HCl Buffer) accurate Result: Accurate (Background is Subtracted) matched->accurate

Caption: Logical relationship of matched vs. mismatched standards.

References

long-term storage conditions for adenine hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adenine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper long-term storage, handling, and use of this compound in its powder and solution forms. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Long-Term Storage Conditions

Proper storage of this compound is crucial for maintaining its stability and ensuring the reliability of experimental results. The following tables summarize the recommended long-term storage conditions for both powder and solution forms.

Quantitative Data on Storage Conditions

Table 1: Long-Term Storage Recommendations for this compound Powder

ParameterConditionRecommended DurationNotes
Temperature 15°C to 30°CSeveral yearsFor general laboratory use.
-20°CUp to 3 years[1][2]Ideal for long-term archival.
Humidity Dry, well-ventilated areaIndefiniteKeep container tightly sealed to prevent moisture absorption, which can lead to clumping and degradation.[3]
Light Exposure Store in a dark placeIndefiniteProtect from direct sunlight and strong artificial light to prevent potential photodegradation.
Container Tightly-sealed, non-reactiveIndefiniteUse original manufacturer's container or a well-sealed glass or polypropylene container.[4]

Table 2: Long-Term Storage Recommendations for this compound Solutions

SolventConcentrationStorage TemperatureRecommended DurationNotes
WaterUp to 50 mg/mL2°C to 8°CSeveral monthsSolution should be sterile-filtered.[5]
-20°CUp to 1 month[6][7]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.
DMSOUp to 8 mg/mL-20°CUp to 1 month[6][7]Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Experimental Workflow for Troubleshooting this compound Solution Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions start Unexpected Experimental Results or Visual Change in Solution check_precipitation Visible Precipitate or Cloudiness? start->check_precipitation check_color Solution Discolored (e.g., Yellow)? check_precipitation->check_color No precipitate_cause Potential Causes: - Temperature fluctuation - Solvent evaporation - pH shift - Exceeded solubility limit check_precipitation->precipitate_cause Yes check_activity Loss of Biological/Chemical Activity? check_color->check_activity No color_cause Potential Causes: - Degradation due to light exposure - Contamination - Reaction with solvent/media components check_color->color_cause Yes activity_cause Potential Causes: - Improper storage (temperature, light) - Multiple freeze-thaw cycles - Hydrolysis or oxidation - Incorrect initial concentration check_activity->activity_cause Yes precipitate_solution Actionable Solutions: 1. Gently warm the solution. 2. Add a small amount of fresh solvent. 3. Check and adjust pH if necessary. 4. Prepare a fresh, lower concentration solution. precipitate_cause->precipitate_solution color_solution Actionable Solutions: 1. Prepare fresh solution and store protected from light. 2. Use fresh, high-purity solvents and sterile techniques. 3. Review compatibility with other reagents. color_cause->color_solution activity_solution Actionable Solutions: 1. Prepare fresh solution from a reliable powder stock. 2. Aliquot new solutions to avoid freeze-thaw cycles. 3. Verify storage conditions. 4. Confirm concentration with spectrophotometry. activity_cause->activity_solution

Troubleshooting workflow for this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has formed clumps. Is it still usable?

A1: Clumping of this compound powder is often due to moisture absorption. While the compound may still be usable, it is crucial to ensure accurate weighing, as the clumps can lead to inaccuracies. For critical experiments, it is recommended to use a fresh, non-clumped stock. To prevent clumping, always store the powder in a tightly sealed container in a dry environment.[3]

Q2: I've noticed a precipitate in my this compound solution after storing it in the refrigerator. What should I do?

A2: Precipitation upon cooling can occur if the solution is near its saturation point. You can try gently warming the solution (e.g., in a 37°C water bath) to redissolve the precipitate. If it does not redissolve, it may indicate degradation or a change in pH. In such cases, it is best to prepare a fresh solution. To avoid this, consider preparing a slightly more dilute stock solution or storing it at room temperature if it will be used within a short period and sterility is maintained.

Q3: My this compound solution has turned a faint yellow color. Is it still okay to use?

A3: A yellow discoloration can be an indicator of degradation or contamination. While a very faint yellow tint in a concentrated stock might not significantly impact some experiments, it is a sign of instability. For sensitive applications such as cell culture, it is strongly recommended to discard the discolored solution and prepare a fresh one from a reliable powder stock, ensuring it is protected from light.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound.[8] The best practice is to aliquot your stock solution into single-use volumes before freezing. If you must thaw the main stock, do so slowly and use it to make aliquots for future use to minimize the number of cycles for the bulk of the solution.

Q5: What are the primary degradation products of this compound I should be aware of?

A5: Under hydrolytic conditions, adenine can degrade to form ammonia and other products such as hypoxanthine.[9] Photodegradation can also occur, with adenine itself being a major photoproduct of related compounds like adenosine.[1] Forced degradation studies under various stress conditions (acid, base, oxidation, heat) are necessary to fully characterize the degradation profile.[10][11] The presence of these impurities can be assessed using a stability-indicating HPLC method.

Q6: I am seeing unexpected results in my cell culture experiment after using a freshly prepared this compound solution. What could be the issue?

A6: If you are confident in your solution preparation, consider the following:

  • pH of the final medium: The addition of this compound can lower the pH of your cell culture medium. Ensure the final pH is within the optimal range for your cells.

  • Interaction with media components: this compound might interact with other components in your specific cell culture medium.

  • Cell line sensitivity: Different cell lines may have varying sensitivities to this compound. It's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Purity of the powder: If possible, verify the purity of your this compound powder using an appropriate analytical method like HPLC.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products.

1. Objective: To quantify the concentration of this compound and separate it from its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium phosphate monobasic)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

  • 0.45 µm syringe filters

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12][13]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v).[12][13][14] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min[12][13][14]

  • Detection Wavelength: 260 nm[15]

  • Injection Volume: 20 µL

  • Column Temperature: 25-30°C

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • For Powder Stability: Accurately weigh a known amount of this compound powder that has been subjected to stability testing conditions and dissolve it in the mobile phase to a known concentration.

  • For Solution Stability: Dilute an aliquot of the this compound solution that has been under stability testing with the mobile phase to a concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[2][10][11]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before injection.[4][10]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before injection.[4][10]

  • Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature.[4]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose an aqueous solution of this compound to a combination of UV and visible light.[4]

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Logical Diagram for Stability-Indicating Method Development

G cluster_0 Method Development Initiation cluster_1 Forced Degradation cluster_2 HPLC Method Optimization cluster_3 Method Validation start Define Analytical Target Profile: Stability-Indicating Method for Adenine HCl stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress_studies generate_degradants Generate a Mix of Adenine HCl and its Degradation Products stress_studies->generate_degradants initial_conditions Select Initial HPLC Conditions (C18 column, ACN/Buffer mobile phase) generate_degradants->initial_conditions optimization_loop Optimize Separation: - Mobile Phase Composition - pH - Gradient/Isocratic - Temperature initial_conditions->optimization_loop resolution_check Is Resolution Between Adenine HCl and Degradants Adequate? optimization_loop->resolution_check resolution_check->optimization_loop No validation Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) resolution_check->validation Yes final_method Final Stability-Indicating Method validation->final_method

Workflow for developing a stability-indicating HPLC method.

References

adjusting pH to dissolve adenine hydrochloride for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed instructions and troubleshooting advice for researchers preparing adenine hydrochloride solutions for cell-based assays, with a focus on pH adjustment to ensure solubility and cell viability.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment critical when dissolving this compound for cell culture? Adenine has low solubility in neutral aqueous solutions. While its hydrochloride salt is more water-soluble, it creates an acidic solution that is cytotoxic.[1][2] Adjusting the pH to a physiological range (typically 7.2-7.4) is essential to maintain cell health while keeping the compound in solution.

Q2: How does the pKa of adenine influence its solubility? Adenine has a pKa of approximately 4.2 for the N1 position of the purine ring.[3] Below this pH, the N1 position becomes protonated (positively charged), which significantly increases its interaction with water and, therefore, its solubility. The goal is to dissolve the compound in an acidic environment and then carefully raise the pH to a neutral range without causing it to precipitate.

Q3: What is the recommended solvent for preparing an this compound stock solution? The recommended starting solvent is a dilute sterile acid, such as 0.1 M to 1 M HCl, which ensures complete dissolution.[4][5] Following dissolution, the pH must be neutralized before adding the stock to cell culture media. For direct dissolution into a buffer, PBS (pH 7.2) can be used, but solubility is lower.[6]

Q4: Can I dissolve this compound directly in DMSO? Yes, this compound is soluble in DMSO.[7] However, when a concentrated DMSO stock is diluted into aqueous cell culture media, the compound may precipitate if its solubility limit in the final medium is exceeded. Additionally, high concentrations of DMSO can be toxic to cells.

Quantitative Data: Solubility of Adenine and Its Salts

For easy comparison, the following table summarizes the solubility of adenine and its salts in various solvents.

CompoundSolventSolubilityReference
AdenineCold Water~0.5 mg/mL (1 part in 2000)[5][8]
AdenineBoiling Water~25 mg/mL (1 part in 40)[5]
Adenine1 M HCl20 mg/mL[4][5]
This compoundWater~23.8 mg/mL (1 part in 42)[5]
This compoundWater4 mg/mL[7]
This compoundDMSO8 mg/mL[7]
Adenine (hemisulfate)PBS (pH 7.2)~5 mg/mL[6]
Experimental Protocol: Preparation of a pH-Adjusted this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL (58.3 mM) sterile stock solution of this compound with a final pH suitable for cell culture experiments.

Materials:

  • This compound powder

  • Sterile 0.1 M HCl

  • Sterile 0.1 M NaOH

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Methodology:

  • Initial Dissolution: Weigh the desired amount of this compound powder in a sterile container. Add a minimal volume of sterile 0.1 M HCl to dissolve the powder completely. For a 10 mg/mL stock, start by adding 50-60% of your target final volume (e.g., 500-600 µL of 0.1 M HCl for a 1 mL final volume).

  • Gentle Warming (Optional): If the compound does not dissolve readily, warm the solution to 37-60°C and stir.[1][9] Avoid boiling.

  • pH Neutralization: Once fully dissolved, slowly add sterile 0.1 M NaOH dropwise while constantly stirring and monitoring the pH with a calibrated meter. The solution may become transiently cloudy as the pH approaches the pKa, so add the base slowly.

  • Target pH Adjustment: Continue adding NaOH until the pH reaches your desired final setpoint (e.g., 7.4). Be careful not to overshoot the target pH, as adenine is less soluble in alkaline conditions.

  • Final Volume Adjustment: Add sterile, deionized water to reach the final desired concentration (e.g., bring the total volume to 1 mL for a 10 mg/mL stock).

  • Sterilization and Storage: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile tube.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[10]

Troubleshooting Guide

Q: My this compound will not dissolve completely in dilute HCl. A: Increase the concentration of HCl (e.g., from 0.1 M to 0.5 M) or gently warm the solution while stirring.[1][5] Ensure you are not exceeding the solubility limit for the volume of solvent used.

Q: A precipitate formed after I neutralized the solution or added it to my cell culture medium. What happened? A: This is a common issue caused by exceeding the solubility of adenine at neutral pH.

  • Cause 1: Supersaturation: The concentration of your stock solution may be too high to remain stable at pH 7.4.

  • Solution 1: Prepare a more dilute stock solution. Perform a solubility test by preparing serial dilutions of your neutralized stock in your specific cell culture medium and incubating them under culture conditions (37°C, 5% CO₂) to identify the highest stable concentration.[11]

  • Cause 2: Interaction with Media Components: Complex media contain salts and proteins that can reduce the solubility of small molecules.[12]

  • Solution 2: When diluting your stock into the final culture volume, add the stock to pre-warmed media slowly and with gentle swirling to facilitate rapid mixing and prevent localized high concentrations.

Q: My cells are showing signs of toxicity or are dying after treatment. A: This could be due to several factors.

  • Cause 1: Incorrect pH: The most likely cause is a final pH of the culture medium that is too acidic. A 1:1000 dilution of a 0.5 M HCl stock can drop the media pH to 6.0, which is unsuitable for most cell lines.[1][2]

  • Solution 1: Always verify the pH of your final, neutralized stock solution before use. Also, check the pH of your final culture medium after adding the compound to ensure it remains within the optimal physiological range (7.2-7.4).

  • Cause 2: Contamination: If the stock solution was not properly sterile-filtered, it could be a source of bacterial or fungal contamination.[13]

  • Solution 2: Always use a 0.22 µm filter for your final stock solution and follow aseptic techniques.

Visualization of Cellular Action

Adenine is a precursor to adenosine, a critical signaling molecule that exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs). The diagram below illustrates the primary signaling cascades initiated by adenosine receptor activation.[14][15]

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Extracellular Adenosine A2R A2A / A2B Receptors Adenosine->A2R A1R A1 / A3 Receptors Adenosine->A1R Gs Gs Protein A2R->Gs Gi Gi Protein A1R->Gi AC Adenylyl Cyclase (AC) Gs->AC Activates Gi->AC Inhibits Response_Inhib Cellular Response (Inhibitory) Gi->Response_Inhib Other Pathways cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Stim Cellular Response (Stimulatory) PKA->Response_Stim Phosphorylates Targets

References

Technical Support Center: Adenine-Induced Animal Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing adenine-induced animal models of chronic kidney disease (CKD).

Frequently Asked Questions (FAQs)

1. What is the general mechanism of adenine-induced nephrotoxicity?

When administered in high doses, adenine is metabolized by xanthine oxidase to 2,8-dihydroxyadenine (2,8-DHA).[1][2] 2,8-DHA is poorly soluble and precipitates within the renal tubules, leading to crystal formation and obstruction.[1][3][4] This tubular obstruction causes mechanical damage, interstitial inflammation, and ultimately, tubulointerstitial fibrosis, mimicking the pathology of chronic kidney disease.[1][4][5][6]

2. What are the recommended adenine dosages for inducing CKD in mice and rats?

The recommended dosage varies between species due to differences in tolerance. Generally, rats are more tolerant to adenine than mice.

  • Rats: A concentration of 0.75% w/w adenine in the diet is commonly used.[1][2]

  • Mice: A concentration of 0.2% w/w adenine in the diet is generally recommended.[1][2] Mice are more sensitive, and higher doses can lead to acute kidney failure and high mortality.[1][2]

3. What is the typical duration of adenine administration?

The duration of adenine administration can be varied to achieve different degrees of CKD severity.[7] Common protocols involve feeding an adenine-containing diet for several weeks, often up to 4 weeks or longer, to study the progression of CKD.[1][2] Some studies utilize a higher concentration for induction followed by a lower maintenance dose.[3][4]

4. What are the different methods of adenine administration, and what are their pros and cons?

There are two primary methods for adenine administration:

  • Dietary Admixture: This is the most common and least invasive method, involving mixing adenine into the animal's chow for ad libitum consumption.[1][2]

    • Advantages: Simple, reduces animal stress, and mimics a more continuous exposure.[1]

    • Disadvantages: Inconsistent dosage due to variations in individual food intake.[1]

  • Oral Gavage: This method allows for precise dose control.[1][8][9]

    • Advantages: Accurate and consistent dosing for each animal.[1]

    • Disadvantages: Invasive, can cause stress to the animals which may confound experimental results.[1] Mice may be reluctant to consume adenine-containing chow, making gavage a necessary alternative in some cases.[8][9]

5. Are there known strain differences in susceptibility to adenine-induced CKD?

Yes, different animal strains can exhibit varying sensitivity to adenine. For instance, C57BL/6 mice are known to be relatively resistant to developing some key pathological features of CKD, such as tubulointerstitial fibrosis and inflammation, compared to other strains like SKH1 mice.[3]

6. Are there gender differences in the adenine-induced CKD model?

Yes, gender differences have been observed. Male rats and mice tend to develop more severe kidney damage compared to females when administered the same dose of adenine.[10][11] Female rats may require a higher concentration of adenine in their diet to induce a similar degree of renal failure as males.[7] This protective effect in females is thought to be related to sex hormones like estrogen.[11]

Troubleshooting Guide

Issue: High mortality rate in mice.

  • Possible Cause: The adenine dosage is too high for the specific mouse strain. Mice are more sensitive to adenine than rats.[1][2]

  • Troubleshooting Steps:

    • Reduce Adenine Concentration: Lower the percentage of adenine in the diet. For C57BL/6 mice, starting with 0.2% and then reducing to a maintenance dose of 0.15% has been shown to be effective while reducing mortality.[4] Some studies have successfully used a constant low dose of 0.15%.[3][12]

    • Monitor Body Weight Closely: Significant weight loss can be an early indicator of severe toxicity.[8][9] If rapid weight loss is observed, consider reducing the adenine concentration or temporarily switching to a control diet.

    • Ensure Adequate Nutrition and Hydration: Palatability of the adenine diet can be an issue. Providing wet mash or taste enhancers like casein may improve food intake.[2][3]

Issue: High variability in the severity of CKD among animals.

  • Possible Causes:

    • Inconsistent food intake when using dietary administration.[1]

    • Variations in the size of the remnant kidney in surgical models like the 5/6 nephrectomy, which can influence experimental outcomes.[3] The adenine model avoids this surgical variability.[4]

    • Underlying differences in individual animal susceptibility.

  • Troubleshooting Steps:

    • Consider Oral Gavage: For precise dosing and to minimize variability due to food intake, oral gavage is a more controlled method of administration.[1]

    • Standardize Animal Characteristics: Use animals of the same age, sex, and from the same supplier to minimize biological variability.

    • Monitor Food Intake: If using dietary administration, monitor and record daily food consumption for each animal to correlate with the degree of induced CKD.

    • Increase Sample Size: A larger number of animals per group can help to statistically account for individual variations.

Issue: The induced CKD phenotype is not consistent with human CKD.

  • Possible Cause: The adenine-induced model primarily causes tubulointerstitial nephropathy due to crystal deposition, which is a less common cause of human CKD.[1] The rapid onset with high doses can also be more akin to acute kidney injury rather than chronic disease.[6]

  • Troubleshooting Steps:

    • Use a Lower Adenine Dose Over a Longer Duration: A chronic, low-dose adenine diet can induce a more slowly progressive kidney disease that better mimics the pathophysiology of human CKD, including the development of cardiovascular complications.[5][6]

    • Combine with Other Models: Some studies have combined adenine administration with unilateral nephrectomy to create a more progressive and irreversible CKD model.[13]

    • Acknowledge Model Limitations: Be aware of the inherent differences between the adenine model and human CKD when interpreting and translating findings.

Quantitative Data Summary

Table 1: Effect of Adenine Administration on Renal Function Parameters in Mice

Mouse StrainAdenine DoseDurationSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
C57BL/650 mg/kg (gavage)28 days1.9 ± 0.10-[8][9]
C57BL/6 (Male)0.25% in diet2 weeks-160 ± 5[11]
C57BL/6 (Female)0.25% in diet2 weeks-90 ± 4[11]
SKH10.15% in diet6 weeks--[3]

Table 2: Effect of Adenine Administration on Body Weight in Mice

Mouse StrainAdenine DoseDurationBody Weight ChangeReference
C57BL/650 mg/kg (gavage)28 daysSignificant reduction[8][9]
C57BL/625 mg/kg (gavage)28 daysNo significant effect[8][9]
C57BL/6N0.15% in diet16 weeksSlow, continuous weight loss after week 8[12]

Experimental Protocols

Protocol 1: Induction of CKD in Mice with Adenine Diet

This protocol is adapted from studies using C57BL/6 mice.[4]

  • Acclimatization: House 10-week-old male C57BL/6J mice in a controlled environment (12:12-h light-dark cycle, 22°C, 50% humidity) and provide standard chow and water ad libitum for one week.

  • Induction Phase: Switch the diet to a casein-based chow supplemented with 0.2% adenine for 7 days.

  • Maintenance Phase: Reduce the adenine concentration in the casein-based chow to 0.15% for the following 7 weeks.

  • Washout Phase: Return the mice to the control casein-based diet for 2 weeks before terminal experiments.

  • Monitoring: Monitor body weight weekly. Assess renal function by measuring serum creatinine and BUN at desired time points.

Protocol 2: Induction of CKD in Rats with Adenine Diet

This protocol is a standard method for inducing CKD in rats.[14][15]

  • Acclimatization: House 12-week-old male Sprague-Dawley or Wistar rats under standardized conditions (20–22°C, 50–60% humidity, 12:12 h light/dark cycles) with free access to food and water for one week.

  • Induction: Provide a diet containing 0.75% adenine mixed with a low protein chow for 4 weeks.

  • Monitoring: Monitor food intake and body weight weekly. At the end of the study period, collect blood samples for serum creatinine and BUN analysis.

Visualizations

Adenine_Metabolism Adenine Adenine Dihydroxyadenine 2,8-Dihydroxyadenine (2,8-DHA) Adenine->Dihydroxyadenine Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Crystal_Formation Crystal Formation & Precipitation Dihydroxyadenine->Crystal_Formation Tubular_Obstruction Renal Tubular Obstruction Crystal_Formation->Tubular_Obstruction Inflammation Interstitial Inflammation Tubular_Obstruction->Inflammation Fibrosis Tubulointerstitial Fibrosis Inflammation->Fibrosis CKD Chronic Kidney Disease (CKD) Fibrosis->CKD

Caption: Metabolic pathway of adenine leading to CKD.

Experimental_Workflow cluster_mouse Mouse Model cluster_rat Rat Model Acclimatization_M Acclimatization (1 week) Induction_M 0.2% Adenine Diet (1 week) Acclimatization_M->Induction_M Maintenance_M 0.15% Adenine Diet (7 weeks) Induction_M->Maintenance_M Washout_M Control Diet (2 weeks) Maintenance_M->Washout_M Endpoint_M Terminal Experiments Washout_M->Endpoint_M Acclimatization_R Acclimatization (1 week) Induction_R 0.75% Adenine Diet (4 weeks) Acclimatization_R->Induction_R Endpoint_R Terminal Experiments Induction_R->Endpoint_R

Caption: Typical experimental workflows for adenine-induced CKD.

Troubleshooting_Logic High_Mortality High Mortality in Mice? Check_Dosage Is Adenine Dose > 0.2%? High_Mortality->Check_Dosage Reduce_Dosage Reduce Adenine to 0.15-0.2% Check_Dosage->Reduce_Dosage Yes Strain_Consideration Consider Strain Sensitivity Check_Dosage->Strain_Consideration No Monitor_Weight Monitor Body Weight Closely Reduce_Dosage->Monitor_Weight Improve_Intake Improve Food/Water Intake Monitor_Weight->Improve_Intake

Caption: Troubleshooting logic for high mortality in mice.

References

identifying and mitigating off-target effects of adenine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of adenine hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cell culture and other experiments?

This compound serves as a hydrochloride salt form of adenine, a fundamental purine nucleobase.[1][2] Its primary role in experimental biology is to act as a supplement in cell culture media to support cell growth and proliferation, particularly in studies involving nucleic acid synthesis, cellular metabolism, and energy transfer.[3] It is a crucial component for the synthesis of DNA, RNA, and vital biomolecules like ATP, NAD, and FAD.[3][4]

Q2: Beyond its role in nucleic acid synthesis, does adenine have other biological activities?

Yes, adenine can act as a signaling molecule and has been shown to have various off-target effects.[5][6] It can interact with specific cell surface receptors, such as a novel adenine receptor (AdeR), and modulate intracellular signaling pathways.[5][6] These interactions can lead to physiological responses independent of its function as a precursor for nucleic acids.

Q3: What are the known off-target receptors for adenine?

The primary off-target receptor identified for adenine is a G protein-coupled purinergic receptor, referred to as the adenine receptor (AdeR).[6][] Adenine has been shown to be a high-affinity agonist for this receptor.[] Additionally, due to its structural similarity to adenosine, high concentrations of adenine might interact with adenosine receptors (P1 receptors), although this is less characterized.[8][9]

Q4: What are the potential downstream consequences of adenine's off-target effects?

Activation of AdeR and other potential off-target interactions can lead to a range of cellular responses, including:

  • Modulation of intracellular cyclic AMP (cAMP) levels.[6][10]

  • Alterations in intracellular calcium ([Ca²⁺]i) concentrations.[5]

  • Activation of protein kinase A (PKA) and AMP-activated protein kinase (AMPK).[5][6][11]

  • Inhibition of the mTOR signaling pathway.[11]

  • Induction of autophagy and apoptosis in certain cell types.[11][12]

  • Anti-inflammatory effects in macrophages.[6]

  • Vasorelaxant effects in vascular smooth muscle cells.[5]

Troubleshooting Guides

Issue 1: Unexpected changes in cell proliferation or viability.

  • Question: I am using this compound to supplement my cell culture medium, and I'm observing unexpected inhibition of cell growth or an increase in cell death. What could be the cause?

  • Answer: While adenine is typically used to support cell growth, it can have off-target effects that influence cell proliferation and viability. At certain concentrations, adenine has been shown to activate AMPK signaling, which can lead to the inhibition of the mTOR pathway and induction of autophagy and apoptosis in some cell lines, such as colon cancer cells.[11][12]

    Troubleshooting Steps:

    • Titrate this compound Concentration: Determine the optimal concentration of this compound for your specific cell line. Perform a dose-response curve to identify a concentration that supports growth without inducing cytotoxic effects.

    • Assess Apoptosis and Autophagy: If you suspect off-target effects, you can perform assays to measure markers of apoptosis (e.g., caspase-3 activity, Annexin V staining) and autophagy (e.g., LC3-II conversion).

    • Consider a Different Supplement: If the off-target effects are persistent and interfere with your experimental goals, consider using alternative supplements for nucleic acid synthesis that may have a different off-target profile.

Issue 2: Unexplained fluctuations in intracellular signaling pathways (cAMP, Calcium).

  • Question: My experiments are showing unexpected changes in cAMP levels or intracellular calcium concentrations after the addition of this compound to my culture medium. Is this related to the adenine?

  • Answer: Yes, this is a plausible off-target effect. Adenine can act as an agonist at the adenine receptor (AdeR), a G protein-coupled receptor.[6][] Activation of this receptor has been shown to modulate the activity of adenylyl cyclase and protein kinase A (PKA), leading to changes in cAMP levels.[6] Furthermore, adenine has been demonstrated to attenuate Ca²⁺ signaling pathways in vascular smooth muscle cells.[5]

    Troubleshooting Steps:

    • Measure cAMP and Calcium Levels: Quantify intracellular cAMP levels using an ELISA-based assay and measure intracellular calcium concentrations using a fluorescent indicator like Fura-2/AM to confirm the effect.

    • Use a Receptor Antagonist (if available): If a specific antagonist for the adenine receptor is available, you can use it to see if the observed effects are blocked, which would confirm the involvement of the receptor.

    • Control for Purinergic Receptor Activation: To rule out effects on other purinergic receptors, you can use antagonists for adenosine receptors (e.g., DPCPX for A1) to see if they have any impact.[13]

Issue 3: Altered cellular metabolism and AMPK activation.

  • Question: I've noticed changes in the metabolic profile of my cells and an increase in the phosphorylation of AMPK since I started using this compound. Is this a known effect?

  • Answer: Yes, adenine has been shown to induce the activation of AMP-activated protein kinase (AMPK) in various cell types.[11][14] This can subsequently impact downstream metabolic pathways, including glycolysis and mTOR signaling.[11][14]

    Troubleshooting Steps:

    • Confirm AMPK Activation: Perform a Western blot to check the phosphorylation status of AMPK (p-AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).

    • Evaluate Downstream Pathways: Assess the phosphorylation status of key proteins in the mTOR pathway (e.g., p-mTOR, p-p70S6K) to see if they are affected.

    • Use an AMPK Inhibitor: To confirm that the observed metabolic changes are due to AMPK activation by adenine, you can use an AMPK inhibitor like Dorsomorphin (Compound C) and see if it reverses the effects.[11]

Quantitative Data Summary

Table 1: Off-Target Interaction Profile of Adenine

Target/ProcessEffectCell/System TypeEffective Concentration/KiReference(s)
Adenine Receptor (AdeR)AgonistRatKi = 18 nM[]
VasorelaxationInduces relaxationRat Aortic Smooth Muscle Cells10 - 100 µM[5]
TNF-α SecretionInhibitionMouse Macrophages (RAW 264.7)Not specified[6]
AMPK ActivationIncreased PhosphorylationColon Cancer Cells (HT29, Caco-2)Dose-dependent[11]
mTOR SignalingDecreased PhosphorylationColon Cancer Cells (HT29, Caco-2)Dose-dependent[11]
Na+-ATPase ActivityInhibitionPorcine Proximal TubuleDose-dependent[13]
Vasopressin V2 Receptor SignalingInterferenceRat KidneyNot specified[10]

Experimental Protocols

Protocol 1: Quantification of Intracellular cAMP Levels

Objective: To determine if this compound treatment alters intracellular cyclic AMP (cAMP) concentrations.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Treat the cells with different concentrations of this compound (and appropriate vehicle controls) for the desired time period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

  • cAMP Measurement:

    • Perform the cAMP competitive ELISA according to the manufacturer's instructions.

    • Briefly, the cell lysate is added to a 96-well plate coated with a cAMP antibody, along with a fixed amount of HRP-conjugated cAMP.

    • The plate is incubated, washed, and a substrate solution is added.

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To assess the effect of this compound on intracellular calcium levels.

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2/AM) in the salt solution for 30-60 minutes at 37°C.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with the salt solution.

  • Data Acquisition:

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Apply this compound at the desired concentration through the perfusion system.

    • Record the changes in the fluorescence ratio over time.

    • At the end of the experiment, calibrate the signal using a calcium ionophore (e.g., ionomycin) in the presence of high and low calcium solutions to convert the ratio to [Ca²⁺]i.

  • Data Analysis: Plot the change in [Ca²⁺]i over time to visualize the effect of this compound.

Protocol 3: Western Blot for AMPK Activation

Objective: To determine if this compound treatment leads to the phosphorylation of AMPK.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound for the desired duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.

Visualizations

Adenine_Off_Target_Signaling Adenine Adenine Hydrochloride AdeR Adenine Receptor (AdeR) Adenine->AdeR binds G_protein G Protein AdeR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC modulates PLC Phospholipase C (PLC) G_protein->PLC modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response1 Anti-inflammatory Effects PKA->Cellular_Response1 Ca_signaling ↓ [Ca²⁺]i PLC->Ca_signaling Cellular_Response2 Vasorelaxation Ca_signaling->Cellular_Response2

Caption: Adenine receptor signaling pathway.

AMPK_mTOR_Pathway Adenine Adenine Hydrochloride AMPK AMPK Adenine->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes Apoptosis Apoptosis AMPK->Apoptosis promotes mTOR->Autophagy inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Caption: AMPK/mTOR signaling by adenine.

Experimental_Workflow Start Unexpected Experimental Outcome with Adenine HCl Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Literature Consult Literature for Known Off-Target Effects Hypothesis->Literature Assay_Selection Select Appropriate Confirmatory Assay Literature->Assay_Selection cAMP_Assay cAMP ELISA Assay_Selection->cAMP_Assay Ca_Assay Calcium Imaging Assay_Selection->Ca_Assay WB_Assay Western Blot (p-AMPK) Assay_Selection->WB_Assay Dose_Response Perform Dose-Response Experiment cAMP_Assay->Dose_Response Ca_Assay->Dose_Response WB_Assay->Dose_Response Inhibitor_Study Use Specific Inhibitors/ Antagonists Dose_Response->Inhibitor_Study Conclusion Confirm or Refute Off-Target Effect Inhibitor_Study->Conclusion

References

Technical Support Center: Optimizing Adenine Hydrochloride Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results when using adenine hydrochloride in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My animals are losing a significant amount of weight and showing high variability in disease induction. What could be the cause?

A: High variability and weight loss are common issues, particularly with dietary administration of adenine.

  • Unequal Food Intake: When mixed with chow, adenine can reduce food palatability, leading to decreased and inconsistent food intake among animals. This directly impacts the dosage each animal receives, causing variability in the induction of chronic kidney disease (CKD) and associated anemia.[1]

  • Systemic Toxicity: High doses of adenine can lead to systemic toxicity, including liver damage, which can contribute to weight loss.[1]

Troubleshooting Steps:

  • Switch to Oral Gavage: Oral gavage allows for the precise administration of a calculated amount of adenine, bypassing issues of food preference and ensuring consistent dosing across all animals.[1][2] Studies have shown that oral gavage of adenine can produce a more stable and reproducible model of CKD with less biological variation compared to dietary administration.[1][3][4]

  • Optimize Dosage: If using oral gavage, ensure the dosage is appropriate for the species and desired disease severity. High doses can still lead to significant body weight reduction.[1] For instance, in mice, 50 mg/kg via oral gavage for 28 days has been shown to induce CKD with severe anemia, while 25 mg/kg did not significantly affect body weight.[1]

  • Monitor Food and Water Intake: Regardless of the administration route, daily monitoring of food and water intake can provide early indicators of adverse effects.[5]

2. Q: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and preparation method?

A: this compound has better solubility in aqueous solutions compared to adenine base.

  • Solubility: this compound is soluble in water.[6] One source indicates a solubility of 50 mg/mL in water.[7] It is also soluble in DMSO.[8][9] Adenine base, on the other hand, is poorly soluble in cold water but more soluble in boiling water and 1 M HCl.[6]

  • Vehicle for In Vivo Studies: For oral gavage, adenine is commonly suspended in a vehicle like 0.5% Carboxymethyl cellulose (CMC-Na).[1][10] A homogeneous suspension can be prepared by mixing the required amount of this compound in the CMC-Na solution.[8]

Troubleshooting Steps:

  • Use this compound: Ensure you are using the hydrochloride salt form for better water solubility.[6]

  • Gentle Warming: Gentle warming can aid in the dissolution of this compound in water or DMSO.[9]

  • Fresh Solvents: When using DMSO, it is advisable to use a fresh stock as moisture-absorbing DMSO can reduce solubility.[8]

  • Sterile Filtration: For long-term storage of solutions, sterile filtration is recommended.[6]

3. Q: How should I store my this compound solutions to ensure stability?

A: Proper storage is crucial to maintain the integrity of your this compound solutions.

  • Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

  • Aqueous Solutions: Sterile-filtered aqueous solutions may be stored at 2–8 °C for months.[6] One study on adenine-based cytokinins found that a solution in 0.01 N KOH was stable through six repeated freeze-thaw cycles over 90 days.[11]

4. Q: What are the typical dosages and administration routes for inducing chronic kidney disease (CKD) in mice and rats?

A: The optimal dosage and route depend on the desired severity of CKD and the animal model. Oral gavage is often preferred for its precision.[1][2]

Troubleshooting Tip: It is highly recommended to perform a pilot study to determine the optimal dosage and duration for your specific experimental conditions and animal strain.[12]

Data Summary Tables

Table 1: Solubility of Adenine and this compound

CompoundSolventSolubilitySource
This compoundWater50 mg/mL[7]
This compoundWater≥6.91 mg/mL (with gentle warming)[9]
This compoundDMSO8 mg/mL (use fresh DMSO)[8]
This compoundDMSO≥11.5 mg/mL (with gentle warming)[9]
Adenine1 M HCl20 mg/mL[6]
AdenineCold Water~1 part in 2000 parts[6]
AdenineBoiling Water~1 part in 40 parts[6]
AdenineEthanolInsoluble[8]

Table 2: Recommended Oral Gavage Dosages for Adenine-Induced Chronic Kidney Disease

Animal ModelDosageDurationVehicleKey OutcomesSource
C57BL/6 Mice50 mg/kg/day28 days0.5% CMCSevere renal dysfunction and anemia[1][13]
C57BL/6 Mice25 mg/kg/day28 days0.5% CMCSlight increase in plasma creatinine, no anemia[1][13]
Wistar Rats200 mg/kg/day10 days0.5% CMCSignificant increase in plasma creatinine[1]
Wistar Rats600 mg/kg/day10 days0.5% CMC5-fold increase in plasma creatinine, systemic toxicity[1]
Sprague-Dawley Rats150 or 200 mg/kg/day10 daysNot specifiedProteinuria, elevated serum creatinine and BUN, tubulointerstitial fibrosis[2]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the dosage, number of animals, and treatment duration.

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose sodium salt (CMC-Na) in sterile water.

  • Create the Suspension: Weigh the calculated amount of this compound powder and add it to the 0.5% CMC-Na solution.

  • Homogenize: Mix the solution thoroughly to obtain a homogeneous suspension.[8] This can be achieved by vortexing or using a magnetic stirrer.

  • Storage: If not for immediate use, store the suspension according to the stability data provided above.

Protocol 2: Oral Gavage Administration in Mice

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) protocols.

  • Animal Restraint: Gently but firmly restrain the mouse to prevent movement.

  • Gavage Needle Insertion: Insert a ball-tipped gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.[14] The animal should swallow the tube. Do not force the needle.

  • Confirm Placement: Ensure the needle is in the esophagus and not the trachea. The animal should be breathing normally.[14]

  • Administer Substance: Slowly inject the this compound suspension over 2-3 seconds.[14]

  • Remove Needle: Slowly withdraw the gavage needle in a smooth motion.[14]

  • Monitor: Observe the animal for any signs of distress or complications for at least 10 minutes after the procedure.[14]

Visualizations

Experimental_Workflow Experimental Workflow for Adenine-Induced CKD cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_sol Prepare Adenine HCl Suspension (e.g., in 0.5% CMC) daily_dose Daily Oral Gavage prep_sol->daily_dose animal_acclimate Animal Acclimation animal_acclimate->daily_dose monitoring Monitor Body Weight, Food/Water Intake daily_dose->monitoring blood_collection Blood Collection (e.g., retro-orbital, tail vein) daily_dose->blood_collection histology Kidney Histopathology daily_dose->histology biochem Biochemical Analysis (Creatinine, BUN) blood_collection->biochem Adenine_Signaling Simplified Adenine Signaling Pathways cluster_vasorelaxation Vasorelaxation Pathway cluster_apoptosis Apoptosis Pathway (in HCC cells) adenine1 Adenine ader Adenine Receptor (AdeR) adenine1->ader pka PKA Activation ader->pka ca_signal Inhibition of Ca2+ Contraction Signaling pka->ca_signal vasorelaxation Vasorelaxation ca_signal->vasorelaxation adenine2 Adenine ampk AMPK Activation adenine2->ampk p53 p53 Phosphorylation ampk->p53 p21_bax p21, Bax Upregulation p53->p21_bax apoptosis Apoptosis p21_bax->apoptosis

References

Validation & Comparative

A Comparative Guide to Preclinical Models of Chronic Kidney Disease: Validating the Adenine-Induced Nephropathy Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of preclinical chronic kidney disease (CKD) models, selecting the most appropriate model is a critical decision that influences the translational relevance of their findings. This guide provides an objective comparison of the adenine-induced nephropathy model against three other widely used CKD models: the 5/6 nephrectomy (5/6 Nx) model, the unilateral ureteral obstruction (UUO) model, and the streptozotocin (STZ)-induced diabetic nephropathy model. By presenting key experimental data, detailed protocols, and visual aids, this guide aims to equip scientists with the necessary information to make informed decisions for their CKD research.

Overview of the Models

The adenine-induced nephropathy model is a non-surgical, diet-based model where excessive adenine intake leads to the formation and deposition of 2,8-dihydroxyadenine (2,8-DHA) crystals in the renal tubules. This obstruction triggers a cascade of events including tubular injury, inflammation, and robust tubulointerstitial fibrosis, closely mimicking certain aspects of human CKD.[1][2]

The 5/6 nephrectomy (5/6 Nx) model is a surgical model that involves the removal of one kidney and the ligation of the upper and lower poles of the other, resulting in a significant reduction in renal mass.[3] This model is considered a "gold standard" for studying the progressive nature of CKD following a loss of nephrons.[1]

The unilateral ureteral obstruction (UUO) model is another surgical model where one ureter is ligated, leading to a complete obstruction of urine flow. This causes rapid and progressive tubulointerstitial fibrosis in the obstructed kidney and is a valuable model for studying the mechanisms of renal fibrosis.[1][4]

The streptozotocin (STZ)-induced diabetic nephropathy model is a chemically-induced model of type 1 diabetes, where STZ, a pancreatic β-cell toxin, is administered to induce hyperglycemia.[5] Over time, these animals develop renal complications that share features with human diabetic nephropathy.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative parameters across the different CKD models. It is important to note that direct head-to-head comparative studies for all models are limited. Data presented is a synthesis from multiple sources, and experimental conditions may vary.

Table 1: Comparison of Renal Function Parameters

ParameterAdenine-Induced Nephropathy5/6 Nephrectomy (5/6 Nx)Unilateral Ureteral Obstruction (UUO)STZ-Induced Diabetic NephropathyControl/ShamSource(s)
Serum Creatinine (mg/dL) ~1.9 ± 0.10IncreasedSignificantly higher than controlIncreased~0.4 ± 0.02[6][7][8]
Blood Urea Nitrogen (BUN) (mg/dL) ElevatedSignificantly IncreasedSignificantly higher than controlIncreasedNormal[3][7][8][9]
Glomerular Filtration Rate (GFR) (µL/min) 81.1 ± 41.9 (male mice)160 ± 80.9 (male mice)Not typically measured due to contralateral kidney compensationDecreasedHigh[3]
Proteinuria/Albuminuria PresentProgressive albuminuriaNot a primary featureEarly and progressive albuminuriaMinimal[6][10]

Note: The GFR data for the adenine and 5/6 nephrectomy models are from a direct comparative study in mice, providing a valuable head-to-head assessment.[3]

Table 2: Histopathological and Other Key Features

FeatureAdenine-Induced Nephropathy5/6 Nephrectomy (5/6 Nx)Unilateral Ureteral Obstruction (UUO)STZ-Induced Diabetic NephropathySource(s)
Primary Site of Injury TubulointerstitiumGlomeruli and TubulointerstitiumTubulointerstitiumGlomeruli[1][3][4]
Tubulointerstitial Fibrosis Severe and rapidProgressiveRapid and severeProgressive[1][3][4]
Crystal Deposition Prominent (2,8-DHA)AbsentAbsentAbsent[1]
Inflammation SignificantPresentProminentPresent[1][2]
Mortality Rate 0% (in a comparative study)~20-50% (in a comparative study)Variable, depends on durationVariable[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of the protocols for inducing each CKD model.

Adenine-Induced Nephropathy

This model is induced by administering a diet supplemented with adenine. The dosage and duration can be varied to induce different severities of CKD.

  • Animals: Mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley).

  • Induction:

    • Mice: Typically a diet containing 0.2% to 0.25% (w/w) adenine for 4-8 weeks.[3][9]

    • Rats: A diet containing 0.75% (w/w) adenine for 2-4 weeks is common for inducing severe CKD, while lower concentrations (e.g., 0.25%) over a longer period can produce a more slowly progressing disease.[8][11]

  • Monitoring: Body weight, food and water intake, and regular collection of blood and urine samples to measure creatinine, BUN, and proteinuria.

  • Endpoint Analysis: Histopathological analysis of kidney tissue for crystal deposition, tubular injury, inflammation, and fibrosis.

5/6 Nephrectomy (5/6 Nx)

This surgical model is typically performed in two stages to reduce mortality.

  • Animals: Mice or rats.

  • Procedure:

    • Stage 1: Anesthetize the animal. Through a flank incision, expose one kidney (e.g., the left kidney). Ligate two of the three branches of the renal artery or excise the upper and lower thirds of the kidney.

    • Stage 2 (1 week later): Anesthetize the animal and perform a contralateral nephrectomy (removal of the right kidney).

  • Post-operative Care: Analgesics and monitoring for signs of distress.

  • Monitoring and Endpoint Analysis: Similar to the adenine model, with a focus on progressive changes in renal function and histology.

Unilateral Ureteral Obstruction (UUO)

This model involves the complete ligation of one ureter.

  • Animals: Mice or rats.

  • Procedure:

    • Anesthetize the animal.

    • Through a midline or flank incision, expose the left ureter.

    • Ligate the ureter at two points (e.g., with 4-0 silk suture) and cut between the ligatures to prevent retrograde urine flow.

  • Duration: The obstruction is typically maintained for 3 to 14 days to study the progression of fibrosis.

  • Endpoint Analysis: The primary endpoint is typically the histological and molecular analysis of fibrosis in the obstructed kidney. The contralateral kidney can serve as a control. It's important to note that systemic markers of renal failure like serum creatinine and BUN may not be significantly elevated due to the compensatory function of the non-obstructed kidney.[12]

Streptozotocin (STZ)-Induced Diabetic Nephropathy

This model is induced by the chemical ablation of pancreatic β-cells.

  • Animals: Mice or rats.

  • Procedure:

    • Fast the animals overnight.

    • Administer a single high dose of STZ (e.g., 150-200 mg/kg for mice) or multiple low doses (e.g., 40-60 mg/kg for 5 consecutive days for mice) via intraperitoneal injection. STZ should be freshly dissolved in a citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Monitor blood glucose levels. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Duration: The development of diabetic nephropathy is a chronic process, and studies may last for several weeks to months.

  • Monitoring and Endpoint Analysis: Regular monitoring of blood glucose, body weight, proteinuria, and renal function markers. Histological analysis focuses on glomerular changes (e.g., mesangial expansion, basement membrane thickening) and tubulointerstitial fibrosis.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway of Adenine-Induced Nephropathy

Adenine_Nephropathy_Pathway cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_kidney Renal Tubule High Adenine Diet High Adenine Diet Adenine Adenine High Adenine Diet->Adenine Xanthine Oxidase Xanthine Oxidase Adenine->Xanthine Oxidase 2,8-Dihydroxyadenine (2,8-DHA) 2,8-Dihydroxyadenine (2,8-DHA) Crystal Deposition Crystal Deposition 2,8-Dihydroxyadenine (2,8-DHA)->Crystal Deposition Xanthine Oxidase->2,8-Dihydroxyadenine (2,8-DHA) Tubular Obstruction Tubular Obstruction Crystal Deposition->Tubular Obstruction Tubular Injury & Cell Death Tubular Injury & Cell Death Tubular Obstruction->Tubular Injury & Cell Death Inflammation Inflammation Tubular Injury & Cell Death->Inflammation Fibrosis Fibrosis Tubular Injury & Cell Death->Fibrosis Inflammation->Fibrosis

Caption: Mechanism of adenine-induced nephropathy.

Experimental Workflow for Comparing CKD Models

CKD_Model_Workflow cluster_induction Model Induction cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis Adenine Diet Adenine Diet Body Weight Body Weight Adenine Diet->Body Weight Blood & Urine Collection Blood & Urine Collection Adenine Diet->Blood & Urine Collection 5/6 Nephrectomy 5/6 Nephrectomy 5/6 Nephrectomy->Body Weight 5/6 Nephrectomy->Blood & Urine Collection UUO Surgery UUO Surgery UUO Surgery->Body Weight UUO Surgery->Blood & Urine Collection STZ Injection STZ Injection STZ Injection->Body Weight STZ Injection->Blood & Urine Collection Renal Function Markers Renal Function Markers Blood & Urine Collection->Renal Function Markers Histopathology Histopathology Renal Function Markers->Histopathology Gene Expression Gene Expression Renal Function Markers->Gene Expression Protein Analysis Protein Analysis Renal Function Markers->Protein Analysis

Caption: General experimental workflow for CKD models.

Logical Comparison of CKD Model Characteristics

CKD_Model_Comparison CKD Models CKD Models Adenine Adenine-Induced Non-surgical Tubulointerstitial Crystal deposition CKD Models->Adenine 5/6 Nx 5/6 Nephrectomy Surgical Glomerular & Tubular Progressive CKD Models->5/6 Nx UUO Unilateral Ureteral Obstruction Surgical Rapid Fibrosis Obstructive CKD Models->UUO Diabetic Diabetic Nephropathy Chemical Metabolic Glomerular CKD Models->Diabetic

Caption: Key characteristics of different CKD models.

Conclusion: Model Selection Considerations

The choice of a CKD model should be guided by the specific research question.

  • The adenine-induced nephropathy model offers a non-surgical, cost-effective, and highly reproducible method to study tubulointerstitial fibrosis and the impact of crystal deposition. A significant advantage is the lower mortality rate compared to surgical models like the 5/6 nephrectomy.[3] However, the primary insult of crystal-induced injury may not be representative of all forms of human CKD.

  • The 5/6 nephrectomy model remains a cornerstone for studying the progressive decline in renal function and the development of systemic complications following a loss of renal mass. Its major drawbacks are the surgical intervention, higher mortality, and variability in the extent of the initial injury.[3]

  • The UUO model is unparalleled for studying the rapid induction and progression of tubulointerstitial fibrosis. Its primary limitation is the lack of systemic uremia due to the presence of a functional contralateral kidney, making it less suitable for studying the systemic effects of CKD.[12]

  • The STZ-induced diabetic nephropathy model is essential for investigating the renal complications of diabetes. However, it primarily models type 1 diabetes, and the renal pathology may not fully recapitulate the complexity of human diabetic kidney disease.

References

A Comparative Guide to HPLC Methods for Determining the Purity of Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like adenine hydrochloride is a critical step in guaranteeing the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for the separation and quantification of the main component from any potential impurities.

This guide provides a comparative analysis of various HPLC methods for determining the purity of this compound. We present detailed experimental protocols for three distinct methods, a comprehensive table summarizing their performance characteristics based on experimental data, and a visual workflow to aid in the selection and implementation of the most suitable method for your analytical needs.

Experimental Protocols

Herein, we detail three distinct HPLC methods for the analysis of this compound, each employing different stationary and mobile phases to achieve separation.

Method 1: Reversed-Phase HPLC with a C18 Column

This method is a widely used approach for the separation of polar compounds like adenine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.4% phosphoric acid in water and methanol (90:10, v/v), adjusted to pH 4.0 with 1 M ammonium hydroxide.[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient[1]

  • Detection: UV at 257 nm[1]

Sample Preparation:

  • Prepare a standard stock solution of this compound at a concentration of 500 µg/mL in the mobile phase.[1]

  • For purity analysis, dissolve the this compound sample in the mobile phase to a final concentration of approximately 500 µg/mL.

Method 2: Reversed-Phase HPLC with a C28 Column

This method utilizes a C28 column, which can offer different selectivity for polar compounds compared to a C18 column.

Instrumentation:

  • HPLC system with a UV detector

  • C28 reverse-phase column (e.g., Sunniest RP AQUA C28, 250 mm x 4.6 mm, 5.0 µm)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of water and acetonitrile (90:10, v/v).[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 5.0 µL[2]

  • Column Temperature: 27 ± 1 °C[2]

  • Detection: UV at 225 nm[2] or 260 nm[3]

Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of 0.1 mg/mL in the mobile phase.[2]

  • For purity analysis, dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Method 3: Mixed-Mode Chromatography

This advanced method uses a column with both reversed-phase and ion-exchange properties, providing a unique separation mechanism for polar and ionizable compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., Coresep 100)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AmAc) buffer (e.g., 10 mM, pH 5)[4]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 10 mM Ammonium Acetate buffer (pH 5).[4] A typical gradient could be from 92% to 70% acetonitrile over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL[4]

  • Column Temperature: Ambient

  • Detection: UV at 255 nm[4]

Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of 0.3 mg/mL in the initial mobile phase composition.[4]

  • For purity analysis, dissolve the this compound sample in the initial mobile phase to a final concentration of approximately 0.3 mg/mL.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of the described HPLC methods based on available validation data. This allows for an objective comparison to select the most suitable method for a specific application.

ParameterMethod 1 (C18)Method 2 (C28)Method 3 (Mixed-Mode)
Linearity Range 7.81–125.00 µg/mL[1]0.01-1.0 mg/mL[2]Data not available
Correlation Coefficient (r²) > 0.999[1]Not specifiedData not available
Limit of Detection (LOD) 0.72 µg/mL[1]< 0.3 µg/mL[3]Data not available
Limit of Quantification (LOQ) 2.39 µg/mL[1]10.0 µg/mL[2]Data not available
Precision (%RSD) < 2.0% for retention time, 3.18% for peak area[1]0.50-0.55%[2]Data not available
Accuracy (% Recovery / % Error) 79.33% - 90.37%[1]0.5-1.05% error[2]Data not available
Retention Time of Adenine 5.9–6.8 min[1]Not specified< 2 minutes[4]
Separation of Impurities Separates adenine from hypoxanthine.[1]Good and fast separation indicated.[2]Separates adenine from other nucleobases (uracil, thymine, guanine, cytosine).[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow of an HPLC purity analysis and the potential separation of adenine from its impurities.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Adenine_HCl_Sample Weigh Adenine HCl Sample Dissolve_Sample Dissolve in Mobile Phase Adenine_HCl_Sample->Dissolve_Sample HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Dissolve_Sample->HPLC_System Adenine_Standard Prepare Adenine Standard Adenine_Standard->HPLC_System Inject_Sample Inject Sample HPLC_System->Inject_Sample Inject_Standard Inject Standard HPLC_System->Inject_Standard Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Inject_Standard->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Generate_Report Generate Report Purity_Calculation->Generate_Report

Caption: Workflow for HPLC Purity Determination of this compound.

Adenine_Impurity_Separation cluster_chromatogram Illustrative Chromatogram cluster_axis Impurity1 Impurity 1 Adenine Adenine Impurity2 Impurity 2 Time_Start 0 Time_End Retention Time (min) Time_Start->Time_End

Caption: Conceptual Separation of Adenine from Potential Impurities.

References

A Comparative Guide to Purine Supplementation in Yeast: Adenine Hydrochloride vs. Other Purines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in genetics, metabolic engineering, and drug development utilizing Saccharomyces cerevisiae, the choice of purine supplement for auxotrophic strains is a critical experimental parameter. Adenine-requiring mutants (ade mutants) are commonplace in laboratory research, often used as selection markers or reporters. This guide provides an objective comparison of adenine hydrochloride against other common purine supplements—adenine base, adenine sulfate, guanine, and hypoxanthine—focusing on their efficacy in supporting the growth of these specialized yeast strains.

Efficacy of Purine Supplements: A Quantitative Look

Adenine, in its various forms, is the most common supplement for ade mutants. The growth of an ade2 mutant is directly dependent on the concentration of adenine in the medium. Below a certain threshold, growth is significantly impaired.

Table 1: Effect of Adenine Concentration on the Growth of S. cerevisiae ade2 Mutant

Adenine Concentration (mg/L)Final Optical Density (OD600)Notes
0~0.2Minimal growth, cells enter stationary phase early.
5~0.6Noticeable improvement, but still limited growth.
10~1.0Substantial growth, approaching optimal levels.
20~1.2Near-maximal growth.
40~1.4Considered sufficient for uninterrupted growth.
100~1.4No significant improvement over 40 mg/L.

This data is synthesized from growth curve experiments on W303 ade2 strains in Synthetic Dextrose (SD) medium.

When considering alternatives to adenine, the specific gene mutation in the adenine biosynthesis pathway is crucial. Most ade mutants can utilize hypoxanthine because the salvage pathway can convert it to inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). However, some mutants, such as ade2 on a non-fermentable carbon source like glycerol, may show an inability to grow on hypoxanthine[1]. Guanine can also serve as a purine source, though it is less commonly used for routine supplementation of adenine auxotrophs.

Table 2: Comparison of Different Purine Supplements for Yeast Auxotrophs

SupplementChemical FormulaMolecular Weight ( g/mol )Water SolubilityTypical ConcentrationEfficacy & Notes
This compound C₅H₅N₅·HCl171.59High 20-40 mg/LHighly effective. The hydrochloride salt form offers excellent solubility in water, making stock solution preparation straightforward.
Adenine Sulfate (C₅H₅N₅)₂·H₂SO₄368.35Moderate20-40 mg/LEffective. Soluble in water, often with heating[2]. A common alternative to the hydrochloride salt.
Adenine (Base) C₅H₅N₅135.13Very Low20-40 mg/LEffective, but poor water solubility makes it difficult to prepare concentrated stock solutions without using acid or base. Often dissolved in HCl to create the hydrochloride form in situ[3].
Hypoxanthine C₅H₅N₄O136.11Low20-40 mg/LEffective for most ade mutants as it enters the salvage pathway to produce IMP[1]. Can be a valuable tool for specific metabolic studies.
Guanine C₅H₅N₅O151.13Very Low20-40 mg/LCan support growth but is relatively insoluble in water, making it less convenient for media preparation. It is primarily salvaged to GMP.

Biochemical Pathways for Purine Utilization

Yeast possesses a robust purine salvage pathway that allows it to utilize exogenous purines, thereby bypassing the need for de novo synthesis. This is particularly critical for ade auxotrophs. The key enzymes in this pathway are Adenine Phosphoribosyltransferase (APT) and Hypoxanthine-Guanine Phosphoribosyltransferase (HPT).

PurineSalvage cluster_extracellular Extracellular cluster_intracellular Intracellular Adenine_ext Adenine Permease Purine-Cytosine Permease (Fcy2) Adenine_ext->Permease Hypoxanthine_ext Hypoxanthine Hypoxanthine_ext->Permease Guanine_ext Guanine Guanine_ext->Permease Adenine_int Adenine APT1 Apt1 Adenine_int->APT1 Hypoxanthine_int Hypoxanthine HPT1 Hpt1 Hypoxanthine_int->HPT1 Guanine_int Guanine Guanine_int->HPT1 PRPP PRPP PRPP->APT1 PRPP->HPT1 AMP AMP IMP IMP IMP->AMP ... GMP GMP IMP->GMP ... APT1->AMP HPT1->IMP HPT1->GMP Permease->Adenine_int Permease->Hypoxanthine_int Permease->Guanine_int experimental_workflow prep_culture 1. Prepare Overnight Culture of ade- Mutant inoculate 3. Inoculate Media to Starting OD600 of ~0.1 prep_culture->inoculate prep_media 2. Prepare SD Media with Different Purine Supplements prep_media->inoculate incubate 4. Incubate at 30°C with Shaking inoculate->incubate measure 5. Measure OD600 at Regular Time Intervals incubate->measure plot 6. Plot Growth Curves (OD600 vs. Time) measure->plot analyze 7. Calculate Growth Rate and Final Biomass plot->analyze

References

Cross-Validation of Experimental Results: A Comparative Guide to Different Purine Sources in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate purine source is a critical parameter in experimental design, capable of influencing cellular metabolism, signaling, and ultimately, the outcomes of in vitro studies. This guide provides a comparative analysis of various purine sources, supported by experimental data, to aid researchers in making informed decisions for their specific applications. We will delve into the differential effects of purine bases and nucleosides on cell viability and signaling, present detailed experimental protocols for their assessment, and visualize the key metabolic and signaling pathways involved.

Data Presentation: Comparative Effects of Purine Sources

The following tables summarize quantitative data from various studies, illustrating the differential impact of purine bases (adenine, guanine, hypoxanthine) and purine nucleosides (adenosine, inosine, guanosine) on cell viability and proliferation. It is important to note that the specific effects can be cell-type dependent.

Table 1: Comparative Effects of Purine Nucleosides on Cell Viability

Purine SourceCell LineConcentration RangeObserved Effect on Cell ViabilityReference
Adenosine Glial cells (ROC-1)50 - 1500 µMProtective against glucose deprivation and mitochondrial inhibition.[1][1]
HepG2 (human hepatocellular carcinoma)300 - 1000 µMCytoprotective against oxygen-glucose deprivation.[2][2]
NRK (rat kidney tubular cells)100 µM (maximal effect)Markedly reduced cellular injury in an in vitro model of acute tubular necrosis.[3][4][3][4]
Inosine Glial cells (ROC-1)50 - 1500 µMProtective against glucose deprivation and mitochondrial inhibition.[1][1]
HepG2 (human hepatocellular carcinoma)300 - 1000 µMCytoprotective against oxygen-glucose deprivation.[2][2]
NRK (rat kidney tubular cells)300 µMCytoprotective in an in vitro model of acute tubular necrosis.[3][4][3][4]
Guanosine Glial cells (ROC-1)50 - 1500 µMProtective against glucose deprivation and mitochondrial inhibition.[1][1]
SKBR-3 (human breast cancer)0.1 - 1000 µMDecreased cell viability.[5][5]

Table 2: Comparative Effects of Purine Bases on Cell Proliferation

Purine SourceCell LineConcentrationObserved Effect on Cell ProliferationReference
Adenine Tissues and Tumors (in vivo)Not specifiedFound to be one of the most effective circulating precursors for purine nucleotide supply.[6][7][6][7]
Guanine U87 (human glioma)1 - 500 µMInhibited cell growth.[8][8]
Melanoma cell lines1 - 500 µMInhibited cell growth.[8][8]
Hypoxanthine B103-4C (neuroblastoma)50 µMSignificantly increased proliferation.[9][9]
Tissues and Tumors (in vivo)Not specifiedRapidly catabolized and poorly salvaged.[6][7][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of different purine sources on cell viability and purine metabolism.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • Purine solutions (Adenine, Guanine, Hypoxanthine, Adenosine, Inosine, Guanosine) of desired concentrations

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or SDS)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the different purine sources. Include untreated control wells.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and wash the cells with PBS. Add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Quantification of Intracellular Purines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and analysis of intracellular purine nucleotides, nucleosides, and bases.

Materials:

  • Cultured cells treated with different purine sources

  • Ice-cold PBS

  • Extraction solvent (e.g., 0.4 M perchloric acid)

  • Neutralization solution (e.g., potassium carbonate)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., ammonium phosphate buffer with a methanol or acetonitrile gradient)

  • Purine standards (for calibration curves)

Procedure:

  • Cell Harvesting and Extraction:

    • After treatment with different purine sources, wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate proteins by adding an ice-cold extraction solvent.

    • Incubate on ice and then centrifuge to pellet the protein precipitate.

  • Neutralization:

    • Transfer the supernatant to a new tube and neutralize the extract with a suitable neutralization solution.

    • Centrifuge to remove the precipitated salt.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the sample into the HPLC system.

    • Separate the purine compounds using a C18 column and a suitable gradient of mobile phase buffers.

    • Detect the purines using a UV detector at a specific wavelength (e.g., 254 nm).

  • Quantification:

    • Identify and quantify the individual purine compounds by comparing their retention times and peak areas to those of known standards.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the cross-validation of purine sources.

Purine_Metabolism_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion cluster_degradation Degradation PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP XMP XMP IMP->XMP Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT HPRT1 Xanthine Xanthine Hypoxanthine->Xanthine XO Guanine Guanine GMP GMP Guanine->GMP Guanine->Xanthine Adenine Adenine APRT APRT Adenine->AMP Guanosine Guanosine GMP->Guanosine XMP->GMP Inosine->Hypoxanthine Guanosine->Guanine UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase

Caption: Overview of Purine Metabolism Pathways.

Experimental_Workflow cluster_assays Viability & Proliferation Assays cluster_hplc Metabolite Analysis start Start: Select Cell Line and Purine Sources seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Different Concentrations of Purine Sources seed->treat incubate Incubate for Desired Time Period treat->incubate mtt MTT Assay incubate->mtt tb Trypan Blue Exclusion incubate->tb extract Extract Intracellular Metabolites incubate->extract data Data Analysis and Comparison mtt->data tb->data hplc HPLC Analysis extract->hplc hplc->data

Caption: Experimental Workflow for Purine Source Comparison.

PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 PurineSynth De Novo Purine Synthesis Akt->PurineSynth CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation

Caption: PI3K/Akt Signaling Pathway and Purine Synthesis.

References

Adenine Hydrochloride as a Positive Control in Purine Metabolism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of purine metabolism research, the use of appropriate controls is paramount to validate experimental findings and accurately interpret results. Adenine hydrochloride, a salt of the fundamental purine nucleobase adenine, serves as a critical positive control by directly feeding into the purine salvage pathway. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers in their study design and execution.

Comparative Performance of Purine Metabolism Modulators

The efficacy of a positive control is determined by its ability to elicit a robust and reproducible biological response. This compound directly enters the purine salvage pathway, leading to quantifiable changes in nucleotide pools and enzyme activities. Its performance can be compared with other agents that modulate purine metabolism, such as allopurinol, which acts by inhibiting xanthine oxidase, a key enzyme in the catabolic pathway.

CompoundMechanism of ActionTypical Experimental ConcentrationObserved EffectsKey AdvantagesLimitations
This compound Substrate for Adenine Phosphoribosyltransferase (APRT) in the purine salvage pathway.10-100 µM in vitroIncreases intracellular pools of AMP, ADP, and ATP. Can alter the ATP/ADP ratio.Direct and predictable entry into the purine salvage pathway, leading to robust and measurable downstream effects.High concentrations can be cytotoxic. Metabolic effects can be complex and cell-type specific.
Allopurinol Inhibitor of Xanthine Oxidase.10-100 µM in vitroDecreases uric acid production. Increases levels of hypoxanthine and xanthine. Can lead to feedback inhibition of de novo purine synthesis.Well-characterized inhibitor with extensive literature. Clinically relevant.Indirectly affects the salvage pathway. Its effects can be influenced by the basal activity of xanthine oxidase.
Hypoxanthine Substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in the purine salvage pathway.10-100 µM in vitroIncreases intracellular pools of IMP, and subsequently AMP and GMP.Feeds into a central point of the salvage pathway, influencing both adenine and guanine nucleotide pools.Its metabolism is dependent on HGPRT activity, which can vary between cell types.

Experimental Protocols

In Vitro Assay for Purine Salvage Pathway Activity

This protocol outlines a method to assess the effect of this compound on the purine salvage pathway in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (10 mM in sterile water)

  • Allopurinol stock solution (10 mM in DMSO)

  • Hypoxanthine stock solution (10 mM in sterile water)

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µM), allopurinol (e.g., 100 µM), or hypoxanthine (e.g., 100 µM). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a specified time period (e.g., 2, 6, 24 hours).

  • Metabolite Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 0.4 M PCA to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble metabolites.

  • HPLC Analysis:

    • Neutralize the supernatant with a suitable buffer (e.g., potassium carbonate).

    • Analyze the nucleotide content (AMP, ADP, ATP) in the supernatant using a validated HPLC method.

    • Monitor the absorbance at 254 nm.

    • Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.

Adenine Phosphoribosyltransferase (APRT) Enzyme Assay

This assay directly measures the activity of the enzyme that incorporates adenine into the salvage pathway.

Materials:

  • Cell lysate or purified APRT enzyme

  • [8-^14 C]-Adenine (radiolabeled substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • Thin-layer chromatography (TLC) plates (e.g., cellulose PEI)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, PRPP, and [8-^14 C]-Adenine.

  • Enzyme Addition: Add the cell lysate or purified APRT to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding cold EDTA or by heating.

  • TLC Separation: Spot an aliquot of the reaction mixture onto a TLC plate.

  • Chromatography: Develop the TLC plate in a suitable solvent system to separate the substrate (adenine) from the product (AMP).

  • Quantification:

    • Excise the spots corresponding to adenine and AMP.

    • Measure the radioactivity of each spot using a scintillation counter.

    • Calculate the enzyme activity based on the amount of [^14 C]-AMP formed per unit time per amount of protein.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and workflows involved in studying the effects of this compound.

Purine_Salvage_Pathway cluster_0 This compound as Positive Control Adenine Adenine AMP AMP Adenine->AMP APRT PRPP1 PRPP PRPP1->AMP ADP ADP AMP->ADP ATP ATP ADP->ATP Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase PRPP2 PRPP PRPP2->IMP IMP->AMP GMP GMP IMP->GMP Guanine Guanine Guanine->GMP HGPRT PRPP3 PRPP PRPP3->GMP UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Inhibits

Caption: Purine Salvage Pathway and the action of this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with Adenine HCl (or other compounds) start->treatment incubation Incubate for defined time treatment->incubation extraction Metabolite Extraction (TCA/PCA) incubation->extraction analysis HPLC Analysis of Nucleotide Pools extraction->analysis data Data Analysis and Comparison analysis->data end End: Results data->end

Caption: Experimental workflow for assessing purine metabolism.

Conclusion

This compound serves as a robust and reliable positive control for investigating the purine salvage pathway. Its direct entry into this pathway provides a clear and measurable impact on adenine nucleotide pools, making it an invaluable tool for researchers. By comparing its effects with those of other modulators like allopurinol, scientists can gain a deeper understanding of the complex regulation of purine metabolism. The provided protocols and pathway diagrams offer a solid foundation for designing and executing rigorous experiments in this critical area of biomedical research.

A Comparative Analysis of Gene Expression in Response to Adenine and Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of adenine and adenine hydrochloride on gene expression, supported by experimental data and detailed protocols. The information is intended to assist researchers in making informed decisions when selecting between these two compounds for in vitro and in vivo studies.

Introduction

Adenine, a fundamental component of nucleic acids and a key molecule in cellular metabolism, is widely used in biomedical research to induce experimental models of certain pathologies, particularly renal disease. This compound, a salt form of adenine, is often favored for its increased solubility in aqueous solutions. While chemically similar, the choice between adenine and this compound can have implications for experimental design and outcomes, including the modulation of gene expression. This guide explores these differences and their potential impact on cellular signaling and gene regulation.

Physicochemical Properties and Handling

The primary distinction between adenine and this compound lies in their solubility. This property can influence the preparation of stock solutions and the final concentration of the active compound in cell culture media.

PropertyAdenineThis compound
Formula C₅H₅N₅C₅H₅N₅·HCl
Molecular Weight 135.13 g/mol 171.59 g/mol
Solubility in Water Sparingly solubleSoluble to 100 mM[1]
Effect on Media pH May require pH adjustmentCan lower the pH of the medium[2][3]

Note: When preparing stock solutions of this compound, it is crucial to adjust the pH of the final cell culture medium to the optimal physiological range (typically 7.2-7.4) to avoid adverse effects on cell viability and gene expression[4][5].

Comparative Effects on Gene Expression

While direct comparative studies on gene expression changes in response to adenine versus this compound are limited, we can infer the potential differences based on their chemical properties and the known effects of adenine on cellular pathways. The primary difference in their impact on gene expression is likely to be indirect, arising from differences in solubility and the resulting pH of the culture medium, which can affect cellular uptake and the overall cellular environment[6][7].

Once inside the cell, both compounds will contribute to the intracellular pool of adenine. Adenine is metabolized to adenosine and subsequently to other purine nucleotides, which can then influence various signaling pathways and gene expression.

The following table summarizes genes reported to be differentially expressed in response to adenine treatment in various experimental models, primarily related to kidney injury. It is anticipated that this compound, when administered at equimolar concentrations and with appropriate pH control, would induce a similar gene expression profile.

Gene CategoryUpregulated GenesDownregulated Genes
Inflammation & Immunity Tnfα, Il-1β, Ccl2, Ccl5, Ccl20, Mmp3, Mmp9, Il7rα[8][9]
Fibrosis & Extracellular Matrix Tgfb1, Col1a1, Col3a1, Col11a1, Fn1[8][9]
Kidney Injury Markers Kim1 (Havcr1), Ngal (Lcn2)[9]Aqp1, Aqp2[10]
Cell Growth & Signaling F2r[9]

Signaling Pathways Modulated by Adenine Metabolism

Adenine is readily converted to adenosine in the cellular environment. Adenosine then acts as a signaling molecule by binding to four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), initiating downstream signaling cascades that ultimately regulate gene expression[11].

Adenosine Receptor Signaling

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R AC Adenylyl Cyclase A1R->AC - MAPK MAPK Pathway A1R->MAPK A2AR->AC + A2BR->AC + A3R->AC - cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates GeneExpression Gene Expression (Inflammation, Fibrosis, etc.) PKA->GeneExpression MAPK->GeneExpression

Caption: Adenosine receptor signaling pathways.

Activation of A1 and A3 receptors typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, increasing cAMP levels[12][13][14][15]. These changes in cAMP concentration modulate the activity of protein kinase A (PKA) and other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, which in turn regulate the transcription of target genes involved in inflammation, fibrosis, and cellular stress responses.

Experimental Protocols

The following are generalized protocols for cell culture treatment, RNA extraction, and gene expression analysis. Specific parameters should be optimized for the cell line and experimental objectives.

Cell Culture and Treatment

CellTreatmentWorkflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding adherence Allow cells to adhere (24h) cell_seeding->adherence prepare_compounds Prepare stock solutions of Adenine or Adenine HCl adherence->prepare_compounds ph_adjustment Adjust pH of medium if using Adenine HCl prepare_compounds->ph_adjustment treatment Treat cells with desired concentrations ph_adjustment->treatment incubation Incubate for specified duration (e.g., 24-72h) treatment->incubation harvest Harvest cells for RNA extraction incubation->harvest end End harvest->end

Caption: Experimental workflow for cell treatment.

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the treatment period.

  • Stock Solution Preparation:

    • Adenine: Dissolve in a minimal amount of 0.5M HCl and dilute with sterile water or culture medium. Gentle heating may be required[2].

    • This compound: Dissolve directly in sterile water or culture medium to the desired stock concentration[1].

  • pH Adjustment: If using this compound, verify and, if necessary, adjust the pH of the final treatment medium to the optimal range for your cell line using sterile NaOH or HCl[3].

  • Treatment: Replace the culture medium with the medium containing the desired final concentration of adenine or this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and proceed to RNA extraction.

RNA Extraction and Quality Control

A generalized protocol for RNA extraction is as follows:

  • Cell Lysis: Lyse the harvested cells using a reagent such as TRIzol® or a lysis buffer from a commercial RNA extraction kit[16].

  • RNA Purification: Purify the RNA according to the manufacturer's protocol, which typically involves organic extraction and/or column-based purification[17].

  • DNase Treatment: Treat the purified RNA with DNase to remove any contaminating genomic DNA[17].

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity by determining the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of ≥ 8 is generally recommended for RNA sequencing[17].

Gene Expression Analysis by RT-qPCR
  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit[16].

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green-based qPCR master mix[16].

  • qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data to determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to one or more stable housekeeping genes[18].

Conclusion

The choice between adenine and this compound for gene expression studies should be guided by practical considerations of solubility and the critical need to maintain a stable and physiological pH in the experimental system. While this compound offers superior solubility, careful pH management of the culture medium is essential to ensure that the observed effects on gene expression are due to the biological activity of adenine and not a secondary consequence of altered pH. When used at equimolar concentrations and under controlled pH conditions, both compounds are expected to elicit comparable changes in gene expression, driven by the downstream signaling of adenosine receptors. Researchers should meticulously document their choice of compound and the details of their experimental setup, including pH measurements, to ensure the reproducibility and accurate interpretation of their findings.

References

Validating In Vitro Anticancer and Cardioprotective Effects of Adenine Hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for adenine hydrochloride, alongside alternative therapeutic agents. The data presented here is intended to facilitate an objective evaluation of this compound's potential in preclinical research.

This guide summarizes the current understanding of this compound's biological activities, focusing on its anticancer and cardioprotective properties. Detailed experimental protocols, comparative data with established alternatives, and visualizations of key signaling pathways are provided to support further investigation and drug development efforts.

Anticancer Effects of this compound

In vitro studies have demonstrated the potential of adenine to inhibit the growth of various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and autophagy. The underlying mechanism is largely attributed to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn modulates the mammalian target of rapamycin (mTOR) pathway.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer effects of adenine compared to standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Doxorubicin, and the targeted therapy agent, Sorafenib.

CompoundCancer Cell LineIC50Mechanism of ActionCitation(s)
Adenine Bel-7402 (Hepatocellular Carcinoma)0.2758 ± 0.0013 mg/ml (72h)S-phase arrest, Apoptosis[1]
Hela (Cervical Cancer)0.2157 ± 0.0009 mg/ml (72h)S-phase arrest, Apoptosis[1]
HT29 (Colon Cancer)~5 mM (24h)Apoptosis, Autophagy (AMPK/mTOR pathway)[2]
Caco-2 (Colon Cancer)~5 mM (24h)Apoptosis, Autophagy (AMPK/mTOR pathway)[2]
HepG2 (Hepatocellular Carcinoma)~1-2 mM (24h)S-phase arrest, Apoptosis (AMPK/p53 pathway)[3][4][5]
SK-Hep-1 (Hepatocellular Carcinoma)~1-2 mM (24h)S-phase arrest, Apoptosis (AMPK/p53 pathway)[3][4][5]
5-Fluorouracil HCT116 (Colon Cancer)Dose-dependent inhibitionInhibition of thymidylate synthase, DNA synthesis disruption[6]
SW480 (Colon Cancer)Dose-dependent inhibitionInhibition of thymidylate synthase, DNA synthesis disruption[6]
SW620 (Colon Cancer)High resistanceInhibition of thymidylate synthase, DNA synthesis disruption[7]
Doxorubicin Lymphoid cell lines (Ba/F3, EL4)Not specifiedG2/M phase arrest, Fas-mediated apoptosis[8]
Various cancer cellsNot specifiedDNA intercalation, Topoisomerase II inhibition, Free radical generation[9][10]
Sorafenib HepG2 (Hepatocellular Carcinoma)~5 µMInhibition of Raf/MEK/ERK pathway, Induction of apoptosis[11]
Huh7 (Hepatocellular Carcinoma)Not specifiedInhibition of Raf/MEK/ERK pathway, Induction of apoptosis[11]
In Vivo Validation of Anticancer Effects: A Critical Gap

A thorough review of the current literature reveals a significant gap in the in vivo validation of the anticancer effects of adenine as a standalone agent. While in vitro data is promising, robust preclinical studies in animal models, such as xenograft models of hepatocellular and colon cancer, are largely absent. One study that investigated adenine in combination with cisplatin has been retracted[12]. This lack of in vivo evidence is a critical limitation in the translation of the observed in vitro anticancer activities of adenine.

In contrast, extensive in vivo data exists for the alternative compounds, demonstrating their efficacy in reducing tumor growth in animal models.

CompoundAnimal ModelKey In Vivo FindingsCitation(s)
5-Fluorouracil Nude mice with human colon carcinoma xenograftsSynergistic antitumor effect with IFN-β[13]
Rat model of colorectal cancerEnhanced antitumor activity with enteric-coated microspheres[14]
Nude mice with HCT116 xenograftsSlower tumor growth in combination with Tumor-Treating Fields[6]
Metformin Xenograft model of bladder cancerSubstantial inhibition of tumor growth[15]
Ovarian cancer xenograft modelDose-dependent decrease in tumor volume and weight[16][17]
Sorafenib Immunocompromised mice with HCC xenograftsSuppression of tumor growth, decreased microvessel area, increased apoptosis[11]
Nude mice with HCC xenograftsPotentiation of irradiation effect on tumor growth delay[18]

Cardioprotective Effects of this compound

Adenine and its derivatives, particularly adenosine, have been investigated for their cardioprotective effects against ischemia-reperfusion injury. The mechanism is primarily mediated through the activation of adenosine receptors, which triggers a cascade of downstream signaling events that protect myocardial cells.

Comparative Analysis of Cardioprotective Activity

The following table compares the cardioprotective effects of adenine/adenosine with other agents in animal models of myocardial ischemia-reperfusion injury.

CompoundAnimal ModelKey FindingsMechanism of ActionCitation(s)
Adenosine Various in vivo and in vitro modelsReduces infarct size, improves ventricular function recoveryActivation of A1 and A3 receptors, PKC activation[19][20]
Canine modelEnhances hyperemia responsesA2A receptor-mediated vasodilation[21]
Propofol/Isoflurane Rat model of ischemia-reperfusion injuryComparable cardioprotection to anesthetic preconditioningMimics preconditioning effects[22]
MCC950 (NLRP3 inhibitor) Porcine model of ischemia-reperfusionReduced infarct size and improved myocardial functionInhibition of NLRP3 inflammasome and IL-1β formation[23]
Carbon Monoxide Porcine model of ischemia-reperfusionImproved energy status, decreased edema and apoptosisIncreased ATP production[23]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Assays

Cell Viability Assay (MTT)

  • Seed cancer cells (e.g., HepG2, HT29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or alternative compounds for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

  • Treat cells with the test compounds for the desired time period.

  • Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, p53, p21, cleaved caspase-3) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

Xenograft Tumor Model (for Anticancer Studies)

  • Subcutaneously inject cancer cells (e.g., 5x10⁶ HepG2 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or alternative drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Tumor tissues can be used for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Myocardial Ischemia-Reperfusion Model (for Cardioprotection Studies)

  • Anesthetize the animals (e.g., rats, pigs) and perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30-60 minutes) to induce ischemia.

  • Remove the ligature to allow reperfusion for a defined period (e.g., 2-24 hours).

  • Administer the test compound (e.g., this compound, adenosine) before ischemia (preconditioning), during ischemia, or at the onset of reperfusion.

  • Assess cardiac function (e.g., echocardiography, hemodynamic measurements).

  • Measure infarct size using staining techniques (e.g., TTC staining).

  • Collect heart tissue for biochemical and histological analysis.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

anticancer_pathway Adenine Adenine AMPK AMPK Adenine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits p53 p53 AMPK->p53 Activates Autophagy Autophagy mTOR->Autophagy Inhibits p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces S_Phase_Arrest S_Phase_Arrest p21->S_Phase_Arrest Induces

Anticancer signaling pathway of adenine.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Cell Culture Cell Culture Treatment with Adenine HCl / Alternatives Treatment with Adenine HCl / Alternatives Cell Culture->Treatment with Adenine HCl / Alternatives Cell Viability (MTT) Cell Viability (MTT) Treatment with Adenine HCl / Alternatives->Cell Viability (MTT) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Treatment with Adenine HCl / Alternatives->Cell Cycle (Flow Cytometry) Mechanism Analysis Mechanism Analysis Cell Viability (MTT)->Mechanism Analysis Animal Model (Xenograft) Animal Model (Xenograft) Mechanism Analysis->Animal Model (Xenograft) Promising results lead to Cell Cycle (Flow Cytometry)->Mechanism Analysis Drug Administration Drug Administration Animal Model (Xenograft)->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis

Experimental workflow for anticancer drug evaluation.

cardioprotection_pathway Adenosine Adenosine Adenosine_Receptors A1, A2A, A2B, A3 Receptors Adenosine->Adenosine_Receptors Activates PKC Protein Kinase C Adenosine_Receptors->PKC Activates Mito_KATP Mitochondrial ATP-sensitive K+ channels PKC->Mito_KATP Opens Cardioprotection Cardioprotection Mito_KATP->Cardioprotection Leads to

Adenosine-mediated cardioprotection pathway.

References

A Comparative Analysis of the Neuroprotective Effects of Adenine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of adenine and its key analogs: adenosine, cordycepin, and cladribine. The information presented is curated from experimental data to assist researchers and professionals in the fields of neuroscience and drug development in understanding the therapeutic potential of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Executive Summary

Adenine and its analogs exhibit significant, yet distinct, neuroprotective effects across a range of in vitro and in vivo models of neurological damage. Adenosine, a well-established neuromodulator, confers neuroprotection primarily through the activation of A1 receptors and blockade of A2A receptors. Cordycepin, a nucleoside analog, demonstrates potent anti-apoptotic and anti-inflammatory properties. Cladribine, a synthetic deoxyadenosine analog, is clinically used for multiple sclerosis and shows neuroprotective potential independent of its immunosuppressive functions. Adenine itself has also been shown to possess direct neuroprotective capabilities. The comparative efficacy and mechanisms of these compounds are detailed below.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the effective concentrations and observed neuroprotective effects of adenine and its analogs from various experimental models. This data is intended to provide a quantitative basis for comparison.

CompoundModel SystemNeurotoxic InsultEffective ConcentrationKey Neuroprotective Outcome(s)Reference(s)
Adenine Rat Cerebellar Primary CulturesSpontaneous Cell DeathEC50 ≈ 1.11 mMIncreased Purkinje cell survival.[1]
H9c2 CardiomyoblastsHypoxia-Reoxygenation200 µMAttenuated cell loss and reduced apoptosis.[2]
Adenosine Cortical Cell CulturesGlucose Deprivation or NMDANot specified, but effectiveAttenuated neuronal death.[3]
Cultured Rat Cerebellar Granule CellsLow Potassium-Induced Apoptosis10-100 µM (half-maximal effect)Marked anti-apoptotic action.[4]
Cordycepin PC12 Neuronal CellsAβ1–4225 µM (most pronounced effect)Increased cell viability and reduced apoptosis.
Hippocampal HT22 CellsGlutamateNot specified, but effectiveInhibition of oxidative and ER stress-associated apoptosis.[5]
Cladribine Co-culture of Lymphocytes and Neuroblastoma CellsSpontaneous Lymphocyte-mediated ToxicityNot specifiedInduced apoptosis in lymphocytes but not in neuronal cells.[6][7]
EAE Mouse Model of Multiple SclerosisAutoimmune-mediated NeuroinflammationIntracerebroventricular infusionReduced clinical deficits and reversed synaptic alterations.[8]

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (adenine, adenosine, cordycepin, or cladribine) for a specified duration (e.g., 1-24 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, Aβ1-42, H2O2) to the wells, with the exception of the control wells.

  • MTT Incubation: After the neurotoxicity induction period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells in 6-well plates and treat with the compounds and neurotoxic agents as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.

Protocol:

  • Protein Extraction: Following treatment, lyse the neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-CREB, total-CREB, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Neuroprotection

The neuroprotective effects of adenine and its analogs are mediated by distinct signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Adenine's Neuroprotective Pathway

Adenine has been shown to exert direct neuroprotective effects. In response to hypoxia-reoxygenation injury, adenine can activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ), leading to a reduction in oxidative stress and apoptosis.[2]

Adenine_Neuroprotection Adenine Adenine AMPK AMPK Activation Adenine->AMPK PPAR_delta PPARδ Activation Adenine->PPAR_delta Oxidative_Stress Oxidative Stress AMPK->Oxidative_Stress Inhibits Apoptosis Apoptosis AMPK->Apoptosis Inhibits PPAR_delta->Oxidative_Stress Inhibits PPAR_delta->Apoptosis Inhibits Neuroprotection Neuroprotection

Adenine's neuroprotective signaling cascade.
Adenosine's Dual Receptor-Mediated Neuroprotection

Adenosine's effects are primarily mediated by A1 and A2A receptors, which have opposing effects on adenylyl cyclase and subsequent signaling cascades. A1 receptor activation is generally neuroprotective, while A2A receptor blockade is also considered a neuroprotective strategy.

Adenosine_Neuroprotection cluster_A1R A1 Receptor Pathway (Neuroprotective) cluster_A2AR A2A Receptor Pathway (Blockade is Neuroprotective) Adenosine_A1 Adenosine A1R A1 Receptor Adenosine_A1->A1R Gi Gi A1R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit K_channel_open ↑ K+ Channel Opening (Hyperpolarization) Gi->K_channel_open βγ subunits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Glutamate_release_decrease ↓ Glutamate Release PKA_inhibit->Glutamate_release_decrease Adenosine_A2A Adenosine A2AR A2A Receptor Adenosine_A2A->A2AR Gs Gs A2AR->Gs AC_activate Adenylyl Cyclase Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Glutamate_release_increase ↑ Glutamate Release PKA_activate->Glutamate_release_increase Inflammation ↑ Pro-inflammatory   Cytokines PKA_activate->Inflammation Cordycepin_Neuroprotection cluster_outcomes Anti-Apoptotic Effects Cordycepin Cordycepin A1R_activation Adenosine A1 Receptor Activation Cordycepin->A1R_activation ERK_activation ERK Phosphorylation A1R_activation->ERK_activation CREB_activation CREB Phosphorylation ERK_activation->CREB_activation Bcl2_increase ↑ Bcl-2 CREB_activation->Bcl2_increase Bax_decrease ↓ Bax CREB_activation->Bax_decrease Apoptosis_inhibition Apoptosis Inhibition Bcl2_increase->Apoptosis_inhibition Bax_decrease->Apoptosis_inhibition Neuroprotection Neuroprotection Apoptosis_inhibition->Neuroprotection Cladribine_Neuroprotection cluster_immune Immunomodulatory Effects cluster_neuronal Direct Neuronal Effects Cladribine_immune Cladribine Lymphocytes T and B Lymphocytes Cladribine_immune->Lymphocytes Induces Apoptosis_lymph Apoptosis Lymphocytes->Apoptosis_lymph Neuroinflammation_decrease ↓ Neuroinflammation Apoptosis_lymph->Neuroinflammation_decrease Cladribine_neuron Cladribine IL1B Interleukin-1β (IL-1β) Cladribine_neuron->IL1B Interferes with   signaling Synaptic_Hyperexcitability Synaptic Hyperexcitability IL1B->Synaptic_Hyperexcitability Neuronal_Protection Neuronal Protection

References

Adenine Hydrochloride vs. Adenosine Triphosphate: A Comparative Guide for Cellular Energy Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular metabolism and energy dynamics, both adenine hydrochloride and adenosine triphosphate (ATP) are fundamental molecules. However, their roles and applications in experimental research are distinctly different. This guide provides an objective comparison of this compound and ATP in the context of cell energy studies, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate compound for their specific needs.

Core Functional Comparison: The Precursor vs. The Energy Currency

The primary distinction lies in their function: adenine is a building block for ATP, while ATP is the cell's direct energy currency and a critical signaling molecule.

This compound: As the hydrochloride salt of adenine, this compound serves as a bioavailable precursor for the synthesis of adenine nucleotides.[1] When supplemented in cell culture, adenine is transported into the cell and enters the purine salvage pathway.[2][3] This pathway recycles purine bases to generate nucleotides, offering an energy-efficient alternative to de novo synthesis.[4] The key enzyme, adenine phosphoribosyltransferase (APRT), catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP).[5][6] This AMP is then sequentially phosphorylated to adenosine diphosphate (ADP) and finally to ATP, thereby increasing the total cellular adenylate pool.[2][7]

Adenosine Triphosphate (ATP): ATP is the universal energy currency in all living organisms.[8][9] The high-energy phosphate bonds of ATP are hydrolyzed to release energy that drives a vast array of cellular processes, including muscle contraction, active transport, and biosynthesis.[9][10] Beyond its metabolic role, ATP also functions as a crucial extracellular signaling molecule.[11] Released from cells under stress or during normal physiological processes, extracellular ATP can activate purinergic receptors (P2X and P2Y) on neighboring cells, triggering downstream signaling cascades that influence processes like inflammation, neurotransmission, and cell proliferation.[11]

A critical consideration for experimental design is the stability and bioavailability of these compounds. Adenine is a stable molecule that can be readily transported into cells. In contrast, extracellular ATP is rapidly degraded by ectonucleotidases in the cell culture medium, with a half-life estimated to be between 5 and 20 minutes.[11] Furthermore, orally administered ATP supplements are not bioavailable and do not lead to an increase in blood ATP concentrations.[12]

Quantitative Data Presentation

The following table summarizes the key differences and the experimental impact of supplementing cells with adenine. The data on the effect of adenine supplementation is based on studies in NIH-3T3 fibroblasts.

FeatureThis compoundAdenosine Triphosphate (ATP)
Primary Role Precursor for ATP synthesis (via purine salvage pathway)[2][4]Direct cellular energy currency; signaling molecule[5][8]
Molar Mass 171.59 g/mol (Adenine HCl)507.18 g/mol
Mechanism of Action Transported into cells, converted to AMP by APRT, then to ATP[2][6]Hydrolysis of phosphate bonds releases energy; binds to purinergic receptors[8][11]
Bioavailability (Cell Culture) High; readily transported into cells[2]Very low; rapidly degraded by extracellular enzymes[11]
Effect on Intracellular ATP Increases the total adenylate pool and ATP concentration[2]Negligible; extracellular ATP does not significantly enter the cell intact[12]
Example Experimental Data Supplementation of NIH-3T3 cells with 100 µM adenine for 24h increases total adenine nucleotide concentration by ~1.5-fold.[2]N/A (due to rapid extracellular degradation)
Adenylate Energy Charge Can lead to a modest increase or stabilization of the energy charge.[2]Direct determinant of the energy charge.

Diagrams and Visualizations

The following diagrams illustrate the biochemical relationship, a typical experimental workflow, and the signaling role of ATP.

cluster_0 Purine Salvage Pathway Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->AMP ADP ADP AMP->ADP Adenylate Kinase ATP ATP ADP->ATP Phosphorylation start Start: Seed Cells in 96-well Plate culture Culture cells to desired confluency (e.g., 24h) start->culture treat Treat cells with Adenine HCl (e.g., 0, 10, 50, 100 µM) culture->treat incubate Incubate for a defined period (e.g., 24h) treat->incubate lyse Wash and Lyse Cells incubate->lyse reagent Add Luciferase-based ATP Detection Reagent lyse->reagent measure Measure Luminescence reagent->measure analyze Analyze Data: Normalize to cell number/protein measure->analyze end End analyze->end cluster_1 Extracellular ATP Signaling ATP_ext Extracellular ATP P2_receptor P2Y/P2X Receptor ATP_ext->P2_receptor G_protein G-Protein Activation (for P2Y) P2_receptor->G_protein Ion_channel Ion Channel Opening (for P2X) P2_receptor->Ion_channel Downstream Downstream Signaling (e.g., Ca²⁺ influx, ERK activation) G_protein->Downstream Ion_channel->Downstream Response Cellular Response Downstream->Response

References

Quantitative Analysis of Adenine Hydrochloride Uptake by Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the quantitative analysis of adenine hydrochloride uptake by cells. It explores traditional radiolabeling techniques and modern fluorescent approaches, offering a comparative analysis with alternative purine nucleobases like guanine and hypoxanthine. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key cellular pathways are presented to assist researchers in selecting the most appropriate methods for their specific experimental needs.

Comparison of Cellular Uptake Methods for Adenine and Alternatives

The selection of a method for quantifying cellular uptake depends on various factors, including the specific research question, available equipment, and the desired sensitivity. This section compares the widely used radiolabeled adenine uptake assay with emerging fluorescent analog techniques and discusses the uptake of alternative purine bases.

Quantitative Uptake Parameters

The efficiency of cellular uptake of purine nucleobases can be compared using kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). While direct comparative studies in a single mammalian cell line are limited, data from various systems provide valuable insights.

CompoundCell Line/OrganismTransporter(s)Km (µM)Vmax (pmol/mg protein/min or other units)Citation(s)
Adenine HepG2ENBT10.268Not specified[1]
Adenine E. coliPurP1.015.2 ± 0.9 (nmol/min/mg)[2]
Adenine E. coliYicO6.55.8 ± 0.5 (nmol/min/mg)[2]
Guanine E. coliYjcD1.610.5 ± 1.2 (nmol/min/mg)[2]
Guanine E. coliYgfQ1.86.1 ± 0.7 (nmol/min/mg)[2]
Hypoxanthine E. coliYjcD11.212.3 ± 1.5 (nmol/min/mg)[2]
Hypoxanthine E. coliYgfQ22.58.9 ± 1.1 (nmol/min/mg)[2]

Note: The data presented above is compiled from different studies and experimental systems. Direct comparison of absolute values should be made with caution. The E. coli data provides a relative comparison of transporter affinities and capacities for different purines. In mammalian cells, hypoxanthine is generally salvaged at a slower rate compared to adenine.

Experimental Protocols

Radiolabeled Adenine Uptake Assay

This protocol describes a standard method for quantifying the uptake of this compound using a radiolabeled tracer, such as [3H]-adenine.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HepG2, Caco-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • [3H]-adenine hydrochloride (specific activity ~20-30 Ci/mmol)

  • Unlabeled this compound

  • Lysis buffer (e.g., 0.1 M NaOH, 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Uptake Solution: Prepare the uptake solution containing [3H]-adenine in a buffered salt solution (e.g., PBS) at the desired final concentration (e.g., 1 µM). For competition experiments, also prepare uptake solutions containing a fixed concentration of [3H]-adenine and varying concentrations of unlabeled adenine or other inhibitors.

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the [3H]-adenine uptake solution to each well and incubate for the desired time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Protein Quantification: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., cpm/µg protein).

HPLC Analysis of Intracellular Adenine and its Metabolites

This method allows for the separation and quantification of adenine and its phosphorylated metabolites (AMP, ADP, ATP) within the cell.

Materials:

  • Cultured cells

  • PBS

  • Perchloric acid (PCA), ice-cold

  • Potassium carbonate (K2CO3)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)

  • Standards for adenine, AMP, ADP, and ATP

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound as required.

  • Extraction of Nucleotides:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a specific volume of ice-cold PCA (e.g., 0.4 M) to the cells to precipitate proteins and extract the nucleotides.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the nucleotides.

  • Neutralization: Neutralize the acidic extract by adding a calculated amount of K2CO3. The potassium perchlorate precipitate should be removed by centrifugation.

  • HPLC Analysis:

    • Filter the neutralized extract through a 0.22 µm filter.

    • Inject a known volume of the sample onto the HPLC system.

    • Separate the adenine and its nucleotides using a gradient elution with the appropriate mobile phase.

    • Detect the compounds by their UV absorbance at 254 nm.

  • Quantification: Create a standard curve for each compound (adenine, AMP, ADP, ATP) of known concentrations. Use the peak areas from the sample chromatogram to quantify the amount of each metabolite.

Fluorescent Adenine Analog Uptake for Live-Cell Imaging

This protocol outlines the use of a fluorescent adenine analog for visualizing its uptake and distribution in living cells.

Materials:

  • Cultured cells

  • Live-cell imaging medium

  • Fluorescent adenine analog (e.g., a coumarin-conjugated adenine derivative)

  • Confocal or fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides 24-48 hours before the experiment.

  • Preparation of Staining Solution: Prepare a working solution of the fluorescent adenine analog in live-cell imaging medium at the desired concentration.

  • Cell Staining:

    • Remove the culture medium and wash the cells with pre-warmed imaging medium.

    • Add the staining solution to the cells and incubate for the desired time at 37°C. The incubation time will depend on the specific probe and cell type.

  • Washing: Remove the staining solution and wash the cells gently with fresh imaging medium to reduce background fluorescence.

  • Live-Cell Imaging:

    • Immediately image the cells using a confocal or fluorescence microscope.

    • Use the appropriate excitation and emission wavelengths for the specific fluorescent probe.

    • Acquire images at different time points to observe the dynamics of uptake and intracellular localization.

  • Image Analysis (Optional): Quantify the fluorescence intensity within the cells or specific subcellular compartments using image analysis software.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of Adenine

Adenine is transported into the cell primarily through equilibrative nucleobase transporters (ENBTs), such as ENBT1 (also known as SLC43A3). Once inside the cell, it enters the purine salvage pathway to be converted into adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT). AMP can then be further phosphorylated to ADP and ATP.

Adenine_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenine_ext This compound ENBT1 ENBT1 Transporter Adenine_ext->ENBT1 Transport Adenine_int Adenine ENBT1->Adenine_int APRT APRT Adenine_int->APRT PRPP AMP AMP Kinases1 Kinases AMP->Kinases1 ATP ADP ADP Kinases2 Kinases ADP->Kinases2 ATP ATP ATP APRT->AMP PPi Kinases1->ADP ADP Kinases2->ATP ADP

Caption: Cellular uptake and metabolism of adenine.

Experimental Workflow for Quantitative Adenine Uptake Analysis

The following diagram illustrates a typical workflow for a radiolabeled adenine uptake experiment.

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Prepare_Solutions Prepare Radiolabeled Adenine Solution Cell_Culture->Prepare_Solutions Incubation Incubate Cells with [3H]-Adenine Prepare_Solutions->Incubation Washing Wash Cells with Ice-Cold PBS Incubation->Washing Lysis Lyse Cells Washing->Lysis Quantification Measure Radioactivity (Scintillation Counting) Lysis->Quantification Normalization Normalize to Protein Content Quantification->Normalization Data_Analysis Data Analysis and Interpretation Normalization->Data_Analysis End End Data_Analysis->End

Caption: Workflow for radiolabeled adenine uptake assay.

Purine Salvage Pathway

This diagram shows the central role of the purine salvage pathway in recycling adenine, guanine, and hypoxanthine into nucleotides.

Purine_Salvage_Pathway Adenine Adenine APRT APRT Adenine->APRT Guanine Guanine HGPRT HGPRT Guanine->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT PRPP PRPP PRPP->APRT PRPP->HGPRT AMP AMP APRT->AMP GMP GMP HGPRT->GMP IMP IMP HGPRT->IMP Nucleic_Acids DNA/RNA Synthesis AMP->Nucleic_Acids GMP->Nucleic_Acids IMP->AMP IMP->GMP

Caption: The purine salvage pathway.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Adenine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of adenine hydrochloride in biological samples. The focus is on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common techniques in bioanalytical studies. The information presented is collated from various studies to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Comparison of Validated Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for adenine quantification. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.

ParameterHPLC-UV Method 1[1]HPLC-UV Method 2[2]LC-MS/MS Method[3][4]
Biological Matrix PlasmaHuman PlasmaMouse, Rat, Cynomolgus Monkey, and Human Plasma; Human Urine
Linearity Range 0.01 - 1.0 mg/mL5 - 1000 µg/mL5.0 nM (LLOQ)
Limit of Detection (LOD) Not Reported< 0.3 µg/mLNot explicitly stated, but LLOQ is 5.0 nM
Limit of Quantification (LOQ) 10.0 µg/mL[1]0.91 µg/mL[2]5.0 nM[3]
Accuracy (% Recovery) > 80%99.8 - 107.4%88.8% to 104.2%
Precision (% RSD) 0.50 - 0.55%< 9% (Intra- and Inter-day)≤ 6.67% (Intra- and Inter-day)
Extraction Method Solid Phase Extraction (SPE)[1]Acetone, Acetonitrile, or Solid Phase Cartridges[2]Protein Precipitation

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. Below are protocols for sample preparation and analysis based on the cited literature.

HPLC-UV Method for Adenine in Plasma[1]

This method utilizes solid-phase extraction for sample clean-up followed by HPLC with UV detection.

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Mix 1.0 mL of adenine solution (0.1 mg/mL) with 1.0 mL of plasma.

  • Vortex the mixture for 5 minutes, followed by 10 minutes of shaking.

  • Add 15.0 mL of acetone and allow it to settle for 1 hour.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness.

  • Reconstitute the residue with 5.0 mL of phosphate buffer (100 nM, pH 8.0).

  • Pre-condition a C18 solid-phase cartridge with 2.0 mL of methanol followed by 5.0 mL of Millipore water.

  • Pass the spiked sample through the cartridge at a flow rate of 0.5 mL/min.

  • Wash the cartridge with 2.0 mL of water at the same flow rate.

  • Dry the cartridge by passing hot air.

  • Elute the drug with 5.0 mL of methanol containing 0.1% acetic acid at a flow rate of 0.5 mL/min.

  • Concentrate the eluted methanol under a vacuum to 0.5 mL.

  • Filter the concentrate through a 0.22 µm membrane before HPLC analysis.

b) Chromatographic Conditions

  • HPLC System: Waters 2695 pump

  • Column: Sunniest RP AQUA C28 (250 x 46 mm, 5.0 µm)

  • Column Temperature: 27±1 ºC

  • Mobile Phase: Water and Acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Detection: UV detector at 225 nm

LC-MS/MS Method for Adenine in Plasma[3]

This method employs a simple protein precipitation step, offering a faster sample preparation workflow.

a) Sample Preparation (Protein Precipitation)

  • Process plasma samples by protein precipitation. (Specific details on the precipitating agent and ratios were not provided in the abstract).

  • Collect the supernatant after precipitation.

  • Directly inject the extracted supernatant for LC-MS/MS analysis.

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: Rapid Resolution Liquid Chromatography System (e.g., Agilent 1290 Infinity)

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Mode: Negative ion detection

  • Analysis Mode: Selected-Reaction Monitoring (SRM)

  • Surrogate Analyte: [(13)C(U)]-adenine was used for quantification.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of adenine.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation Parameters cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method sample_prep Sample Preparation select_method->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis linearity Linearity & Range validation_report Validation Report linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report specificity Specificity specificity->validation_report robustness Robustness robustness->validation_report data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->specificity data_analysis->robustness data_analysis->validation_report

Caption: General workflow for analytical method validation.

purinergic_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 P2X P2X Receptors ATP->P2X binds P2Y P2Y Receptors ATP->P2Y binds AMP AMP ADP->AMP CD39 ADP->P2Y binds Adenosine Adenosine AMP->Adenosine CD73 P1 P1 (A) Receptors Adenosine->P1 binds Int_Adenosine Adenosine Adenosine->Int_Adenosine transport Cell_Response Cellular Response P2X->Cell_Response P2Y->Cell_Response P1->Cell_Response ENT1 ENT1 Transporter Int_AMP AMP Int_Adenosine->Int_AMP Adenosine Kinase Int_ADP ADP Int_AMP->Int_ADP ... Int_ATP ATP Int_ADP->Int_ATP ...

Caption: Simplified purinergic signaling pathway involving adenine nucleotides.

References

comparing the impact of adenine hydrochloride and hypoxanthine on cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cell culture, the supplementation of media with purine sources is a critical factor influencing cellular proliferation, viability, and overall experimental outcomes. Among the most common purine supplements are adenine hydrochloride and hypoxanthine. While both serve as precursors for nucleotide synthesis, their metabolic routes and ultimate impact on cultured cells can differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific cell culture needs.

At a Glance: Key Differences

FeatureThis compoundHypoxanthine
Primary Metabolic Pathway Enters the purine salvage pathway via adenine phosphoribosyltransferase (APRT) to form AMP.Enters the purine salvage pathway via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form IMP.
Role in Cell Culture Can be a direct precursor for adenine nucleotides. At higher concentrations, it can inhibit proliferation and induce apoptosis in some cell lines.Often used as a crucial nutrient to support growth, particularly in cells lacking robust de novo purine synthesis. Essential component of HAT medium for hybridoma selection. Can have biphasic effects on cell growth.
Primary Use Cases General cell culture supplementation, studies of purine metabolism and signaling.Hybridoma technology, culture of purine-auxotrophic cells, studies on purine salvage pathways and purinergic signaling.

Impact on Cell Proliferation and Viability: A Data-Driven Comparison

The effects of this compound and hypoxanthine on cell proliferation and viability are context-dependent, varying with cell type, concentration, and culture conditions.

This compound:

Studies have shown that adenine can inhibit the growth of various cancer cell lines in a dose- and time-dependent manner. This inhibitory effect is often associated with the induction of apoptosis and cell cycle arrest.

Cell LineConcentrationIncubation TimeEffect on Cell Viability/ProliferationReference
Bel-7402 (Hepatocellular Carcinoma)0.2758 ± 0.0013 mg/ml (ID50)72 hoursInhibition of cell growth[1]
Hela (Cervical Cancer)0.2157 ± 0.0009 mg/ml (ID50)72 hoursInhibition of cell growth[1]
HT29 (Colon Cancer)5 and 10 mMNot specifiedSignificant inhibition of cell viability[2]
Caco-2 (Colon Cancer)5 and 10 mMNot specifiedSignificant inhibition of cell viability[2]

Hypoxanthine:

Hypoxanthine's role is more nuanced. It is often essential for the growth of cells that rely on the purine salvage pathway. However, at high concentrations, it can be detrimental to some cell types.

Cell LineConcentrationIncubation TimeEffect on Cell Viability/ProliferationReference
CHO Cells10 mg/L (with 2 mg/L thymidine)Not specifiedStimulated initial cell growth[3]
B103 and B103-4C (Neuroblastoma)50 µMNot specifiedSignificantly increased proliferation[4]
Human Umbilical Vein Endothelial Cells (HUVECs)10 µM and 100 µMNot specifiedIncreased cell proliferation[5]
HepG2 (Hepatocellular Carcinoma)1 and 2.5 mM24 hoursDecreased cell viability in a dose-dependent manner[6]

Signaling Pathways and Mechanisms of Action

The distinct effects of adenine and hypoxanthine can be attributed to their engagement with different metabolic and signaling pathways.

This compound Signaling:

Adenine has been shown to activate the AMP-activated protein kinase (AMPK) pathway. In some cancer cells, this activation can lead to cell cycle arrest and apoptosis through downstream effectors like p53.

Adenine_Signaling Adenine Adenine AMPK AMPK Activation Adenine->AMPK p53 p53 Upregulation AMPK->p53 CellCycleArrest Cell Cycle Arrest (S Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Adenine-induced AMPK activation leading to cell cycle arrest and apoptosis.

Hypoxanthine and Purinergic Signaling:

Hypoxanthine is a key player in the purine salvage pathway and also influences purinergic signaling. Extracellular ATP and its breakdown product adenosine (which can be derived from hypoxanthine) are important signaling molecules that act through P1 (adenosine) and P2 (ATP/ADP) receptors, modulating a wide range of cellular processes.

Hypoxanthine_Purinergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Ectonucleotidases P2_receptors P2 Receptors ATP->P2_receptors Adenosine Adenosine ADP->Adenosine Ectonucleotidases ADP->P2_receptors P1_receptors P1 Receptors Adenosine->P1_receptors Cellular_Response Cellular Response (Proliferation, etc.) P2_receptors->Cellular_Response P1_receptors->Cellular_Response Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT AMP AMP IMP->AMP GMP GMP IMP->GMP

Hypoxanthine's role in purine salvage and purinergic signaling.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Cells of interest

  • Culture medium

  • This compound or hypoxanthine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or hypoxanthine and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100-200 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

Cell Proliferation Assessment: Cell Counting with Trypan Blue Exclusion

This method allows for the direct counting of viable and non-viable cells.

Materials:

  • Cells in suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Collect a sample of the cell suspension from your culture.

  • Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution (e.g., 10 µL of cells and 10 µL of trypan blue).

  • Load 10 µL of the mixture into the hemocytometer chamber.

  • Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the designated squares of the hemocytometer.

  • Calculate the cell concentration and viability percentage.[8]

Experimental_Workflow Start Start: Cell Culture Treatment Treatment: This compound or Hypoxanthine Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Endpoint Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT TrypanBlue Trypan Blue Counting (Proliferation & Viability) Assay->TrypanBlue DataAnalysis Data Analysis MTT->DataAnalysis TrypanBlue->DataAnalysis

General experimental workflow for assessing cell viability and proliferation.

Conclusion

The choice between this compound and hypoxanthine as a cell culture supplement depends heavily on the specific experimental goals and the metabolic characteristics of the cell line being used. This compound can serve as a direct precursor for adenine nucleotides but may exhibit inhibitory effects at higher concentrations, making it a point of consideration in cancer research. Hypoxanthine is indispensable for cells reliant on the purine salvage pathway and is a cornerstone of hybridoma technology. While generally promoting growth, its dose-dependent effects, which can include decreased viability at high concentrations, necessitate careful optimization. Understanding the distinct metabolic and signaling consequences of each compound is paramount for robust and reproducible cell culture-based research.

References

Safety Operating Guide

Adenine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of adenine hydrochloride is crucial for laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations[2]. Do not allow the chemical to enter drains, waterways, or soil[2][3].

The following procedures provide a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat[2]. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood[1][2].

Step-by-Step Disposal Procedure

  • Waste Classification : Treat all this compound and materials contaminated with it as hazardous waste[4][5][6]. According to US EPA guidelines, the waste generator is responsible for determining if a discarded chemical is classified as hazardous[2]. Given its properties, this compound waste should be managed through a licensed disposal company[7].

  • Waste Collection and Segregation :

    • Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a designated, leak-proof container[6][7].

    • Collect aqueous solutions of this compound in a separate, compatible container, preferably plastic or glass, with a secure screw cap[5][6][8].

    • Do not mix this compound waste with other waste streams, such as solvents or oxidizing agents, to prevent potentially hazardous reactions[8].

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound"[4][5].

    • Include the date when the container was first used for waste accumulation.

  • Storage :

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA)[5][8].

    • The storage area should be away from incompatible materials, such as strong acids, bases, and oxidizing agents[1][8].

    • Ensure secondary containment (such as a spill tray) is used to prevent environmental contamination in case of a leak[6].

  • Disposal :

    • Do not dispose of this compound down the drain. Its high aquatic toxicity makes sewer disposal inappropriate[1][3].

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor[1][2][5][9].

    • Follow your institution's specific procedures for requesting a waste pickup[4][5].

Disposal of Empty Containers

Empty containers that held this compound must also be managed carefully.

  • Do not reuse the containers[2].

  • Rinse the container three times with a suitable solvent (e.g., water).

  • Collect the rinseate (the rinsing solvent) as hazardous waste and add it to your aqueous this compound waste stream[4].

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines for decontaminated lab waste[4].

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated and restrict access[2].

  • Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or diatomite)[1][2].

  • For solid spills, carefully sweep or vacuum the material. Avoid generating dust[2][7].

  • Place all contaminated cleanup materials into a sealed, labeled container for disposal as hazardous waste[1][7].

Quantitative Disposal Parameters

While direct sewer disposal is not recommended for this compound due to its aquatic toxicity, some institutions allow for the neutralization of acidic or basic waste streams as a pretreatment step before collection. The following table outlines general parameters for such procedures, which should only be performed if approved by your institution's safety office.

ParameterGuidelineCitation(s)
pH for Neutralization Adjust aqueous solutions to a neutral pH range of 5.0 - 9.0 before collection for disposal.[8][10]
Quantity Limit (In-Lab) In-lab neutralization is typically limited to small quantities (e.g., ≤ 25 mL for concentrated acids/bases).[10]

Note: These are general guidelines for laboratory waste. Always prioritize your institution's specific protocols and the information on the Safety Data Sheet (SDS) for this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Adenine Hydrochloride Waste Generated assess Assess Waste Type start->assess solid_waste Solid Waste (e.g., powder, contaminated items) assess->solid_waste Solid liquid_waste Aqueous Solution assess->liquid_waste Liquid container_solid Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled, Sealed Aqueous Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Adenine hydrochloride, including detailed operational and disposal plans.

This compound is a chemical that requires careful handling to prevent potential health hazards. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure personal and environmental safety.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound to minimize exposure and ensure personal safety.[4]

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles/Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant GlovesImpervious gloves must be worn.[2][4] It is important to inspect gloves prior to use and change them immediately if they become contaminated.[4][5]
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.[1][4] For more extensive handling, a complete suit protecting against chemicals may be necessary.[5]
Respiratory RespiratorRequired when dusts are generated.[4] Use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask for nuisance levels of dust.[6] For higher exposure risks, a full-face particle respirator (N99 or P2) or a supplied-air respirator should be used.[5]

Hazard Identification and Safety Precautions

HazardDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2][3]
Skin Irritation Causes skin irritation.[1]Avoid contact with skin. Wear protective gloves and clothing. If skin irritation occurs, get medical advice.[1]
Eye Irritation Causes serious eye irritation.[1]Avoid contact with eyes. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.[2]

Experimental Protocol: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_precautions General Precautions prep Preparation handling Handling prep->handling Proceed with caution spill Spill Response handling->spill In case of accident storage Storage handling->storage After use disposal Disposal handling->disposal For waste spill->disposal Contain and collect ppe Wear Appropriate PPE ventilation Use in Well-Ventilated Area wash Wash Hands After Handling no_eat No Eating, Drinking, or Smoking

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[2][4]

  • Ensure all necessary PPE is available and in good condition.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.[1][2]

  • Avoid generating dust.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the substance.[1][4]

3. Storage:

  • Store in a tightly-closed container when not in use.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • The storage area should be locked up or accessible only to authorized personnel.[4]

4. Spill Response:

  • In case of a spill, evacuate unprotected personnel from the area.[1]

  • Wear appropriate PPE, including respiratory protection.[1][2]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid creating dust.

  • Do not let the product enter drains, other waterways, or soil.[1]

5. First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Dispose of the contents and container to an approved waste disposal plant.[1][2]

  • Do not dispose of the material down the drain.[1][4]

  • Contaminated packaging should be treated as the substance itself and disposed of accordingly. Do not reuse containers.[1]

  • Always consult local, state, and federal regulations for proper disposal procedures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.